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  • Product: 2-Chloro-4-piperazin-1-ylphenol
  • CAS: 85474-76-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-Chloro-4-piperazin-1-ylphenol (CAS: 85474-76-6)

This technical guide provides a comprehensive overview of 2-Chloro-4-piperazin-1-ylphenol, a key chemical intermediate with significant applications in pharmaceutical research and development. This document is intended f...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-Chloro-4-piperazin-1-ylphenol, a key chemical intermediate with significant applications in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical properties, synthesis, analytical characterization, and role in medicinal chemistry.

Introduction and Chemical Identity

2-Chloro-4-piperazin-1-ylphenol, registered under CAS number 85474-76-6, is a substituted phenol derivative featuring both a chloro and a piperazinyl functional group on the aromatic ring.[1][2] This unique combination of functionalities makes it a versatile building block in the synthesis of complex organic molecules, particularly in the realm of active pharmaceutical ingredients (APIs). Its structure facilitates further chemical modifications, allowing for the introduction of diverse substituents to modulate biological activity.

Key Identifiers:

IdentifierValue
CAS Number 85474-76-6
Molecular Formula C₁₀H₁₃ClN₂O
Molecular Weight 212.68 g/mol [1]
IUPAC Name 2-chloro-4-piperazin-1-ylphenol[2]
Synonyms p-Hydroxy-meta-chlorophenylpiperazine, 1-(3-Chloro-4-hydroxyphenyl)piperazine[1][2]
InChI InChI=1S/C10H13ClN2O/c11-9-7-8(1-2-10(9)14)13-5-3-12-4-6-13/h1-2,7,12,14H,3-6H2[1][2]
Canonical SMILES C1CN(CCN1)C2=CC(=C(C=C2)O)Cl[1]

Physicochemical Properties (Predicted):

PropertyValue
XLogP3 1.9[1]
Hydrogen Bond Donor Count 2[1][2]
Hydrogen Bond Acceptor Count 3[1][2]
Rotatable Bond Count 1[1][2]
Topological Polar Surface Area 35.5 Ų[1][2]

Synthesis and Purification

The synthesis of 2-Chloro-4-piperazin-1-ylphenol is most commonly achieved through a nucleophilic aromatic substitution (SNAAr) reaction. This well-established methodology in organic chemistry allows for the regioselective introduction of the piperazine moiety onto the chlorinated phenol backbone.

Proposed Synthetic Pathway

A logical and field-proven approach involves the reaction of 2,4-dichlorophenol with an excess of piperazine. The greater nucleophilicity of the secondary amine in piperazine and the activation of the chlorine atom at the para-position by the hydroxyl group (and vice-versa) favor the substitution at the 4-position.

Synthesis_of_2-Chloro-4-piperazin-1-ylphenol reactant1 2,4-Dichlorophenol product 2-Chloro-4-piperazin-1-ylphenol reactant1->product Nucleophilic Aromatic Substitution (SNAAr) Base (e.g., K2CO3) Solvent (e.g., DMF, DMSO) Heat reactant2 Piperazine (excess) reactant2->product

Caption: Proposed synthesis of 2-Chloro-4-piperazin-1-ylphenol.

Detailed Experimental Protocol

Materials:

  • 2,4-Dichlorophenol

  • Piperazine (anhydrous)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hydrochloric acid (HCl), 1M

  • Sodium hydroxide (NaOH), 1M

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,4-dichlorophenol (1 equivalent), piperazine (3-5 equivalents), and anhydrous potassium carbonate (2-3 equivalents).

  • Add anhydrous DMF to the flask to achieve a suitable concentration (e.g., 0.5-1 M with respect to the dichlorophenol).

  • Heat the reaction mixture to 100-120 °C and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification of the crude product can be achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent system like ethanol/water.

Causality of Experimental Choices:

  • Excess Piperazine: Using an excess of piperazine helps to drive the reaction to completion and minimizes the formation of the bis-substituted by-product where a second molecule of dichlorophenol reacts with the newly formed product.

  • Base (K₂CO₃): The base is crucial to neutralize the HCl formed during the reaction, which would otherwise protonate the piperazine, rendering it non-nucleophilic.

  • Solvent (DMF): A polar aprotic solvent like DMF is ideal as it can dissolve the reactants and facilitate the SNAAr reaction mechanism.

  • Heat: The reaction requires elevated temperatures to overcome the activation energy for the nucleophilic substitution on the electron-rich aromatic ring.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of 2-Chloro-4-piperazin-1-ylphenol. The following are the expected analytical data based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons on the piperazine ring, and the phenolic hydroxyl proton. The aromatic region should display a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. The piperazine protons will likely appear as two multiplets corresponding to the protons adjacent to the two different nitrogen atoms.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the six aromatic carbons, with the carbon attached to the chlorine and oxygen atoms being significantly shifted.[3][4] The four carbons of the piperazine ring will also be visible in the aliphatic region of the spectrum.[5][6]

Predicted ¹H and ¹³C NMR Data:

Moiety¹H NMR (Predicted δ, ppm)¹³C NMR (Predicted δ, ppm)
Aromatic CH6.8 - 7.2 (m, 3H)115 - 130
Piperazine CH₂3.0 - 3.4 (m, 8H)45 - 55
Phenolic OH8.5 - 9.5 (br s, 1H)-
Aromatic C-O-145 - 155
Aromatic C-Cl-120 - 130
Aromatic C-N-140 - 150
Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of the compound.

  • LC-MS (ESI): In electrospray ionization mass spectrometry, 2-Chloro-4-piperazin-1-ylphenol is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 213.08, corresponding to the molecular formula C₁₀H₁₄ClN₂O⁺.[1] The isotopic pattern characteristic of a chlorine-containing compound (a ratio of approximately 3:1 for the M and M+2 peaks) should be observable.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

  • A broad O-H stretching band for the phenolic hydroxyl group around 3200-3600 cm⁻¹.

  • N-H stretching for the secondary amine in the piperazine ring around 3300-3500 cm⁻¹.

  • C-H stretching for the aromatic and aliphatic protons.

  • C=C stretching for the aromatic ring in the 1450-1600 cm⁻¹ region.

  • C-N and C-O stretching bands.

  • A C-Cl stretching band in the fingerprint region.

Applications in Drug Discovery and Development

2-Chloro-4-piperazin-1-ylphenol is a valuable intermediate in the synthesis of a variety of pharmacologically active compounds. The piperazine moiety is a common pharmacophore in many centrally acting agents, and the substituted phenol provides a handle for further derivatization.

Role as a Key Building Block

This compound serves as a precursor for introducing the 3-chloro-4-hydroxyphenylpiperazine scaffold into larger molecules. This structural motif is found in several classes of drugs, including antipsychotics and kinase inhibitors.

Example in the Synthesis of Aripiprazole Analogues

Aripiprazole, an atypical antipsychotic, contains a dichlorophenylpiperazine moiety.[7][8][9] While 2-Chloro-4-piperazin-1-ylphenol is not a direct precursor to aripiprazole itself, its structural similarity to key intermediates highlights its utility in the synthesis of analogues and other novel drug candidates targeting similar biological pathways.[10] The synthesis of such molecules often involves the N-alkylation of the piperazine nitrogen with a suitable electrophile.

Application_in_Drug_Synthesis start 2-Chloro-4-piperazin-1-ylphenol intermediate N-Alkylation of Piperazine start->intermediate Reaction with R-X (X = leaving group) product Biologically Active Molecule (e.g., Kinase Inhibitor, CNS Agent) intermediate->product Further Synthetic Steps

Caption: General workflow for utilizing 2-Chloro-4-piperazin-1-ylphenol.

Safety, Handling, and Storage

Hazard Assessment
  • Chlorophenols: Chlorinated phenols are known to be toxic and can be harmful if swallowed, inhaled, or absorbed through the skin.[11][12] They can cause irritation to the skin, eyes, and respiratory tract.

  • Piperazine: Piperazine and its derivatives can be corrosive and may cause severe skin burns and eye damage.[13] Some piperazine compounds are also known to be skin and respiratory sensitizers.[13]

Based on this, 2-Chloro-4-piperazin-1-ylphenol should be handled as a hazardous substance.

GHS Hazard Statements (Predicted):

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Hygiene: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Chloro-4-piperazin-1-ylphenol is a chemical intermediate of significant value to the pharmaceutical industry. Its straightforward synthesis, coupled with the versatility of its functional groups, makes it an attractive starting material for the development of novel therapeutics. A thorough understanding of its chemical properties, synthesis, and handling is crucial for its effective and safe utilization in research and development.

References

  • PubChem. (n.d.). 2-Chloro-4-(1-piperazinyl)phenol. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

  • Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.).
  • 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. (n.d.). Molecules.
  • Olaniran, A. O., & Abiade, A. F. (2021). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. International Journal of Environmental Research and Public Health.
  • SAFETY DATA SHEET. (2018, January 18). Fisher Scientific.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • 2-chloro-4-(piperazin-1-ylcarbonyl)phenol. (n.d.). ChemicalBook.
  • 2-Chloro-4-piperazin-1-ylphenol(CAS# 85474-76-6). (n.d.). Angene Chemical.
  • Maurer, H. H., & Wissenbach, D. K. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of Analytical Toxicology.
  • 2-(Piperazin-1-yl)phenol hydrochloride. (n.d.). BLD Pharm.
  • SAFETY DATA SHEET. (2025, January 2). Sigma-Aldrich.
  • Aripiprazole Synthesis Process: A Detailed Guide. (2025, December 12).
  • SAFETY DATA SHEET. (2024, December 28). Sigma-Aldrich.
  • Pati, H. N., Mishra, B. K., & Satam, V. S. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank.
  • SAFETY D
  • 2-Chloro-4-piperazin-1-ylphenol-d8. (n.d.). BIOFOUNT.
  • 2-(Piperazin-1-yl)phenol hydrochloride. (n.d.). Sigma-Aldrich.
  • 2-Chloro-4-[(piperazin-1-yl)methyl]phenol dihydrochloride. (n.d.). BLDpharm.
  • SYNTHESIS AND CHARACTERIZATION OF POTENTIAL IMPURITIES OF ARIPIPRAZOLE. (2014, September 1). International Journal of Pharmacy and Pharmaceutical Sciences.
  • OPTIMIZATION OF ARIPIPRAZOLE SYNTHESIS. (2010). Acta Poloniae Pharmaceutica – Drug Research.
  • Kumar, A., Singh, N., & Bishnoi, N. R. (2023).
  • Tuplin, E. W., & Holahan, M. R. (2017). Classics in Chemical Neuroscience: Aripiprazole. ACS Chemical Neuroscience.
  • Lombardo, L. J., et al. (n.d.). Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla.
  • 13C NMR Chemical Shift. (n.d.).
  • Design, Synthesis and Pharmacological Evaluation of novel N-{4-[2-(4-aryl-piperazin-1-yl)-ethyl]-phenyl}-arylamides. (n.d.).
  • Dargan, P. I., & Wood, D. M. (2012). Current Awareness of Piperazines: Pharmacology and Toxicology. Drug Testing and Analysis.
  • 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). (n.d.). MDPI.
  • Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts.
  • 1246817-03-7| Chemical Name : 2-Chloro-4-piperazin-1-ylphenol-d8. (n.d.).
  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (n.d.). Molecules.
  • Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. (n.d.).
  • 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-yl)phenol hydrochloride. (n.d.). Aladdin Scientific.
  • 2-Chloro-4-piperazin-1-ylphenol-d8. (n.d.). Isotope Science / Alfa Chemistry.
  • Synthetic route for the synthesis of 2-(4-(4-substitutedphenylsulfonyl)piperazin-1-yl) quinolone-3-carbaldehyde derivatives 4a–c. (n.d.).
  • 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). (n.d.).
  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal.
  • C4H9Cl (CH3)3CCl C-13 nmr spectrum of 2-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of tert-butyl chloride C13 13-C nmr. (n.d.). Doc Brown's Advanced Organic Chemistry Revision Notes.
  • 1-(2-Chlorophenyl)piperazine. (n.d.). PubChem.
  • 2-Chloro-4-methyl-phenol - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.

Sources

Exploratory

An In-depth Technical Guide to 2-chloro-4-piperazin-1-ylphenol: Synthesis, Analytical Characterization, and Biological Significance

For: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehensive overview of 2-chloro-4-piperazin-1-ylphenol, a molecule of significant interest in pharmacology and...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 2-chloro-4-piperazin-1-ylphenol, a molecule of significant interest in pharmacology and toxicology. While not extensively studied as a primary agent, its role as a key human metabolite of 1-(3-chlorophenyl)piperazine (mCPP) — a psychoactive compound and a metabolite of several antidepressant drugs — positions it as a crucial analyte in clinical and forensic toxicology. This document delves into the compound's chemical properties, outlines a robust synthetic pathway, provides detailed analytical protocols for its detection and quantification, and explores its metabolic origins and potential pharmacological and toxicological implications.

Introduction: The Significance of a Metabolite

2-chloro-4-piperazin-1-ylphenol has emerged from relative obscurity due to its identification as a major human metabolite of 1-(3-chlorophenyl)piperazine (mCPP).[1] mCPP itself is a pharmacologically active substance, known to be a metabolite of several widely prescribed antidepressant medications, including trazodone and nefazodone.[1] It is also recognized as a recreational drug, often found in illicit tablets marketed as "ecstasy".[2] Consequently, the detection and understanding of mCPP's metabolites are of paramount importance in therapeutic drug monitoring, clinical toxicology, and forensic investigations. This guide serves as a technical resource for researchers engaged in the synthesis, analysis, and biological evaluation of 2-chloro-4-piperazin-1-ylphenol, providing both foundational knowledge and practical, field-proven methodologies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-chloro-4-piperazin-1-ylphenol is fundamental for its synthesis, purification, and analytical detection.

PropertyValueSource
IUPAC Name 2-chloro-4-piperazin-1-ylphenolPubChem
CAS Number 85474-76-6PubChem
Molecular Formula C₁₀H₁₃ClN₂OPubChem
Molecular Weight 212.67 g/mol PubChem
Appearance Solid (predicted)-
Solubility Predicted to be soluble in organic solvents such as methanol, ethanol, and DMSO.-
pKa Estimated values for the phenolic hydroxyl and piperazine nitrogens suggest it can act as both a hydrogen bond donor and acceptor.-

Synthesis of 2-chloro-4-piperazin-1-ylphenol

The synthesis of 2-chloro-4-piperazin-1-ylphenol can be efficiently achieved via a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[3][4] This reaction is a powerful tool for the formation of carbon-nitrogen bonds, which is central to the structure of this molecule.[4][5] The proposed synthetic route involves the coupling of an aryl halide with piperazine.

Proposed Synthetic Pathway: Buchwald-Hartwig Amination

A plausible and efficient method for the synthesis of 2-chloro-4-piperazin-1-ylphenol is the Buchwald-Hartwig amination of a suitably protected 2-chloro-4-halophenol with piperazine. The use of a protecting group on one of the piperazine nitrogens can prevent double arylation.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Buchwald-Hartwig Amination cluster_intermediate Intermediate cluster_deprotection Deprotection cluster_product Final Product A 2-Chloro-4-bromophenol C Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOtBu) Toluene, Heat A->C B tert-Butyl piperazine-1-carboxylate B->C D tert-Butyl 4-(3-chloro-4-hydroxyphenyl)piperazine-1-carboxylate C->D E Trifluoroacetic acid (TFA) Dichloromethane (DCM) D->E F 2-chloro-4-piperazin-1-ylphenol E->F

Caption: Proposed synthetic workflow for 2-chloro-4-piperazin-1-ylphenol.

Step-by-Step Experimental Protocol

Step 1: Buchwald-Hartwig Amination

  • To an oven-dried Schlenk flask, add 2-chloro-4-bromophenol (1.0 eq), tert-butyl piperazine-1-carboxylate (1.1 eq), sodium tert-butoxide (1.4 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), and a suitable ligand like XPhos (0.08 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield tert-butyl 4-(3-chloro-4-hydroxyphenyl)piperazine-1-carboxylate.

Step 2: Deprotection of the Boc Group

  • Dissolve the purified intermediate from Step 1 in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of DCM and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield 2-chloro-4-piperazin-1-ylphenol. Further purification can be achieved by recrystallization if necessary.

Analytical Methods for Detection and Quantification

The detection of 2-chloro-4-piperazin-1-ylphenol in biological matrices is crucial for toxicological and pharmacological studies of its parent compounds. The primary analytical techniques employed are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][6] LC-MS/MS is often preferred due to its high sensitivity and specificity, and its ability to analyze less volatile and thermally labile compounds without derivatization.

Sample Preparation from Biological Matrices

Effective sample preparation is critical for the removal of interfering substances and for the concentration of the analyte.

Solid-Phase Extraction (SPE) Protocol:

  • To 1 mL of urine or plasma, add an internal standard (e.g., a deuterated analog of the analyte).

  • If analyzing for total metabolite concentration (free and conjugated), perform enzymatic hydrolysis using β-glucuronidase/arylsulfatase.

  • Condition a mixed-mode SPE cartridge with methanol followed by deionized water.

  • Load the pre-treated sample onto the cartridge.

  • Wash the cartridge with deionized water followed by a low-percentage organic solvent wash (e.g., 5% methanol in water).

  • Elute the analyte with a suitable solvent, such as methanol containing a small percentage of ammonia.

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
ParameterRecommended Condition
LC Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, then return to initial conditions for re-equilibration.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Detection Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 213.1 [M+H]⁺
Product Ions (Q3) To be determined by infusion and fragmentation of a pure standard. Likely fragments would involve the piperazine ring.

Metabolism and Pharmacokinetics

2-chloro-4-piperazin-1-ylphenol is formed through the metabolic transformation of mCPP. This process is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.

Metabolic Pathway

The metabolism of mCPP to its hydroxylated derivatives is a two-step process:

  • Formation of mCPP: Antidepressant drugs like trazodone are first metabolized by CYP3A4 to form mCPP.[7]

  • Hydroxylation of mCPP: mCPP is then hydroxylated by CYP2D6 to form hydroxylated metabolites, including 2-chloro-4-piperazin-1-ylphenol.[2][8]

Metabolism_Pathway cluster_drug Parent Drug cluster_cyp3a4 CYP3A4 Metabolism cluster_mcpp Primary Metabolite cluster_cyp2d6 CYP2D6 Metabolism cluster_hydroxymcpp Secondary Metabolite cluster_excretion Excretion A Trazodone / Nefazodone B CYP3A4 A->B Dealkylation C 1-(3-Chlorophenyl)piperazine (mCPP) B->C D CYP2D6 C->D Hydroxylation E 2-chloro-4-piperazin-1-ylphenol (and other isomers) D->E F Glucuronide/Sulfate Conjugation & Renal Excretion E->F

Caption: Metabolic pathway from parent drugs to 2-chloro-4-piperazin-1-ylphenol.

The involvement of CYP2D6 is significant due to the high degree of genetic polymorphism in this enzyme, which can lead to considerable inter-individual variability in the rate of metabolism of mCPP. This can affect the plasma concentrations of both mCPP and its hydroxylated metabolites.

Pharmacology and Toxicology

The pharmacological and toxicological profile of 2-chloro-4-piperazin-1-ylphenol is not well-characterized directly. However, it can be inferred from the properties of its parent compound, mCPP.

Inferred Pharmacology

mCPP is a non-selective serotonin receptor agonist with some antagonist properties.[8] It interacts with various serotonin receptor subtypes, including 5-HT₁ₐ, 5-HT₁ₑ, 5-HT₂ₐ, 5-HT₂ₒ, and 5-HT₃ receptors.[7] The effects of mCPP in humans include anxiety, dizziness, confusion, and headaches.[9] It is plausible that 2-chloro-4-piperazin-1-ylphenol, as a major metabolite, may retain some affinity for serotonin receptors and could contribute to the overall pharmacological and side-effect profile of mCPP and its precursor drugs. The addition of a hydroxyl group could, however, alter its receptor binding affinity and selectivity, as well as its ability to cross the blood-brain barrier.

Toxicological Considerations

The toxicity of 2-chloro-4-piperazin-1-ylphenol is largely unknown. The parent compound, mCPP, is associated with a range of adverse effects, and there has been at least one reported fatality involving its ingestion.[9] The hydroxylation of mCPP is a detoxification pathway, and the resulting phenolic metabolite is likely to be more readily conjugated (e.g., with glucuronic acid or sulfate) and excreted from the body.[1] However, the potential for the metabolite itself to have toxic effects cannot be ruled out without further investigation.

Future Directions and Conclusion

2-chloro-4-piperazin-1-ylphenol is a molecule of interest primarily due to its status as a human metabolite of the psychoactive compound mCPP. While this guide provides a comprehensive overview of its synthesis, analysis, and inferred biological relevance, there remain significant gaps in our direct knowledge of this compound.

Future research should focus on:

  • Direct Pharmacological Profiling: Investigating the binding affinities and functional activities of 2-chloro-4-piperazin-1-ylphenol at various serotonin and other relevant receptors.

  • In Vitro and In Vivo Toxicology: Assessing the cytotoxicity, genotoxicity, and other potential toxic effects of the pure compound.

  • Pharmacokinetic Studies: Characterizing the absorption, distribution, metabolism, and excretion of 2-chloro-4-piperazin-1-ylphenol itself.

References

  • Staack, R. F., & Maurer, H. H. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of analytical toxicology, 27(8), 560–568.
  • Rotzinger, S., Fang, J., & Baker, G. B. (1998). Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources. Drug metabolism and disposition, 26(6), 572-575.
  • Feighner, J. P. (1999). Mechanism of action of antidepressant medications.
  • de Boer, D., Gijzels, M. J., Bosman, I. J., & Maes, R. A. (1999). More data about the new designer drug mCPP. Journal of analytical toxicology, 23(3), 227–228.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
  • Antilla, J. C., Klapars, A., & Buchwald, S. L. (2002). The copper-catalyzed N-arylation of nitrogen heterocycles. Journal of the American Chemical Society, 124(38), 11266–11267.
  • Staack, R. F., & Maurer, H. H. (2005). Metabolism of designer drugs of abuse. Current drug metabolism, 6(3), 259–274.
  • Maurer, H. H., & Meyer, M. R. (2016). High-resolution mass spectrometry in toxicology: current status and future perspectives. Archives of toxicology, 90(9), 2161–2172.
  • Bossé, R., & Blaschke, G. (1994). Enantioselective determination of the active metabolite of trazodone in human plasma by capillary electrophoresis. Journal of chromatography.
  • Gatch, M. B., & Forster, M. J. (2005). Discriminative stimulus effects of 1-(m-chlorophenyl) piperazine as a model of the role of serotonin (5-HT)2C receptors in anxiety. Behavioural pharmacology, 16(5-6), 405–414.
  • Forrester, M. B. (2006). m-Chlorophenylpiperazine exposures. Journal of toxicology. Clinical toxicology, 44(7), 833–836.
  • Buchwald, S. L., & Hartwig, J. F. (2008). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
  • Yin, J., & Buchwald, S. L. (2000). A catalytic system for the preparation of N-aryl- and N-alkyl-substituted anilines. Organic letters, 2(8), 1101–1104.
  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism.
  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1997). Rational development of practical catalysts for aromatic carbon-nitrogen bond formation. Accounts of chemical research, 31(12), 805-818.
  • Pichini, S., Pacifici, R., Zuccaro, P., & Pellegrini, M. (2003). A rapid and sensitive high-performance liquid chromatographic-mass spectrometric assay for the simultaneous determination of m-chlorophenylpiperazine and its precursor trazodone in human plasma. Journal of pharmaceutical and biomedical analysis, 31(5), 1017–1022.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of palladium-catalyzed C–N cross-coupling reactions. Chemical reviews, 116(19), 12564-12649.
  • Thomas, S., & Hartwig, J. F. (2008). The efficiency of the Buchwald–Hartwig amination of aryl chlorides.
  • Staack, R. F., Theobald, D. S., & Maurer, H. H. (2004). Studies on the metabolism and toxicological detection of the new designer drug 1-(4-methoxyphenyl)piperazine in rat urine using gas chromatography-mass spectrometry.
  • Meyer, M. R., Wilhelm, J., Peters, F. T., & Maurer, H. H. (2010). Beta-keto designer drugs: studies on the metabolism and toxicological detection of 2-methyl-N-substituted cathinones (mephedrone and 4-MEC) in urine. Analytical and bioanalytical chemistry, 397(3), 1225–1233.
  • Hartwig, J. F. (2006). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of chemical research, 41(11), 1534-1544.
  • Shen, Q., & Hartwig, J. F. (2006). Lewis acid-accelerated, palladium-catalyzed three-component amination of aryl halides. Journal of the American Chemical Society, 128(33), 10938–10939.
  • Barrios-Landeros, F., & Hartwig, J. F. (2007). A new catalyst for the amination of aryl chlorides: breaking the barriers for the synthesis of triarylamines. Journal of the American Chemical Society, 129(21), 6844–6845.
  • Shekhar, S., Ryberg, P., Hartwig, J. F., & Buchwald, S. L. (2006). A general method for the palladium-catalyzed amination of aryl chlorides. The Journal of organic chemistry, 71(11), 4054–4058.
  • Hartwig, J. F. (2004). Development of catalysts for the palladium-catalyzed amination of aryl halides. Synlett, 2004(1), 1-14.

Sources

Foundational

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-Chloro-4-piperazin-1-ylphenol

Abstract: The novel compound 2-Chloro-4-piperazin-1-ylphenol presents a compelling scaffold for drug discovery, integrating a piperazine moiety, commonly found in centrally active agents, with a chlorophenol structure. W...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The novel compound 2-Chloro-4-piperazin-1-ylphenol presents a compelling scaffold for drug discovery, integrating a piperazine moiety, commonly found in centrally active agents, with a chlorophenol structure. While this specific molecule is not extensively characterized in public literature, its constituent parts suggest a high probability of interaction with G-protein coupled receptors (GPCRs), a target class for approximately 50% of existing drugs.[1] This guide provides a comprehensive, technically-grounded framework for drug development professionals to systematically elucidate the mechanism of action (MoA) of this and similar novel chemical entities. We will proceed from initial in silico predictions to detailed in vitro validation and downstream signaling analysis, establishing a self-validating experimental cascade.

Part 1: Theoretical Framework and Initial Hypothesis

The structure of 2-Chloro-4-piperazin-1-ylphenol contains two key pharmacophores:

  • Piperazine: A six-membered ring with two opposing nitrogen atoms. This motif is a cornerstone in medicinal chemistry, renowned for its presence in drugs targeting the central nervous system (CNS).[2][3][4][5] Its derivatives are known to interact with a wide array of receptors, including serotonin (5-HT) and dopamine receptors, often modulating mood, cognition, and motor control.[4][6][7][8]

  • Chlorophenol: The phenol ring with a chlorine substituent can influence the compound's pharmacokinetic properties and may contribute to its biological activity. Chlorophenols themselves have been investigated for various biological actions.[9][10]

Based on these structural features, a primary plausible hypothesis is that 2-Chloro-4-piperazin-1-ylphenol acts as a modulator of a specific GPCR, likely a dopamine or serotonin receptor subtype. Dopamine and serotonin receptors are deeply implicated in numerous neurological and psychiatric disorders, making them high-value targets.[6][][12] Dopamine receptors are classified as D1-like (D1, D5) which typically couple to Gαs to stimulate adenylyl cyclase and increase cyclic AMP (cAMP), or D2-like (D2, D3, D4) which couple to Gαi/o to inhibit adenylyl cyclase.[13][14] Similarly, the serotonin receptor family is large and diverse, with most members being GPCRs that modulate various signaling pathways.[8][15]

Part 2: A Phased Approach to Mechanism of Action Elucidation

This section outlines a logical, multi-phase experimental workflow designed to rigorously test our central hypothesis.

Phase I: Target Identification via In Silico and In Vitro Screening

The initial phase aims to broadly survey potential biological targets to narrow the field of investigation.

1. In Silico Molecular Docking:

  • Objective: To predict the binding affinity and pose of 2-Chloro-4-piperazin-1-ylphenol against a panel of high-resolution GPCR crystal structures, focusing on dopamine and serotonin receptor subtypes.[16][17]

  • Rationale: Molecular docking provides a computationally inexpensive first pass to prioritize potential targets and generate structural hypotheses for ligand-receptor interactions.[16][18] Recent advances in GPCR crystallography have made this approach increasingly powerful.[17]

  • Workflow:

    • Obtain 3D structures of human dopamine (D1-D5) and serotonin (5-HT1A, 5-HT2A, etc.) receptors from the Protein Data Bank.

    • Prepare the ligand and receptor structures (e.g., adding hydrogens, assigning charges).

    • Utilize docking software such as AutoDock Vina or Glide to predict binding modes and scores.[16]

    • Analyze the results, paying close attention to poses that form plausible hydrogen bonds, hydrophobic interactions, or other key interactions within the orthosteric or allosteric binding sites.[18]

2. In Vitro Broad-Panel Receptor Binding Assay:

  • Objective: To experimentally screen the compound against a large panel of receptors, ion channels, and enzymes to identify primary targets and assess selectivity.

  • Rationale: A broad screen provides empirical data on the compound's binding profile, validating or refuting in silico predictions and uncovering potential off-target effects early in the discovery process.[1][19][20]

  • Protocol:

    • Engage a contract research organization (CRO) offering a comprehensive receptor binding panel (e.g., Eurofins SafetyScreen, Revvity portfolio).

    • Provide the compound at a standard screening concentration (e.g., 10 µM).

    • The assay typically involves a competitive binding format where the test compound displaces a known radiolabeled ligand from the target receptor.[21]

    • Results are reported as percent inhibition of radioligand binding.

Data Presentation: Hypothetical Phase I Results

The results from this phase can be summarized to highlight the most promising targets.

TargetDocking Score (kcal/mol)% Inhibition @ 10 µM (Binding Assay)
Dopamine D2 Receptor -9.2 95%
Serotonin 5-HT2A Receptor-8.588%
Serotonin 5-HT1A Receptor-7.965%
Adrenergic α2A Receptor-7.552%
Muscarinic M1 Receptor-6.815%
Dopamine D1 Receptor-6.512%

Hypothetical data suggesting a strong affinity and selectivity for the Dopamine D2 receptor.

Based on these hypothetical results, the subsequent investigation will focus on validating the Dopamine D2 receptor as the primary target.

Phase II: Target Validation and Functional Characterization

This phase moves from simple binding to assessing the functional consequence of the compound's interaction with its primary target.

1. Concentration-Response Binding Assay:

  • Objective: To determine the binding affinity (Ki) of the compound for the Dopamine D2 receptor.

  • Rationale: A full concentration-response curve provides a quantitative measure of affinity, which is a critical parameter for any potential drug candidate.

  • Method: A competitive radioligand binding assay is performed using membranes from cells expressing the human Dopamine D2 receptor, a specific radioligand (e.g., [3H]-Spiperone), and a range of concentrations of 2-Chloro-4-piperazin-1-ylphenol. The IC50 is determined and converted to a Ki value.[20]

2. Functional Assay (cAMP Accumulation):

  • Objective: To determine if the compound acts as an agonist, antagonist, or inverse agonist at the Dopamine D2 receptor and to quantify its potency (EC50 or IC50).

  • Rationale: The Dopamine D2 receptor is canonically coupled to the Gαi subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[6][14] A functional assay measuring cAMP modulation is therefore the gold standard for characterizing D2 receptor ligands.[22]

  • Experimental Protocol: cAMP Glo™ Assay [23][24]

    • Cell Culture: Culture HEK293 cells stably expressing the human Dopamine D2 receptor.

    • Cell Plating: Seed cells into a 384-well white-walled assay plate and incubate overnight.

    • Compound Treatment (Antagonist Mode):

      • Add varying concentrations of 2-Chloro-4-piperazin-1-ylphenol to the cells.

      • Incubate for 15-30 minutes.

      • Add a fixed, EC80 concentration of a known D2 agonist (e.g., Quinpirole) in the presence of a phosphodiesterase inhibitor like IBMX.

      • Incubate for a further 15-30 minutes.

    • Cell Lysis and Detection:

      • Add cAMP-Glo™ Lysis Buffer.

      • Add cAMP-Glo™ Detection Solution containing PKA.

      • Add Kinase-Glo® Reagent to measure the remaining ATP.

    • Data Acquisition: Read luminescence on a plate reader. A higher signal indicates higher cAMP levels (i.e., antagonism of the inhibitory D2 receptor).[23]

    • Analysis: Plot the luminescence signal against the log of the compound concentration and fit to a four-parameter logistic equation to determine the IC50.

Visualization: Experimental Workflow for MoA Elucidation

MoA_Workflow cluster_phase1 Phase I: Target Identification cluster_phase2 Phase II: Functional Validation cluster_phase3 Phase III: Downstream Signaling in_silico In Silico Docking (Dopamine/Serotonin Receptors) in_vitro_screen Broad Receptor Binding Screen in_silico->in_vitro_screen Prioritizes binding_assay Concentration-Response Binding Assay (Ki) in_vitro_screen->binding_assay Identifies Primary Target (e.g., D2R) functional_assay Functional cAMP Assay (EC50/IC50, Mode of Action) binding_assay->functional_assay western_blot Western Blot (pERK/ERK Ratio) functional_assay->western_blot Confirms Cellular Activity

Caption: A phased experimental workflow for elucidating the mechanism of action.

Phase III: Downstream Signaling Pathway Analysis
  • Objective: To confirm that target engagement by the compound leads to modulation of downstream intracellular signaling pathways.

  • Rationale: GPCR activation is not limited to cAMP modulation. It initiates a cascade of intracellular events, including the activation of the mitogen-activated protein kinase (MAPK) pathway, of which ERK1/2 is a key component.[25][26] Measuring the phosphorylation of ERK (pERK) provides a robust, independent confirmation of receptor modulation.[27][28]

Experimental Protocol: Western Blot for pERK/ERK Ratio [25]

  • Cell Culture and Starvation: Culture cells expressing the D2 receptor. Prior to the experiment, serum-starve the cells for 4-6 hours to reduce basal ERK phosphorylation.[25]

  • Compound Treatment: Treat cells with the D2 agonist (e.g., Quinpirole) in the presence or absence of varying concentrations of 2-Chloro-4-piperazin-1-ylphenol for 5-10 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 10-20 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.[25]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST.

    • Incubate overnight at 4°C with a primary antibody against phospho-ERK1/2 (p44/42).[29]

    • Wash and incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.[25]

    • Detect the signal using an ECL substrate.[25]

  • Stripping and Reprobing:

    • Strip the membrane of the pERK antibodies.[25]

    • Re-probe the same membrane with a primary antibody for total ERK1/2 to serve as a loading control.[25]

  • Analysis: Quantify band intensities using densitometry. Calculate the ratio of pERK to total ERK for each condition. An effective D2 antagonist should reduce the agonist-induced increase in the pERK/total ERK ratio.

Visualization: Proposed D2 Receptor Antagonist Signaling Pathway

D2R_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular D2R Dopamine D2 Receptor G_protein Gαi/βγ D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ERK_pathway MAPK/ERK Pathway G_protein->ERK_pathway Modulates cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Inhibits Dopamine Dopamine (Agonist) Dopamine->D2R Activates Compound 2-Chloro-4-piperazin- 1-ylphenol (Antagonist) Compound->D2R Blocks

Caption: Hypothesized signaling cascade for a D2 receptor antagonist.

Part 3: Conclusion and Future Directions

This guide outlines a systematic and robust methodology for elucidating the mechanism of action of the novel compound 2-Chloro-4-piperazin-1-ylphenol. By progressing from broad, hypothesis-generating screens to specific, quantitative functional and signaling assays, researchers can build a comprehensive and validated profile of the compound's activity.

Following the hypothetical data presented, 2-Chloro-4-piperazin-1-ylphenol is identified as a potent and selective Dopamine D2 receptor antagonist. The next logical steps in a drug development program would include:

  • Selectivity Profiling: Further assays to confirm selectivity against other dopamine receptor subtypes and closely related GPCRs.

  • In Vivo Target Engagement: Utilizing animal models to confirm that the compound reaches the CNS and binds to D2 receptors in a living system.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and correlating them with its pharmacological effects.

  • Efficacy Studies: Testing the compound in relevant animal models of diseases where D2 receptor antagonism is a validated therapeutic strategy, such as schizophrenia or psychosis.[]

By adhering to this structured, self-validating approach, research and development teams can efficiently and accurately characterize novel chemical entities, paving the way for the development of next-generation therapeutics.

References

  • Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. National Institutes of Health. [Link]

  • Dopamine receptor. Wikipedia. [Link]

  • cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). Bio-protocol. [Link]

  • Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors. MDPI. [Link]

  • Dopamine Receptor Signaling: Intracellular Pathways to Behavior. ResearchGate. [Link]

  • Discovery of GPCR Ligands by Molecular Docking Screening: Novel Opportunities Provided by Crystal Structures. PubMed. [Link]

  • G Protein-coupled Receptors Signaling Pathway. Sino Biological. [Link]

  • GPCR Pathway. Creative Diagnostics. [Link]

  • The Signaling and Pharmacology of the Dopamine D1 Receptor. Frontiers Media. [Link]

  • G protein-coupled receptor signaling pathway. CUSABIO. [Link]

  • Dopamine receptor signaling. PubMed. [Link]

  • Serotonin Receptors. SpringerLink. [Link]

  • Serotonin Receptors - Basic Neurochemistry. National Institutes of Health. [Link]

  • Signaling through G protein coupled receptors. PubMed Central. [Link]

  • GPCRs (G Protein Coupled Receptors): A Guide. Assay Genie. [Link]

  • Ligand Docking Methods to Recognize Allosteric Inhibitors for G-Protein-Coupled Receptors. ACS Publications. [Link]

  • Serotonin Receptors. ACS Publications. [Link]

  • Structural studies of serotonin receptor family. BMB Reports. [Link]

  • Serotonin Receptors: The brain's chemical communicators. Protein Data Bank in Europe. [Link]

  • The biological action of chlorophenols. PubMed. [Link]

  • Current Assessment of Docking into GPCR Crystal Structures and Homology Models: Successes, Challenges, and Guidelines. ACS Publications. [Link]

  • pyGOMoDo: GPCRs modeling and docking with python. National Institutes of Health. [Link]

  • Western blot band for Erk and phopho(p). ResearchGate. [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Institutes of Health. [Link]

  • Receptor Binding Assay. Creative Bioarray. [Link]

  • The biological action of chlorophenols. National Institutes of Health. [Link]

  • 3-Chlorophenol | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]

  • Effects of chlorinated phenols on immunity in rats. PubMed. [Link]

  • 2-Chlorophenol | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]

  • Western blot assay for the expression of pErk 1 and 2 and total Erk 1 and 2. ResearchGate. [Link]

  • Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins. Bio-protocol. [Link]

  • In vitro receptor binding assays: general methods and considerations. PubMed. [Link]

  • Receptor Binding Assays. MilliporeSigma. [Link]

  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. Cureus. [Link]

  • Receptor Ligand Binding Assay. Creative Biolabs. [Link]

  • PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • Synthesis and biological activity of piperazine derivatives of phenothiazine. PubMed. [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

  • 2-[4-(2-Methylpropyl)piperazin-1-yl]phenol. PubChem. [Link]

Sources

Exploratory

2-Chloro-4-piperazin-1-ylphenol: A Review and Expert Analysis of Potential Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary While direct empirical data on the biological activity of 2-Chloro-4-piperazin-1-ylphenol is not extensively d...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

While direct empirical data on the biological activity of 2-Chloro-4-piperazin-1-ylphenol is not extensively documented in publicly available literature, its chemical architecture, combining a chlorophenol moiety with a piperazine ring, provides a strong foundation for inferring a range of potential pharmacological activities. The piperazine heterocycle is a well-established "privileged scaffold" in medicinal chemistry, integral to numerous FDA-approved drugs with diverse therapeutic applications.[1][2] This guide will provide a comprehensive analysis of the probable biological activities of 2-Chloro-4-piperazin-1-ylphenol, drawing on the known properties of its constituent chemical motifs. We will explore its potential as an anticancer and antimicrobial agent, discuss the toxicological implications of the chlorophenol group, and provide detailed experimental protocols for the validation of these hypothesized activities.

The Piperazine Scaffold: A Gateway to Diverse Bioactivity

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern drug discovery.[3][4] Its prevalence in pharmaceuticals stems from a combination of favorable physicochemical properties, including its ability to improve aqueous solubility and oral bioavailability. The two nitrogen atoms can be functionalized to modulate basicity and engage in hydrogen bonding, which is crucial for target binding.[4] Consequently, piperazine derivatives have demonstrated a vast spectrum of biological activities, including but not limited to:

  • Anticancer: Found in numerous kinase inhibitors and cytotoxic agents.[5][6][7][8]

  • Antimicrobial: Exhibiting activity against a wide range of bacteria and fungi.[9][10][11][12][13][14]

  • Central Nervous System (CNS) Activity: A key component of antipsychotic, antidepressant, and anti-anxiety medications.

  • Antiviral and Anti-inflammatory effects. [15]

Given this well-established versatility, the presence of a piperazine ring in 2-Chloro-4-piperazin-1-ylphenol strongly suggests the potential for significant biological effects.

Inferred Biological Activity I: Anticancer Potential

The piperazine scaffold is a prominent feature in a multitude of anticancer agents.[1][5][8] This suggests that 2-Chloro-4-piperazin-1-ylphenol could exhibit cytotoxic or cytostatic effects on cancer cells.

Putative Mechanism of Action: Kinase Inhibition and Apoptosis Induction

A common mechanism of action for piperazine-containing anticancer drugs is the inhibition of protein kinases.[2][16] The piperazine ring can act as a versatile linker that orients other pharmacophoric elements into the ATP-binding pocket of a target kinase.[2] Furthermore, many piperazine derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[1][17] This can occur through various signaling cascades, often initiated by cellular stress or the inhibition of survival pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Kinase Target Kinase Compound 2-Chloro-4-piperazin-1-ylphenol Compound->Kinase Inhibition Caspase_9 Caspase-9 Kinase->Caspase_9 Leads to activation Kinase->Survival_Signal Blocks Survival Signal Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Executes Survival_Signal->Apoptosis Inhibits

Caption: Hypothetical signaling pathway for apoptosis induction.

Comparative Cytotoxic Activity of Piperazine Derivatives

To provide a framework for the potential potency of 2-Chloro-4-piperazin-1-ylphenol, the following table summarizes the cytotoxic activities of various piperazine-containing compounds against several human cancer cell lines.

Compound IDDescriptionCancer Cell LineActivity (IC50/GI50 in µM)
Vindoline-piperazine conjugate 23Vindoline-[4-(trifluoromethyl)benzyl]piperazine conjugateMDA-MB-468 (Breast)1.00
Vindoline-piperazine conjugate 25Vindoline-[1-bis(4-fluorophenyl)methyl]piperazine conjugateHOP-92 (Non-small cell lung)1.35
Compound 5a1-(4-chlorobenzhydryl)piperazine derivativeHUH7 (Liver), MCF7 (Breast), HCT116 (Colon)High cytotoxicity observed
Compound 7a2,3-dihydropyrido[2,3-d]pyrimidin-4-one derivativeNCI-H460 (Lung), HepG2 (Liver), HCT-116 (Colon)Higher cytotoxicity than doxorubicin

Data synthesized from multiple sources.[1]

Experimental Protocol: In Vitro Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay

This protocol provides a robust method for assessing the cytotoxic effects of 2-Chloro-4-piperazin-1-ylphenol on a panel of human cancer cell lines.

1. Cell Culture and Plating:

  • Maintain human cancer cell lines (e.g., MCF-7, HCT116, A549) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
  • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
  • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

2. Compound Treatment:

  • Prepare a stock solution of 2-Chloro-4-piperazin-1-ylphenol in DMSO.
  • Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
  • Remove the old medium from the 96-well plates and add 100 µL of the medium containing the various compound concentrations. Include vehicle control (DMSO) and untreated control wells.
  • Incubate the plates for 48-72 hours.

3. Cell Fixation and Staining:

  • After incubation, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
  • Wash the plates five times with slow-running tap water and allow them to air dry completely.
  • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

4. Absorbance Measurement:

  • Remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye.
  • Allow the plates to air dry.
  • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
  • Measure the absorbance at 510 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell growth inhibition for each concentration.
  • Plot the percentage of inhibition against the log of the compound concentration and determine the GI50 (concentration causing 50% growth inhibition) using non-linear regression analysis.

Inferred Biological Activity II: Antimicrobial Potential

The piperazine nucleus is a common structural feature in many compounds with significant antimicrobial and antifungal activity.[9][10][11][13][14] Additionally, chlorophenols have been historically used as disinfectants.[18] This convergence of structural motifs strongly suggests that 2-Chloro-4-piperazin-1-ylphenol may possess antimicrobial properties.

Putative Mechanism of Action: Membrane Disruption

Some piperazine-based antimicrobial polymers are thought to act by targeting the cytoplasmic membrane of bacteria.[12] This leads to the leakage of intracellular components and ultimately, cell death.[12] The lipophilic nature of the chlorophenol moiety could facilitate the compound's interaction with and insertion into the bacterial cell membrane.

G Start Start: Prepare bacterial inoculum Serial_Dilution Serial Dilution of Compound in 96-well plate Start->Serial_Dilution Inoculation Inoculate wells with bacterial suspension Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Visual_Inspection Visually inspect for turbidity Incubation->Visual_Inspection MIC_Determination Determine MIC (Lowest concentration with no visible growth) Visual_Inspection->MIC_Determination Plating Plate aliquots from clear wells onto agar plates MIC_Determination->Plating MBC_Determination Determine MBC (Lowest concentration with no colony growth) Plating->MBC_Determination End End MBC_Determination->End

Caption: Workflow for MIC and MBC determination.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of a compound against bacterial strains.

1. Preparation of Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
  • Cation-adjusted Mueller-Hinton Broth (CAMHB).
  • Sterile 96-well microtiter plates.
  • Stock solution of 2-Chloro-4-piperazin-1-ylphenol in DMSO.
  • Positive control antibiotic (e.g., Ciprofloxacin).

2. Inoculum Preparation:

  • From a fresh agar plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline.
  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
  • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

3. Broth Microdilution Assay:

  • Add 50 µL of CAMHB to all wells of a 96-well plate.
  • Add 50 µL of the compound stock solution to the first well of a row and perform 2-fold serial dilutions across the plate.
  • The final volume in each well should be 50 µL before adding the inoculum.
  • Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
  • Include a growth control well (inoculum without compound) and a sterility control well (broth only).

4. Incubation and Reading:

  • Cover the plate and incubate at 37°C for 18-24 hours.
  • After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

5. Determination of Minimum Bactericidal Concentration (MBC) (Optional):

  • From the wells showing no visible growth, plate 10 µL onto Mueller-Hinton Agar plates.
  • Incubate the agar plates at 37°C for 18-24 hours.
  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

The Chlorophenol Moiety: Bioactivity and Toxicological Considerations

The presence of the 2-chloro-4-phenol group in the target molecule necessitates a careful consideration of potential toxicity. Chlorophenols are a class of compounds with known toxicological effects.

  • Toxicity Profile: Animal studies have shown that exposure to various chlorophenols can lead to adverse effects on the liver, central nervous system, and reproductive system.[19][20][21] They can also cause weight loss and, in some cases, have immunomodulatory effects.[19][21]

  • Carcinogenicity: Certain chlorophenols, such as 2,4,6-trichlorophenol, are considered to be possibly carcinogenic to humans by agencies like the IARC and EPA.[20][21]

  • Antimicrobial Activity: On the other hand, the known use of chlorophenols as pesticides and disinfectants corroborates the hypothesis of antimicrobial activity for 2-Chloro-4-piperazin-1-ylphenol.[18]

Therefore, any drug development program involving this compound must include a thorough toxicological assessment in parallel with efficacy studies.

Synthesis and Characterization

While a specific synthesis for 2-Chloro-4-piperazin-1-ylphenol is not detailed in the provided search results, a plausible synthetic route can be inferred from standard organic chemistry principles. A likely approach would involve the nucleophilic aromatic substitution of a suitably activated dichlorobenzene derivative with piperazine, followed by any necessary functional group manipulations. The final product would require rigorous characterization using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its identity and purity.

Future Directions and Expert Recommendations

2-Chloro-4-piperazin-1-ylphenol represents an intriguing chemical entity with a plausible, yet unconfirmed, biological activity profile. A systematic investigation is warranted to elucidate its therapeutic potential and toxicological risks.

Recommended Research Plan:

  • Initial Screening: Perform broad-spectrum in vitro screens to assess the anticancer and antimicrobial activities of the compound. The protocols detailed in this guide provide a solid starting point.

  • Hit-to-Lead Optimization: If promising activity is identified, a medicinal chemistry campaign should be initiated to synthesize analogs. This will help to establish structure-activity relationships (SAR) and optimize for potency and selectivity while minimizing toxicity.

  • Mechanism of Action Studies: For active compounds, further experiments should be conducted to determine the precise mechanism of action. For anticancer "hits," this could involve kinase profiling and apoptosis assays. For antimicrobial "hits," studies on membrane integrity and inhibition of essential cellular processes would be informative.

  • In Vivo Efficacy and Toxicology: Promising lead compounds should be advanced to in vivo studies in relevant animal models to evaluate their efficacy and to conduct a comprehensive toxicological assessment.

References

  • An insight into the therapeutic potential of piperazine-based anticancer agents. (n.d.). TÜBİTAK. Retrieved January 21, 2026, from [Link]

  • Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. (n.d.). Asian Pacific Journal of Health Sciences. Retrieved January 21, 2026, from [Link]

  • A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. (n.d.). Der Pharma Chemica. Retrieved January 21, 2026, from [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2022). MDPI. Retrieved January 21, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Bentham Science. Retrieved January 21, 2026, from [Link]

  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). ayurpharm. Retrieved January 21, 2026, from [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

  • Piperazine based antimicrobial polymers: a review. (2021). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2017). ACG Publications. Retrieved January 21, 2026, from [Link]

  • (PDF) Synthesis and Antimicrobial Activity of Piperazine Derivatives. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Piperazine derivatives of natural compounds with anticancer activity. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. (n.d.). Semantic Scholar. Retrieved January 21, 2026, from [Link]

  • Representative piperazine derivatives with CDKs inhibitory activity. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Piperazine skeleton in the structural modification of natural products: a review. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Examples of kinase inhibitors containing a piperazine ring and used as anti-breast cancer drugs. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. (n.d.). Taylor & Francis Online. Retrieved January 21, 2026, from [Link]

  • HEALTH EFFECTS. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Toxicological Profile for Chlorophenols. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved January 21, 2026, from [Link]

  • Chlorophenols. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved January 21, 2026, from [Link]

  • Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • CHLOROPHENOLS. (n.d.). AFIRM Group. Retrieved January 21, 2026, from [Link]

Sources

Foundational

The Emergence and Significance of the Chloro-Phenyl-Piperazine Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The confluence of a halogenated aromatic ring and a piperazine moiety has given rise to a privileged scaffold in modern medicinal chemistry: the ch...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of a halogenated aromatic ring and a piperazine moiety has given rise to a privileged scaffold in modern medicinal chemistry: the chloro-phenyl-piperazine core. While the history of a singular molecule like 2-Chloro-4-piperazin-1-ylphenol is not marked by a distinct discovery event, its structural components are deeply rooted in the development of numerous blockbuster drugs. This technical guide eschews a singular focus on an obscure intermediate. Instead, it illuminates the discovery and historical context of the broader chloro-phenyl-piperazine scaffold, providing a deeper understanding of its significance. We will explore the strategic incorporation of chlorine into aromatic systems, the versatile pharmacophoric role of the piperazine ring, and the synthetic evolution that has enabled the creation of these impactful molecules. Through an examination of key drugs, their mechanisms of action, and detailed synthetic methodologies, this guide offers field-proven insights for professionals engaged in drug discovery and development.

Introduction: The Strategic Union of Chlorine and Piperazine in Drug Design

The N-arylpiperazine motif is a cornerstone of medicinal chemistry, renowned for its presence in a multitude of clinically successful drugs.[1] This versatile scaffold is a key component in therapeutics targeting the central nervous system (CNS), where it often serves as a crucial pharmacophore for interaction with dopaminergic and serotonergic receptors.[2] The piperazine ring, with its two strategically placed nitrogen atoms, offers a unique combination of structural rigidity, a high polar surface area, and the capacity for hydrogen bond donation and acceptance. These properties frequently confer favorable pharmacokinetic characteristics, such as improved aqueous solubility and oral bioavailability.[3]

Parallel to the rise of the arylpiperazine scaffold, the strategic introduction of chlorine atoms into drug candidates has been a long-standing practice in medicinal chemistry. Halogenation, particularly chlorination, can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity for its biological target. The electron-withdrawing nature of chlorine can also modulate the pKa of nearby functional groups, impacting ionization at physiological pH.

The fusion of these two powerful chemical motifs—the arylpiperazine and the chloro-substituent—has led to the development of a vast number of important therapeutics. This guide will delve into the history, synthesis, and pharmacological significance of the chloro-phenyl-piperazine scaffold, using key drug examples to illustrate its enduring importance in the pharmaceutical landscape.

The Genesis of a Privileged Scaffold: A Historical Perspective

The widespread application of the chloro-phenyl-piperazine scaffold did not occur in a vacuum but was rather the culmination of decades of research in medicinal chemistry. The journey began with the independent exploration of chlorinated organic compounds and piperazine-containing molecules.

The Rise of Chlorinated Pharmaceuticals

The mid-20th century saw a surge in the development of chlorinated therapeutic agents. A landmark example is chlorpromazine, synthesized in 1951, which revolutionized the treatment of psychosis and laid the foundation for modern psychopharmacology.[4] The introduction of a chlorine atom into the phenothiazine nucleus was a critical modification that enhanced its antipsychotic activity. This success spurred chemists to investigate the impact of chlorination on a wide array of aromatic scaffolds, leading to the discovery of numerous other important drugs. While beneficial, the environmental and toxicological profiles of some chlorophenols, which have seen use as pesticides and preservatives, have also been a subject of extensive study.[5][6]

The Piperazine Moiety in CNS Drug Discovery

The piperazine ring became a popular scaffold in the search for new CNS-active agents due to its frequent appearance in natural products and its advantageous physicochemical properties. Early research into antihistamines and antiemetics revealed the potent biological activities of piperazine derivatives. This foundation led to the exploration of arylpiperazines as ligands for neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D) receptors. This line of inquiry proved to be exceptionally fruitful, yielding a plethora of antipsychotic, antidepressant, and anxiolytic drugs.[7]

The Convergence: Emergence of Chloro-Phenyl-Piperazine Drugs

The logical convergence of these two research streams led to the synthesis and evaluation of chloro-substituted arylpiperazines. One of the earliest and most notable examples is Trazodone , an antidepressant first synthesized in the 1960s. Trazodone features a 1-(3-chlorophenyl)piperazine moiety and exhibits a unique pharmacological profile as a serotonin antagonist and reuptake inhibitor (SARI). Its clinical success solidified the importance of the chloro-phenyl-piperazine scaffold and paved the way for the development of other significant drugs.

Another landmark molecule is Aripiprazole , an atypical antipsychotic approved in 2002. Aripiprazole contains a 1-(2,3-dichlorophenyl)piperazine unit and functions as a D2 partial agonist and a 5-HT1A partial agonist.[8][9] Its development highlighted the nuanced pharmacological effects that could be achieved by fine-tuning the substitution pattern on the phenylpiperazine core.

Synthetic Strategies for Assembling the Chloro-Phenyl-Piperazine Core

The construction of the C-N bond between a chloro-substituted aromatic ring and a piperazine nitrogen is a pivotal step in the synthesis of these compounds. Over the years, synthetic methodologies have evolved from classical, often harsh, conditions to more sophisticated and versatile catalytic approaches.

Classical Approach: Nucleophilic Aromatic Substitution (SNAr)

The traditional method for forging the arylpiperazine linkage is through nucleophilic aromatic substitution (SNAr).[10] This reaction typically involves the displacement of a halide from an activated aromatic ring by a nucleophilic amine. For the synthesis of chloro-phenyl-piperazines, this would involve reacting a di-chloro- or chloro-nitro-substituted benzene with piperazine. The presence of electron-withdrawing groups (such as a nitro group or additional halogens) ortho or para to the leaving group is often necessary to activate the ring towards nucleophilic attack.

G A Activated Chloro-Aromatic C Chloro-Phenyl-Piperazine A->C S_NAr B Piperazine B->C D Base (e.g., K2CO3, Et3N) High Temperature G A Chloro-Aryl Halide/Triflate C Chloro-Phenyl-Piperazine A->C Buchwald-Hartwig Cross-Coupling B Piperazine B->C D Pd Catalyst Phosphine Ligand Base

Figure 2: General scheme for Buchwald-Hartwig Amination.

The choice of palladium precursor, phosphine ligand, and base is critical for achieving high yields and depends on the specific substrates being coupled.

Key Drugs and Their Mechanisms of Action

The therapeutic success of the chloro-phenyl-piperazine scaffold can be attributed to its ability to position key pharmacophoric elements for optimal interaction with G-protein coupled receptors (GPCRs) in the CNS.

Trazodone: A Serotonin Antagonist and Reuptake Inhibitor

Trazodone's antidepressant and hypnotic effects are primarily mediated by its potent antagonism of the serotonin 5-HT2A receptor and its weaker inhibition of the serotonin transporter (SERT). It also has significant blocking activity at α1-adrenergic and histamine H1 receptors, which contributes to its sedative properties and the side effect of orthostatic hypotension.

G Trazodone Trazodone (m-chlorophenylpiperazine) SHT2A 5-HT_2A Receptor Trazodone->SHT2A Antagonist SERT Serotonin Transporter Trazodone->SERT Inhibitor (weak) Alpha1 α1-Adrenergic Receptor Trazodone->Alpha1 Antagonist H1 Histamine H1 Receptor Trazodone->H1 Antagonist

Figure 3: Trazodone's primary receptor interactions.

Aripiprazole: A Dopamine D2 Partial Agonist

Aripiprazole's mechanism of action is more complex and is characterized by its partial agonism at dopamine D2 receptors. [11]This means it acts as a dopamine "stabilizer," reducing dopaminergic neurotransmission in hyperactive states (as seen in the positive symptoms of schizophrenia) and increasing it in hypoactive states (potentially improving negative and cognitive symptoms). It is also a partial agonist at 5-HT1A receptors and an antagonist at 5-HT2A receptors. [12]

G Aripiprazole Aripiprazole (dichlorophenylpiperazine) D2 Dopamine D_2 Receptor Aripiprazole->D2 Partial Agonist SHT1A 5-HT_1A Receptor Aripiprazole->SHT1A Partial Agonist SHT2A 5-HT_2A Receptor Aripiprazole->SHT2A Antagonist

Figure 4: Aripiprazole's key receptor interactions.

Experimental Protocols: Synthesis of a Model Compound

While the specific discovery of 2-Chloro-4-piperazin-1-ylphenol is not well-documented, a plausible synthesis can be proposed based on established methodologies. The following protocol outlines a potential route via Buchwald-Hartwig amination, a modern and versatile approach.

Synthesis of 2-Chloro-4-piperazin-1-ylphenol

Reaction Scheme:

G cluster_0 Buchwald-Hartwig Amination A 2,4-Dichlorophenol C tert-butyl 4-(3-chloro-4-hydroxyphenyl)piperazine-1-carboxylate A->C + B Boc-Piperazine B->C D 2-Chloro-4-piperazin-1-ylphenol C->D Deprotection (e.g., TFA, DCM) Catalyst Pd_2(dba)_3 RuPhos NaOtBu

Figure 5: Proposed synthesis of 2-Chloro-4-piperazin-1-ylphenol.

Step-by-Step Protocol:

  • Coupling Reaction:

    • To an oven-dried Schlenk flask, add 2,4-dichlorophenol (1.0 eq), Boc-piperazine (1.1 eq), sodium tert-butoxide (1.4 eq), RuPhos (0.02 eq), and Pd2(dba)3 (0.01 eq).

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous toluene via syringe.

    • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield tert-butyl 4-(3-chloro-4-hydroxyphenyl)piperazine-1-carboxylate.

  • Deprotection:

    • Dissolve the purified Boc-protected intermediate in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 2-Chloro-4-piperazin-1-ylphenol.

Self-Validation: The progress of each step should be rigorously monitored by TLC and/or LC-MS to ensure complete conversion and identify any side products. The structure and purity of the final product and intermediate should be confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Quantitative Data Summary

The following table provides a hypothetical summary of reaction parameters for the proposed synthesis, which would be populated with experimental data in a laboratory setting.

StepReactant 1Reactant 2Catalyst/ReagentSolventTemp (°C)Time (h)Yield (%)
1 2,4-DichlorophenolBoc-PiperazinePd2(dba)3/RuPhos/NaOtBuToluene1001885
2 Boc-protected IntermediateTFA-DCM0 - RT395

Conclusion

The chloro-phenyl-piperazine scaffold stands as a testament to the power of strategic molecular design in medicinal chemistry. While the specific genesis of 2-Chloro-4-piperazin-1-ylphenol may be that of a humble intermediate, its core structure is present in some of the most impactful CNS drugs of the modern era. The historical development of this scaffold, from the early days of chlorinated compounds and piperazine derivatives to the sophisticated synthetic methods available today, provides a compelling narrative of scientific progress. For researchers and drug development professionals, a thorough understanding of the synthesis, pharmacology, and history of this privileged scaffold is not merely an academic exercise, but a vital tool in the ongoing quest for safer and more effective medicines. The principles learned from the success of molecules like trazodone and aripiprazole continue to inform the design of the next generation of therapeutics, ensuring that the legacy of the chloro-phenyl-piperazine core will endure for years to come.

References

  • Andreozzi, G., et al. (2020). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 25(18), 4278. [Link]

  • Wikipedia. (n.d.). 1-Phenylpiperazine. [Link]

  • Zahra, M., et al. (2021). Novel 4,5-Dihydrothiazole-Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. Molecules, 26(11), 3333. [Link]

  • O'Connor, S., et al. (2021). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. International Journal of Environmental Research and Public Health, 18(16), 8647. [Link]

  • Cunha-Oliveira, T., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives. Pharmaceuticals, 15(8), 998. [Link]

  • Di Schiavi, E., et al. (2022). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Cancers, 14(15), 3794. [Link]

  • LibreTexts Chemistry. (2021). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Martin, G. E., et al. (1990). Activity of aromatic substituted phenylpiperazines lacking affinity for dopamine binding sites in a preclinical test of antipsychotic efficacy. Journal of Medicinal Chemistry, 33(5), 1494-1497. [Link]

  • Surrey, A. R., & Lesher, G. Y. (1958). A process for the preparation of Trazodone and its hydrochloride. Technical Disclosure Commons. [Link]

  • S.L.C. S.p.A. (2015). An improved process for the preparation of trazodone and hydrochloride salt thereof.
  • ZDHC Foundation. (n.d.). Chlorophenols. [Link]

  • Stahl, S. M. (2013). Stahl's Essential Psychopharmacology: Neuroscientific Basis and Practical Applications (4th ed.). Cambridge University Press.
  • Lima, L. M., et al. (2010). Searching for Multi-Target Antipsychotics: Discovery of Orally Active Heterocyclic N-phenylpiperazine Ligands of D2-like and 5-HT1A Receptors. Bioorganic & Medicinal Chemistry, 18(5), 1837-1845. [Link]

  • Al-Obaidi, A. H. M. J. (2020). Optimization of aripiprazole synthesis. ResearchGate. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Perregaard, J., & Sanchez, C. (2006). Phenyl-piperazine derivatives as serotonin reuptake inhibitors.
  • H. Lundbeck A/S. (2017). Method for preparing trazodone hydrochloride.
  • LibreTexts Chemistry. (2021). Buchwald-Hartwig Amination. [Link]

  • Ban, T. A. (2007). Fifty years chlorpromazine: a historical perspective. Neuropsychiatric Disease and Treatment, 3(4), 495–500. [Link]

  • Cipla Limited. (2007). Process For Preparation Of Trazodone And Novel Intermediates. Quick Company. [Link]

  • Synapse. (2024). What is the mechanism of Perphenazine? [Link]

  • Pharmaffiliates. (2023). Aripiprazole Synthesis Process: A Detailed Guide. [Link]

  • Nolan, S. P., & Organ, M. G. (2010). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Angewandte Chemie International Edition, 49(16), 2849-2852. [Link]

  • Psychopharmacology Institute. (2024). Trazodone Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects. [Link]

  • Otsuka Pharmaceutical Co., Ltd. (2011). Piperazine-substituted benzothiophenes for treatment of mental disorders.

Sources

Exploratory

An In-depth Technical Guide to the Theoretical Investigation of 2-Chloro-4-piperazin-1-ylphenol

This guide provides a comprehensive overview of the theoretical methodologies applicable to the study of 2-Chloro-4-piperazin-1-ylphenol, a molecule of interest in medicinal chemistry and drug metabolism. As a known meta...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the theoretical methodologies applicable to the study of 2-Chloro-4-piperazin-1-ylphenol, a molecule of interest in medicinal chemistry and drug metabolism. As a known metabolite of the antidepressant drug Nefazodone, understanding its stereoelectronic properties and potential biological interactions is of significant importance for researchers in drug development and pharmacology.[1] This document will delve into the core computational techniques used to elucidate the structural, electronic, and interactive properties of this compound, providing both theoretical grounding and practical, step-by-step protocols.

Introduction to 2-Chloro-4-piperazin-1-ylphenol

2-Chloro-4-piperazin-1-ylphenol is a heterocyclic compound featuring a phenol ring substituted with a chlorine atom and a piperazine moiety. Its fundamental chemical and physical properties are summarized in Table 1. The presence of the ionizable phenol and piperazine groups, along with the electron-withdrawing chlorine atom, imparts a unique electronic character to the molecule, making it a compelling subject for theoretical investigation.

PropertyValueSource
CAS Number 85474-76-6[2][3]
Molecular Formula C₁₀H₁₃ClN₂O[2][3]
Molecular Weight 212.67 g/mol [2]
IUPAC Name 2-chloro-4-piperazin-1-ylphenol[2]
Topological Polar Surface Area 35.5 Ų[3]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 3[3]

digraph "2_Chloro_4_piperazin_1_ylphenol_Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=5000, start=123];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Atom nodes C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="-0.75,-1.3!"]; C4 [label="C", pos="0.75,-1.3!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; Cl [label="Cl", pos="2.6,1.5!", fontcolor="#34A853"]; O [label="O", pos="-2.6,-1.5!", fontcolor="#EA4335"]; H_O [label="H", pos="-3.2,-2.1!", fontcolor="#202124"]; N1 [label="N", pos="0,-2.6!", fontcolor="#4285F4"]; C7 [label="C", pos="-1.3,-3.35!"]; C8 [label="C", pos="-1.3,-4.85!"]; N2 [label="N", pos="0,-5.6!", fontcolor="#4285F4"]; C9 [label="C", pos="1.3,-4.85!"]; C10 [label="C", pos="1.3,-3.35!"]; H_N [label="H", pos="0,-6.2!", fontcolor="#202124"];

// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent bonds C6 -- Cl; C2 -- O; O -- H_O; C4 -- N1;

// Piperazine ring bonds N1 -- C7; C7 -- C8; C8 -- N2; N2 -- C9; C9 -- C10; C10 -- N1; N2 -- H_N; }

Caption: Molecular structure of 2-Chloro-4-piperazin-1-ylphenol.

Synthesis and Spectroscopic Characterization

While specific literature detailing the synthesis of 2-Chloro-4-piperazin-1-ylphenol is not abundant, general synthetic routes for arylpiperazines are well-established. A common approach involves the nucleophilic substitution of an activated aryl halide with piperazine.[4]

Experimental Protocol: A Generalized Synthesis

  • Reaction Setup: In a round-bottom flask, dissolve 2,4-dichloro-1-nitrobenzene in a suitable solvent such as ethanol or DMF.

  • Nucleophilic Substitution: Add an excess of piperazine to the solution. The reaction can be carried out at room temperature or with gentle heating.

  • Work-up: After the reaction is complete (monitored by TLC), the mixture is poured into water and extracted with an organic solvent like ethyl acetate.

  • Purification: The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.

  • Reduction and Diazotization/Hydrolysis: The nitro group is reduced to an amine, followed by diazotization and subsequent hydrolysis to yield the final phenol product.

Expected Spectroscopic Data:

  • ¹H NMR: Characteristic signals for the aromatic protons, the piperazine methylene protons, and the phenolic hydroxyl proton would be expected. The chemical shifts would be influenced by the chloro and hydroxyl substituents.[5][6]

  • ¹³C NMR: Resonances for the ten carbon atoms in the molecule, with distinct shifts for the aromatic carbons attached to chlorine, oxygen, and nitrogen.[6]

  • FT-IR: Vibrational bands corresponding to O-H stretching of the phenol, N-H stretching of the piperazine, C-N stretching, and C-Cl stretching would be prominent.[7]

  • Mass Spectrometry: The molecular ion peak would be observed, along with characteristic fragmentation patterns.[2]

In-Depth Theoretical Studies: A Methodological Framework

Due to the limited availability of direct experimental and theoretical studies on 2-Chloro-4-piperazin-1-ylphenol, this section will serve as a methodological guide for researchers wishing to conduct such investigations. The protocols and expected outcomes are based on established computational studies of structurally similar piperazine derivatives.

Density Functional Theory (DFT) for Structural and Electronic Insights

DFT is a powerful quantum mechanical method for investigating the electronic structure of molecules. It provides valuable information on optimized geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.[8][9]

Workflow for DFT Analysis:

DFT_Workflow A Molecule Building & Initial Optimization B Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C Frequency Calculation (to confirm minimum energy) B->C D Electronic Properties Calculation (HOMO, LUMO, MEP) C->D E Data Analysis & Visualization D->E

Caption: A typical workflow for DFT calculations.

Step-by-Step Protocol for DFT Calculations:

  • Structure Preparation: The 3D structure of 2-Chloro-4-piperazin-1-ylphenol is drawn using a molecular editor and pre-optimized using a molecular mechanics force field.

  • Computational Method Selection: The DFT calculations are typically performed using a functional such as B3LYP and a basis set like 6-311++G(d,p), which has been shown to provide accurate results for similar organic molecules.[10]

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation.

  • Vibrational Frequency Analysis: This is performed to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies). The calculated frequencies can also be compared with experimental IR and Raman spectra.

  • Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to determine properties like HOMO-LUMO energies, molecular electrostatic potential (MEP), and Mulliken charges.

Anticipated DFT Results:

Based on studies of analogous compounds, the following theoretical data can be predicted for 2-Chloro-4-piperazin-1-ylphenol:

ParameterPredicted Value/ObservationSignificance
Optimized Bond Lengths (Å) C-Cl: ~1.75, C-O: ~1.36, C-N: ~1.38Provides the most stable 3D structure.
Optimized Bond Angles (°) C-C-Cl: ~120, C-C-O: ~120Defines the molecular geometry.
HOMO Energy Negative valueIndicates the electron-donating ability.
LUMO Energy Negative valueIndicates the electron-accepting ability.
HOMO-LUMO Gap ~4-5 eVRelates to chemical reactivity and stability.[8]
Molecular Electrostatic Potential Negative potential around O and N atomsPredicts sites for electrophilic attack.
Molecular Docking: Probing Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[11][12] Given that 2-Chloro-4-piperazin-1-ylphenol is a metabolite of Nefazodone, a serotonin 5-HT₂ₐ receptor antagonist and reuptake inhibitor, docking studies could explore its interaction with these targets.

Workflow for Molecular Docking:

Docking_Workflow A Prepare Protein Receptor (e.g., 5-HT2A receptor) C Define Binding Site A->C B Prepare Ligand (2-Chloro-4-piperazin-1-ylphenol) D Run Docking Simulation (e.g., AutoDock, Glide) B->D C->D E Analyze Docking Poses & Scoring D->E

Caption: A generalized workflow for molecular docking studies.

Step-by-Step Protocol for Molecular Docking:

  • Receptor Preparation: Obtain the 3D structure of the target protein (e.g., serotonin receptor) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: The 3D structure of 2-Chloro-4-piperazin-1-ylphenol, optimized by DFT, is prepared by assigning bond orders and charges.

  • Binding Site Definition: The active site of the receptor is defined based on the co-crystallized ligand or from literature data.

  • Docking Simulation: A docking program is used to generate a series of possible binding poses of the ligand in the receptor's active site.

  • Pose Analysis and Scoring: The generated poses are ranked based on a scoring function that estimates the binding affinity. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor are analyzed.

Quantitative Structure-Activity Relationship (QSAR): Predicting Biological Activity

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[13] For 2-Chloro-4-piperazin-1-ylphenol, a QSAR study would require a dataset of its analogs with experimentally determined biological activities.

Workflow for QSAR Analysis:

QSAR_Workflow A Dataset Collection (Analogs & Activity Data) B Molecular Descriptor Calculation A->B C Model Building (e.g., MLR, PLS) B->C D Model Validation (Internal & External) C->D E Interpretation & Prediction D->E

Caption: The sequential steps involved in a QSAR study.

Step-by-Step Protocol for QSAR:

  • Data Collection: A dataset of structurally related compounds with their corresponding biological activities (e.g., IC₅₀ values) is compiled.

  • Descriptor Calculation: A variety of molecular descriptors (e.g., constitutional, topological, quantum-chemical) are calculated for each molecule in the dataset.

  • Model Development: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical model that correlates the descriptors with the biological activity.

  • Model Validation: The predictive power of the QSAR model is rigorously validated using internal (e.g., cross-validation) and external validation techniques.

  • Interpretation and Prediction: The validated model can be used to predict the biological activity of new, untested compounds and to understand the structural features that are important for activity.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the in-depth study of 2-Chloro-4-piperazin-1-ylphenol. While direct experimental and computational data for this specific molecule are limited, the methodologies of DFT, molecular docking, and QSAR, which are well-established for analogous piperazine derivatives, provide a clear roadmap for future research. By applying these computational techniques, scientists can gain significant insights into the structural, electronic, and biological properties of 2-Chloro-4-piperazin-1-ylphenol, thereby contributing to the broader understanding of its role in drug metabolism and its potential for further drug development.

References

  • CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)
  • Synthetic route for the synthesis of 2-(4-(4-substitutedphenylsulfonyl)piperazin-1-yl) quinolone-3-carbaldehyde derivatives 4a–c - ResearchGate. (URL: [Link])

  • (a) IR spectrum of poly(2-chloroaniline). (b) IR spectrum of... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Synthesis, Biological Evaluation, and Molecular Docking Studies of Some New 2-(2-(Substituted piperazin-1-yl) - Journal of Pharmaceutical Research International. (URL: [Link])

  • Crystal structure and DFT study of (E)-2-chloro-4-{[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]methyl}phenol acetonitrile hemisolvate - NIH. (URL: [Link])

  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - Semantic Scholar. (URL: [Link])

  • 2-Chloro-4-(1-piperazinyl)phenol | C10H13ClN2O | CID 10420741 - PubChem. (URL: [Link])

  • Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate - MDPI. (URL: [Link])

  • Structural Characterization of 7-Chloro- 4-(4-methyl-1-piperazinyl)quinoline Monohydrate - Preprints.org. (URL: [Link])

  • Synthesis, computational studies and preliminary pharmacological evaluation of 2-[4-(aryl substituted) piperazin-1-yl] N, N-diphenylacetamides as potential antipsychotics - PubMed. (URL: [Link])

  • Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives - ResearchGate. (URL: [Link])

  • 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one - MDPI. (URL: [Link])

  • 1246817-03-7| Chemical Name : 2-Chloro-4-piperazin-1-ylphenol-d8 | Pharmaffiliates. (URL: [Link])

  • (PDF) Synthesis, characterization, X-ray crystal structure and DFT calculations of 4-([2,2':6',2''-terpyridin]- 4'-yl)phenol - ResearchGate. (URL: [Link])

  • Synthesis of piperazines - Organic Chemistry Portal. (URL: [Link])

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC - PubMed Central. (URL: [Link])

  • Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. | Theoretical and Computational Chemistry | ChemRxiv | Cambridge Open Engage. (URL: [Link])

  • 2-((4-Arylpiperazin-1-yl)methyl)phenol ligated Pd(II) complex: An efficient, versatile catalyst for Suzuki-Miyaura cross-couplin - Royal Society of Chemistry. (URL: [Link])

  • 2-Chloro-4-piperazin-1-ylphenol(CAS# 85474-76-6 ) - angenechemical.com. (URL: [Link])

  • Design, synthesis, pharmacological evaluation and computational studies of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones as potential antipsychotics - PubMed. (URL: [Link])

  • 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). - ResearchGate. (URL: [Link])

  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - NIH. (URL: [Link])

  • 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity - NIH. (URL: [Link])

  • Synthesis and Characterization of a Series of 1-Aryl-4-[Aryldiazenyl]-piperazines. Part II. 1-Aryl-4-(2-Aryl-1-Diazenyl)-piperazines with Fluoro-, chloro-, Methyl-, Cyano- and Acetyl Substituents in The 1-Aryl Group - ResearchGate. (URL: [Link])

  • New Journal of Chemistry Supporting Information - Royal Society of Chemistry. (URL: [Link])

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione - MDPI. (URL: [Link])

Sources

Foundational

Introduction: The Scientific Promise of the 2-Chloro-4-piperazin-1-ylphenol Scaffold

An In-Depth Technical Guide to the Scientific Investigation of 2-Chloro-4-piperazin-1-ylphenol This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professional...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Scientific Investigation of 2-Chloro-4-piperazin-1-ylphenol

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis, characterization, and potential biological evaluation of the novel chemical entity, 2-Chloro-4-piperazin-1-ylphenol. While specific literature on this exact molecule is nascent, its structural motifs—the piperazine ring and a chloro-substituted phenol—are well-established pharmacophores present in numerous therapeutic agents.[1][2][3] This guide, therefore, serves as an experience-driven roadmap for unlocking its scientific potential, proposing robust methodologies and explaining the causal reasoning behind experimental choices.

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of drugs across a vast range of therapeutic areas, including oncology, neuroscience, and infectious diseases.[3][4][5] Its two nitrogen atoms provide key sites for interaction with biological targets and allow for fine-tuning of pharmacokinetic properties such as solubility and bioavailability.[6] The incorporation of a chloro-substituted phenol introduces additional features: the chlorine atom can modulate electronic properties and metabolic stability, while the hydroxyl group offers a crucial hydrogen bond donor/acceptor site for target engagement.

This guide outlines a systematic approach to investigate 2-Chloro-4-piperazin-1-ylphenol, from its chemical synthesis and purification to a tiered strategy for biological screening and mechanism of action studies.

Table 1: Physicochemical Properties of 2-Chloro-4-piperazin-1-ylphenol

PropertyValueSource
CAS Number 85474-76-6[7]
Molecular Formula C₁₀H₁₃ClN₂O[7]
Molecular Weight 212.68 g/mol [7]
Topological Polar Surface Area 35.5 Ų[7]
Hydrogen Bond Donors 2[7]
Hydrogen Bond Acceptors 3[7]
XLogP3 1.9[7]

Part 1: Proposed Synthesis and Analytical Characterization

A robust and scalable synthetic route is the foundation of any chemical biology investigation. For 2-Chloro-4-piperazin-1-ylphenol, a highly plausible and efficient approach is the nucleophilic aromatic substitution (SNAr) reaction.

Causality in Synthetic Route Selection: The SNAr reaction is chosen due to the electronic nature of the starting material, 2-chloro-4-fluorophenol (or a similarly activated precursor). The fluorine atom is an excellent leaving group, and its departure is facilitated by the electron-withdrawing effects of the chloro and nitro (in a precursor) groups, making the aromatic ring susceptible to nucleophilic attack by piperazine. An alternative, modern approach would be a palladium-catalyzed Buchwald-Hartwig amination, which offers broad substrate scope but often requires more expensive catalysts and ligands. The proposed SNAr route prioritizes cost-effectiveness and operational simplicity for initial scale-up.

Proposed Synthetic Workflow

Synthetic Workflow cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Purification A 2,4-Dichlorophenol C 1-(3-Chloro-4-hydroxyphenyl)piperazine (Crude Product) A->C High Temperature Solvent (e.g., DMSO) B Piperazine (excess) B->C D Crude Product E Column Chromatography (Silica gel, DCM/MeOH gradient) D->E Dissolve in DCM F Pure 2-Chloro-4-piperazin-1-ylphenol E->F Evaporation Screening Cascade A Compound Synthesis & QC (Purity > 95%) B Tier 1: Cytotoxicity Screening (e.g., MTT Assay) Cancer Cell Line (e.g., MCF-7) Normal Cell Line (e.g., MCF-10A) A->B C Determine IC50 & Selectivity Index B->C D Tier 2: Target-Based Assays (Based on Hypothesis) C->D If Selective Cytotoxicity E Kinase Panel Screen D->E F Urease Inhibition Assay D->F G Antimicrobial MIC Assay D->G H Hit Identification & Validation E->H F->H G->H Signaling Pathway cluster_pathway Hypothetical Target Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Src Src Kinase Receptor->Src Abl Abl Kinase Receptor->Abl Downstream Downstream Signaling (e.g., STAT, Ras/MAPK) Src->Downstream Abl->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Compound 2-Chloro-4-piperazin-1-ylphenol Compound->Src Inhibition Compound->Abl Inhibition

Sources

Exploratory

An In-Depth Technical Guide to the Metabolic Pathways of 2-Chloro-4-piperazin-1-ylphenol

Abstract This technical guide provides a comprehensive overview of the predicted metabolic pathways of 2-Chloro-4-piperazin-1-ylphenol, a molecule of interest in drug discovery and development. Drawing upon established m...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the predicted metabolic pathways of 2-Chloro-4-piperazin-1-ylphenol, a molecule of interest in drug discovery and development. Drawing upon established metabolic routes for analogous chlorophenolic and piperazine-containing compounds, this document outlines the principal Phase I and Phase II biotransformation reactions. We delve into the enzymatic systems likely responsible, with a focus on cytochrome P450 (CYP) isozymes and UDP-glucuronosyltransferases (UGTs). Furthermore, this guide presents detailed, field-proven experimental protocols for the elucidation of these metabolic pathways, including in vitro assays with human liver microsomes and CYP450 reaction phenotyping. Advanced analytical methodologies, centered around liquid chromatography-tandem mass spectrometry (LC-MS/MS), are described for the robust identification and quantification of potential metabolites. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel chemical entities bearing similar structural motifs.

Introduction: The Significance of Metabolic Profiling

The metabolic fate of a xenobiotic is a cornerstone of modern drug development. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is paramount to assessing its efficacy, safety, and potential for drug-drug interactions. 2-Chloro-4-piperazin-1-ylphenol combines two key structural features – a chlorophenol ring and a piperazine moiety – both of which are common in pharmacologically active agents. While direct metabolic studies on this specific molecule are not extensively published, a robust predictive framework for its biotransformation can be constructed based on the well-documented metabolism of its constituent chemical classes. This guide will synthesize this information to propose the most probable metabolic pathways and provide the practical tools to validate these predictions experimentally. Notably, 2-Chloro-4-piperazin-1-ylphenol is a known human metabolite of 1-(3-Chlorophenyl)piperazine, underscoring the clinical relevance of understanding its subsequent metabolic fate.[1]

Proposed Metabolic Pathways of 2-Chloro-4-piperazin-1-ylphenol

The metabolism of 2-Chloro-4-piperazin-1-ylphenol is anticipated to proceed through a combination of Phase I (functionalization) and Phase II (conjugation) reactions.

Phase I Metabolism: Oxidation and Dealkylation

Phase I reactions are primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes located in the liver and other tissues. For 2-Chloro-4-piperazin-1-ylphenol, the following oxidative transformations are proposed:

  • Hydroxylation of the Aromatic Ring: The chlorophenol ring may undergo further hydroxylation, although the existing hydroxyl group and chlorine atom may influence the position of this modification.

  • N-Oxidation of the Piperazine Ring: The nitrogen atoms of the piperazine ring are susceptible to oxidation, forming N-oxides.

  • Oxidative Dealkylation and Ring Opening: The piperazine ring can be a site of more extensive metabolism, including N-dealkylation and subsequent ring cleavage. This can lead to the formation of ethylenediamine derivatives.[2]

  • Formation of Reactive Intermediates: Oxidation of the phenol ring can potentially lead to the formation of reactive quinone-imine intermediates.[3][4]

The specific CYP isozymes likely involved in these transformations include CYP1A2, CYP2D6, and CYP3A4, which are known to metabolize piperazine-containing compounds.[5][6]

Phase II Metabolism: Conjugation Pathways

Phase II reactions involve the conjugation of the parent molecule or its Phase I metabolites with endogenous hydrophilic molecules, facilitating their excretion.

  • Glucuronidation: The phenolic hydroxyl group is a prime site for glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). This is a major metabolic pathway for phenolic compounds.[7]

  • Sulfation: The phenolic hydroxyl group can also undergo sulfation, a reaction catalyzed by sulfotransferases (SULTs).

  • N-Glucuronidation: The secondary amine in the piperazine ring is also a potential site for direct N-glucuronidation.[2]

The interplay between these pathways will determine the overall metabolic profile and clearance of the compound.

Visualizing the Metabolic Landscape

The following diagrams illustrate the proposed metabolic pathways of 2-Chloro-4-piperazin-1-ylphenol.

Metabolic_Pathway_of_2-Chloro-4-piperazin-1-ylphenol cluster_PhaseI Phase I (CYP450) cluster_PhaseII Phase II (UGTs, SULTs) Parent 2-Chloro-4-piperazin-1-ylphenol PhaseI Phase I Metabolites Parent->PhaseI Oxidation PhaseII Phase II Metabolites Parent->PhaseII Conjugation PhaseI->PhaseII Conjugation Excretion Excretion PhaseI->Excretion Hydroxylated Aromatic Hydroxylation N_Oxide Piperazine N-Oxide Ring_Opened Piperazine Ring Opening PhaseII->Excretion Glucuronide O-Glucuronide Sulfate O-Sulfate N_Glucuronide N-Glucuronide

Caption: Proposed metabolic pathways of 2-Chloro-4-piperazin-1-ylphenol.

Experimental Protocols for Metabolic Pathway Elucidation

To experimentally validate the proposed metabolic pathways, a series of in vitro studies are recommended.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This assay determines the rate at which the compound is metabolized by the primary drug-metabolizing enzymes in the liver.

Materials:

  • 2-Chloro-4-piperazin-1-ylphenol

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Uridine diphosphate glucuronic acid (UDPGA)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard for quenching

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Protocol:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of 2-Chloro-4-piperazin-1-ylphenol in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add phosphate buffer, HLM, and the test compound.

    • Prepare separate wells for Phase I (with NADPH regenerating system) and Phase II (with UDPGA and alamethicin) metabolism. Include negative controls without the cofactors.

  • Incubation:

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the pre-warmed cofactor solutions.

    • Incubate at 37°C with shaking.

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the remaining parent compound at each time point using LC-MS/MS.

    • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Parameter Typical Value
Test Compound Conc.1 µM
HLM Protein Conc.0.5 mg/mL
NADPH Conc.1 mM
UDPGA Conc.2 mM
Incubation Temp.37°C
CYP450 Reaction Phenotyping

This experiment identifies the specific CYP isozymes responsible for the oxidative metabolism of the compound.

Method 1: Recombinant Human CYP Enzymes

  • Incubate the test compound with a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) in the presence of NADPH.

  • Monitor the depletion of the parent compound or the formation of a specific metabolite.

  • The enzyme that shows the highest rate of metabolism is the primary contributor.

Method 2: Chemical Inhibition in HLMs

  • Incubate the test compound with HLMs and NADPH in the presence and absence of known selective inhibitors for each major CYP isozyme.

  • A significant decrease in the rate of metabolism in the presence of a specific inhibitor points to the involvement of that CYP isozyme.

CYP Isozyme Selective Inhibitor
CYP1A2Furafylline
CYP2C9Sulfaphenazole
CYP2C19Ticlopidine
CYP2D6Quinidine
CYP3A4Ketoconazole

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edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Start [label="Start: In Vitro Metabolism Study", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; HLM_Assay [label="Metabolic Stability Assay\n(Human Liver Microsomes)", fillcolor="#F1F3F4"]; CYP_Phenotyping [label="CYP450 Reaction Phenotyping", fillcolor="#F1F3F4"]; LCMS_Analysis [label="LC-MS/MS Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis and\nMetabolite Identification", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Metabolic Pathway Elucidation", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> HLM_Assay; Start -> CYP_Phenotyping; HLM_Assay -> LCMS_Analysis; CYP_Phenotyping -> LCMS_Analysis; LCMS_Analysis -> Data_Analysis; Data_Analysis -> End; }

Caption: Workflow for in vitro metabolic pathway elucidation.

Analytical Methodologies: LC-MS/MS for Metabolite Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of drug metabolites due to its high sensitivity, selectivity, and structural elucidation capabilities.[8][9][10][11][12]

Sample Preparation:

  • Protein Precipitation: The most straightforward method for removing proteins from biological matrices.

  • Liquid-Liquid Extraction (LLE): Offers a cleaner sample by partitioning the analytes into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): Provides the cleanest samples and allows for concentration of the analytes.

LC-MS/MS System and Conditions:

  • Liquid Chromatography: A reversed-phase C18 column is typically used with a gradient elution of water and acetonitrile or methanol, often with a small amount of formic acid to improve ionization.

  • Mass Spectrometry: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is employed.

    • Full Scan MS: To identify the molecular ions of potential metabolites.

    • Product Ion Scan (MS/MS): To fragment the parent and metabolite ions and obtain structural information.

    • Neutral Loss and Precursor Ion Scans: To screen for specific classes of metabolites (e.g., glucuronides).

Metabolite Identification Strategy:

  • Predict Metabolites: Based on the proposed pathways, predict the mass-to-charge ratios (m/z) of expected metabolites.

  • Data Mining: Analyze the LC-MS/MS data for the predicted m/z values.

  • Structural Elucidation: Interpret the fragmentation patterns of the potential metabolites to confirm their structures.

  • Reference Standards: If available, confirm the identity of metabolites by comparing their retention times and mass spectra with those of synthetic standards.

Conclusion and Future Directions

This guide has outlined the probable metabolic pathways of 2-Chloro-4-piperazin-1-ylphenol and provided a robust framework for their experimental validation. The proposed pathways, involving both Phase I and Phase II metabolism, are based on the well-established biotransformation of chlorophenolic and piperazine-containing compounds. The detailed protocols for in vitro metabolism studies using human liver microsomes and CYP450 reaction phenotyping, coupled with advanced LC-MS/MS analytical techniques, offer a clear roadmap for researchers.

Future work should focus on conducting these in vitro experiments to confirm the proposed pathways and identify the specific metabolites. In vivo studies in animal models would provide a more complete picture of the compound's disposition and help to bridge the gap between preclinical and clinical development. The synthesis of predicted metabolites as analytical standards will be crucial for their definitive identification and quantification. By following the methodologies outlined in this guide, researchers can gain a thorough understanding of the metabolic fate of 2-Chloro-4-piperazin-1-ylphenol, a critical step in its journey as a potential therapeutic agent.

References

  • PubMed. (n.d.). Novel Cytochrome P450 Reaction Phenotyping for Low-Clearance Compounds Using the Hepatocyte Relay Method. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2025). In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes. Retrieved January 21, 2026, from [Link]

  • Bienta. (n.d.). Cytochrome CYP450 Reaction Phenotyping. Retrieved January 21, 2026, from [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved January 21, 2026, from [Link]

  • Springer Nature Experiments. (n.d.). In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes. Retrieved January 21, 2026, from [Link]

  • Langman, L. J., & Snozek, C. L. H. (Eds.). (n.d.). LC-MS in drug analysis: methods and protocols. Retrieved January 21, 2026, from [Link]

  • ACS Publications. (2025). In Vitro Identification and In Vivo Confirmation of Metabolites of High Molecular Weight Synthetic Phenolic Antioxidants. Retrieved January 21, 2026, from [Link]

  • YouTube. (2023, August 4). Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Metabolomic Studies of Biological Samples. Retrieved January 21, 2026, from [Link]

  • European Medicines Agency. (n.d.). MRL - Piperazine Summary Report (3). Retrieved January 21, 2026, from [Link]

  • MS-based methods for detection, quantitation and localisation of pharmaceuticals and metabolites in biological samples. (2012). Drug Testing and Analysis, 4(Suppl. 1), 38–47. [Link]

  • PubMed. (1974). Formation of identical metabolites from piperazine- and dimethylamino-substituted phenothiazine drugs in man, rat and dog. Retrieved January 21, 2026, from [Link]

  • NIH. (n.d.). Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). 2-Chloro-4-(1-piperazinyl)phenol. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2022). Fast LC–MS/MS screening method for the evaluation of drugs, illicit drugs, and other compounds in biological matrices. Retrieved January 21, 2026, from [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. (n.d.). Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. Retrieved January 21, 2026, from [Link]

  • PubMed Central. (n.d.). Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Retrieved January 21, 2026, from [Link]

  • Research @ Flinders. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved January 21, 2026, from [Link]

  • NIH. (n.d.). Predicting the Pathway Involvement of Metabolites Based on Combined Metabolite and Pathway Features. Retrieved January 21, 2026, from [Link]

  • PubMed. (n.d.). Synthesis of new 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives and evaluation of their antidepressant-like effects. Retrieved January 21, 2026, from [Link]

  • NIH. (n.d.). Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes. Retrieved January 21, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Chloro-4-piperazin-1-ylphenol: An In-Depth Technical Guide

Abstract This comprehensive guide details the synthesis of 2-Chloro-4-piperazin-1-ylphenol, a valuable substituted phenol derivative with applications in medicinal chemistry and materials science. The primary synthetic s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the synthesis of 2-Chloro-4-piperazin-1-ylphenol, a valuable substituted phenol derivative with applications in medicinal chemistry and materials science. The primary synthetic strategy discussed is the direct Nucleophilic Aromatic Substitution (SNAr) of 2,4-dichlorophenol with piperazine. This approach is favored for its atom economy and operational simplicity. This document provides a robust theoretical framework, a detailed experimental protocol, and analytical characterization guidelines for researchers, scientists, and professionals in drug development.

Introduction: Strategic Approach to Synthesis

The synthesis of 2-Chloro-4-piperazin-1-ylphenol involves the formation of a carbon-nitrogen bond between a substituted phenol ring and a piperazine moiety. Two principal retrosynthetic disconnections are considered: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination.

  • Nucleophilic Aromatic Substitution (SNAr): This classical approach is predicated on the reaction of an electron-deficient aryl halide with a nucleophile. In the case of 2,4-dichlorophenol, the two electron-withdrawing chlorine atoms sufficiently activate the aromatic ring, making it susceptible to nucleophilic attack by piperazine. The reaction proceeds through a high-energy intermediate known as a Meisenheimer complex. Given the relative simplicity and cost-effectiveness of the starting materials, this is the selected method for our detailed protocol.

  • Buchwald-Hartwig Amination: This modern cross-coupling reaction offers a powerful and versatile alternative for the formation of C-N bonds. It involves the use of a palladium catalyst with specialized phosphine ligands to couple an aryl halide with an amine. While highly effective for a broad range of substrates, the requirement for a catalyst and specific ligands can add complexity and cost to the synthesis.

This guide will focus on the SNAr approach due to its efficiency and the direct availability of starting materials.

Reaction Mechanism: The SNAr Pathway

The nucleophilic aromatic substitution for the synthesis of 2-Chloro-4-piperazin-1-ylphenol from 2,4-dichlorophenol and piperazine proceeds via a well-established addition-elimination mechanism.

  • Nucleophilic Attack: The reaction is initiated by the attack of the nucleophilic nitrogen atom of piperazine on the carbon atom of the 2,4-dichlorophenol ring that is bonded to a chlorine atom. This attack is directed to the C4 position, which is para to the hydroxyl group. The electron-withdrawing nature of both chlorine atoms and the phenolic hydroxyl group (under basic conditions) lowers the electron density of the aromatic ring, facilitating this attack.

  • Formation of the Meisenheimer Complex: The nucleophilic addition results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is further stabilized by the electron-withdrawing chlorine atoms.

  • Elimination of the Leaving Group: In the final step, the aromaticity of the ring is restored by the elimination of a chloride ion from the C4 position. This step is typically fast and irreversible.

The overall reaction is a substitution of one of the chlorine atoms on the 2,4-dichlorophenol ring with the piperazine nucleophile.

Experimental Protocol

This protocol provides a representative method for the synthesis of 2-Chloro-4-piperazin-1-ylphenol via Nucleophilic Aromatic Substitution.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2,4-DichlorophenolReagent Grade, ≥99%Sigma-AldrichToxic and corrosive. Handle with care.[1][2]
PiperazineAnhydrous, ≥99%Sigma-AldrichCorrosive and sensitizer.[3][4]
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-AldrichReproductive toxin.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher ScientificIrritant.
Ethyl AcetateACS GradeVWRFlammable.
HexanesACS GradeVWRFlammable.
Deionized Water
Brine (saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment
  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography system

Detailed Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichlorophenol (10.0 g, 61.3 mmol, 1.0 equiv.), piperazine (15.8 g, 184 mmol, 3.0 equiv.), and potassium carbonate (17.0 g, 123 mmol, 2.0 equiv.).

  • Solvent Addition: Add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Reaction: Heat the reaction mixture to 120 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate). The starting 2,4-dichlorophenol should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Workup - Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 300 mL of deionized water and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 100 mL) followed by brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution system of hexanes and ethyl acetate (e.g., starting from 100% hexanes and gradually increasing the polarity to 50:50 hexanes:ethyl acetate) is recommended.

  • Isolation and Characterization: Collect the fractions containing the desired product, combine them, and remove the solvent under reduced pressure to yield 2-Chloro-4-piperazin-1-ylphenol as a solid. Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and HPLC-MS.

Safety Precautions
  • 2,4-Dichlorophenol: This compound is toxic if swallowed or in contact with skin and causes severe skin burns and eye damage.[1][2] It is also toxic to aquatic life with long-lasting effects.[1] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle in a well-ventilated fume hood.

  • Piperazine: Piperazine is corrosive and can cause serious eye damage and skin irritation. It may also cause an allergic skin reaction and respiratory irritation.[3][4] Handle with appropriate PPE in a fume hood.

  • N,N-Dimethylformamide (DMF): DMF is a suspected reproductive toxin. Avoid inhalation and skin contact.

  • General Precautions: The reaction should be carried out in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

Characterization of 2-Chloro-4-piperazin-1-ylphenol

The final product should be characterized to confirm its identity and purity.

Technique Expected Results
¹H NMR The spectrum should show signals corresponding to the aromatic protons on the substituted phenol ring and the protons of the piperazine ring. The integration of these signals should be consistent with the structure.
¹³C NMR The spectrum should display the expected number of carbon signals for the aromatic ring and the piperazine moiety.
HPLC-MS A single major peak in the HPLC chromatogram would indicate the purity of the compound. The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of 2-Chloro-4-piperazin-1-ylphenol (C₁₀H₁₃ClN₂O, MW: 212.67 g/mol ).
Melting Point A sharp melting point range is indicative of a pure compound.

Visualization of the Synthesis

Reaction Pathway

Synthesis_Pathway cluster_start Starting Materials cluster_product Product 2,4-Dichlorophenol reagents + Piperazine K₂CO₃, DMF 120 °C 2,4-Dichlorophenol->reagents Piperazine Piperazine->reagents Product reagents->Product

Caption: Synthetic route to 2-Chloro-4-piperazin-1-ylphenol.

Experimental Workflow

Experimental_Workflow A 1. Reaction Setup (2,4-Dichlorophenol, Piperazine, K₂CO₃ in DMF) B 2. Heating & Reflux (120 °C, 12-18h) A->B Heat C 3. Workup (Quenching with H₂O, Extraction with EtOAc) B->C Cool D 4. Washing & Drying (Wash with H₂O, Brine; Dry over MgSO₄) C->D E 5. Concentration (Rotary Evaporation) D->E F 6. Purification (Flash Column Chromatography) E->F G 7. Isolation & Characterization (¹H NMR, ¹³C NMR, HPLC-MS) F->G

Caption: Step-by-step experimental workflow for the synthesis.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating through in-process controls and final product analysis.

  • Reaction Monitoring: The use of Thin Layer Chromatography (TLC) allows for real-time monitoring of the reaction progress. The disappearance of the starting material spot and the appearance of the product spot provide a clear indication of reaction completion.

  • Purification and Purity Assessment: Flash column chromatography is a robust method for purifying the crude product. The purity of the final compound is then rigorously assessed by High-Performance Liquid Chromatography (HPLC), which should ideally show a single major peak.

  • Structural Confirmation: The identity of the synthesized 2-Chloro-4-piperazin-1-ylphenol is unequivocally confirmed through spectroscopic methods. Proton and Carbon Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy provide detailed information about the molecular structure, while Mass Spectrometry (MS) confirms the molecular weight.

By adhering to these analytical checks at each critical stage, researchers can ensure the successful and reproducible synthesis of the target compound with a high degree of confidence.

References

  • European Patent Office. (n.d.). 2-Chloro-4-(4-lower alkyl-1-piperazinyl)-benzenemethanol-Nw-oxides, methods for their preparation and pharmaceutical compositions containing them - Patent 0011857. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for -. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - 2,4-D. Retrieved from [Link]

  • Lombardo, L. J., et al. (n.d.). Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla. Retrieved from [Link]

  • Universidad del Atlántico. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). SNAr (Cl) - Aliphatic Amines (primary). Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Retrieved from [Link]

  • Frontiers in Chemistry. (n.d.). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Retrieved from [Link]

  • Ragan and Massey, Inc. (2015). Compare-N-Save® 2,4-D Amine Salt Broadleaf Weed Control Safety Data Sheet. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Piperazine dihydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Traditional methods for the synthesis of 2,4-dichlorophenol. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - 2,4-D. Retrieved from [Link]

  • Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Energy Procedia, 4, 11-18.
  • Google Patents. (n.d.). CN106349025A - Preparation process of 2,4-dichlorophenol.
  • Lopez, A., et al. (2003).
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • Loba Chemie. (2016). 2,4-DICHLOROPHENOL FOR SYNTHESIS MSDS. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal degradation of piperazine and its structural analogs. Retrieved from [Link]

  • Technical Disclosure Commons. (2022). Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal Degradation of Piperazine Blends with Diamines. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Chloro-4-methyl-phenol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Dana Bioscience. (n.d.). 2-Chloro-4-(piperazin-1-yl)phenol 50mg. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental study on the thermal oxidation of 2-chlorophenol in air over the temperature range 450-900°C. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of (R)-2-chloro-1-(m-chlorophenyl)ethanol by Lipozyme TL IM-catalyzed second resolution. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Analytical Characterization of 2-Chloro-4-piperazin-1-ylphenol

For: Researchers, scientists, and drug development professionals Introduction 2-Chloro-4-piperazin-1-ylphenol is a substituted phenol derivative containing a piperazine moiety. As with many pharmacologically active molec...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction

2-Chloro-4-piperazin-1-ylphenol is a substituted phenol derivative containing a piperazine moiety. As with many pharmacologically active molecules, rigorous analytical characterization is paramount to ensure its identity, purity, and quality. This document provides a comprehensive guide to the analytical methodologies for 2-Chloro-4-piperazin-1-ylphenol, offering detailed protocols and the scientific rationale behind the experimental choices. The methods described herein are designed to be robust and self-validating, providing a strong foundation for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

The dual functionality of 2-Chloro-4-piperazin-1-ylphenol—a weakly acidic phenol and a basic piperazine—presents unique considerations for analytical method development. The protocols outlined below address these challenges to ensure accurate and reliable characterization.

Part 1: High-Performance Liquid Chromatography (HPLC) for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of 2-Chloro-4-piperazin-1-ylphenol and for its quantification in various matrices. A stability-indicating reversed-phase HPLC (RP-HPLC) method is crucial for separating the active pharmaceutical ingredient (API) from potential process impurities and degradation products.[1]

Rationale for Method Development

The choice of a C18 column is based on its wide applicability and effectiveness in retaining moderately polar compounds like 2-Chloro-4-piperazin-1-ylphenol through hydrophobic interactions. The mobile phase, a gradient of acetonitrile and a buffered aqueous phase, is selected to ensure the elution of both the main compound and any potential impurities with varying polarities. The pH of the aqueous phase is a critical parameter; a slightly acidic pH (around 3-4) is chosen to ensure the protonation of the basic piperazine nitrogen, leading to better peak shape and retention. Formic acid is a suitable mobile phase modifier as it is volatile and compatible with mass spectrometry (MS) detection, should LC-MS be employed for peak identification.[1]

UV detection is appropriate given the presence of the chromophoric phenyl ring. The detection wavelength should be set at the absorbance maximum of 2-Chloro-4-piperazin-1-ylphenol to ensure maximum sensitivity.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis prep_sample Dissolve sample in diluent (e.g., 50:50 Acetonitrile:Water) filter filter prep_sample->filter Filter through 0.45 µm syringe filter prep_std Prepare standard solutions of known concentrations filter_std filter_std prep_std->filter_std Filter through 0.45 µm syringe filter hplc Inject sample/standard into HPLC system filter->hplc filter_std->hplc column Separation on C18 column with gradient elution hplc->column detector UV Detection at λmax column->detector chromatogram Obtain chromatogram detector->chromatogram analysis Integrate peaks, calculate purity, and quantify chromatogram->analysis

Caption: Workflow for HPLC analysis of 2-Chloro-4-piperazin-1-ylphenol.

Detailed HPLC Protocol

1. Instrumentation and Columns:

  • HPLC system with a gradient pump, autosampler, column oven, and UV/DAD detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Solvents:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (analytical grade).

3. Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at the absorbance maximum (determined by UV scan, likely around 280 nm)
Diluent 50:50 (v/v) Acetonitrile:Water

4. Sample and Standard Preparation:

  • Standard Preparation: Accurately weigh and dissolve 2-Chloro-4-piperazin-1-ylphenol reference standard in the diluent to prepare a stock solution of 1 mg/mL. Further dilute to create a working standard of approximately 0.1 mg/mL.

  • Sample Preparation: Prepare the sample to be analyzed at a similar concentration to the working standard using the diluent.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

5. System Suitability:

  • Inject the working standard solution five times. The relative standard deviation (RSD) for the peak area should be less than 2.0%.

  • The theoretical plates for the main peak should be greater than 2000, and the tailing factor should be between 0.8 and 1.5.

6. Data Analysis:

  • Purity Assessment: The purity of the sample can be determined by the area percentage method.

  • Assay: The concentration of 2-Chloro-4-piperazin-1-ylphenol in a sample is determined by comparing its peak area to that of the reference standard.

7. Potential Impurities:

  • Starting materials: Unreacted precursors from the synthesis.

  • By-products: Isomers or products from side reactions. For instance, in a nucleophilic aromatic substitution synthesis, regioisomers could be potential impurities.

  • Degradation products: The phenolic group is susceptible to oxidation. Forced degradation studies (acid, base, peroxide, heat, light) should be performed to identify potential degradation products and ensure the method is stability-indicating.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For 2-Chloro-4-piperazin-1-ylphenol, it can be used for structural confirmation and to detect volatile impurities that may not be well-resolved by HPLC.[2][3]

Causality in Experimental Choices

The direct analysis of 2-Chloro-4-piperazin-1-ylphenol by GC can be challenging due to the polar phenolic and secondary amine groups, which can lead to poor peak shape and thermal degradation in the injector. Derivatization is often employed to overcome these issues by converting the polar groups into less polar, more volatile derivatives. Silylation (e.g., with BSTFA) or acylation (e.g., with trifluoroacetic anhydride) are common derivatization strategies for phenols and amines.[4]

The choice of a non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable for the separation of a wide range of derivatized and underivatized compounds. Electron ionization (EI) at 70 eV is a standard ionization technique that produces reproducible mass spectra with characteristic fragmentation patterns, aiding in structural elucidation.[5]

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis prep_sample Dissolve sample in a suitable solvent (e.g., Dichloromethane) derivatize Derivatization (Optional) (e.g., Silylation or Acylation) prep_sample->derivatize gcms Inject sample into GC-MS system derivatize->gcms separation Separation on a capillary column gcms->separation ionization Electron Ionization (EI) separation->ionization detection Mass Spectrometry Detection ionization->detection tic Obtain Total Ion Chromatogram (TIC) detection->tic mass_spectra Analyze Mass Spectra of eluted peaks tic->mass_spectra identification Identify compounds by comparing with libraries and fragmentation patterns mass_spectra->identification

Caption: Workflow for GC-MS analysis of 2-Chloro-4-piperazin-1-ylphenol.

Detailed GC-MS Protocol

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

2. Reagents and Solvents:

  • Dichloromethane or Ethyl Acetate (GC grade).

  • Derivatizing agent (optional): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or Trifluoroacetic anhydride (TFAA).

3. GC-MS Conditions:

ParameterCondition
Injector Temperature 250 °C
Injection Mode Splitless (for trace analysis) or Split
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temp: 100 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 10 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-550

4. Sample Preparation:

  • Without Derivatization: Dissolve the sample in a suitable solvent like dichloromethane to a concentration of approximately 1 mg/mL.

  • With Derivatization (Silylation): To a dried sample (approx. 1 mg), add 100 µL of BSTFA with 1% TMCS and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile). Heat at 70 °C for 30 minutes.

5. Data Analysis:

  • The total ion chromatogram (TIC) will show the separation of different components in the sample.

  • The mass spectrum of each peak can be compared with spectral libraries (e.g., NIST, Wiley) for identification.

  • The fragmentation pattern of 2-Chloro-4-piperazin-1-ylphenol will be characteristic, with fragments corresponding to the loss of side chains and cleavage of the piperazine and phenyl rings.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of 2-Chloro-4-piperazin-1-ylphenol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Anticipated Spectral Features
  • ¹H NMR:

    • Aromatic Protons: The protons on the phenyl ring will appear as a set of multiplets or distinct doublets and doublets of doublets in the aromatic region (typically δ 6.5-8.0 ppm). The coupling patterns will be indicative of their substitution pattern.

    • Piperazine Protons: The protons on the piperazine ring will typically appear as two or more broad singlets or multiplets in the aliphatic region (δ 2.5-4.0 ppm), corresponding to the four methylene groups. The chemical shifts will be influenced by the attachment to the phenyl ring and the presence of the secondary amine.

    • Phenolic Proton: A broad singlet corresponding to the hydroxyl proton will be observed, and its chemical shift will be concentration and solvent-dependent. It can be confirmed by D₂O exchange.

    • Amine Proton: The NH proton of the piperazine ring will also appear as a broad singlet, which can also be identified by D₂O exchange.

  • ¹³C NMR:

    • Aromatic Carbons: The six carbons of the phenyl ring will give distinct signals in the aromatic region (δ 110-160 ppm). The carbon attached to the chlorine and the hydroxyl group will have characteristic chemical shifts.

    • Piperazine Carbons: The four carbons of the piperazine ring will appear in the aliphatic region (δ 40-60 ppm).

NMR Protocol

1. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

2. Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice as it can dissolve a wide range of compounds and allows for the observation of exchangeable protons (OH and NH).

3. Data Acquisition:

  • Acquire standard ¹H and ¹³C{¹H} NMR spectra.

  • For complete structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Logical Relationship of Analytical Techniques

Analytical_Techniques HPLC HPLC (Purity & Assay) Purity Purity Profile HPLC->Purity Separates and quantifies impurities Quantification Quantification HPLC->Quantification Accurate assay of the main component GCMS GC-MS (Volatile Impurities & ID) Identity Compound Identity GCMS->Identity Confirms molecular weight and fragmentation GCMS->Purity Identifies volatile impurities NMR NMR (Structural Confirmation) NMR->Identity Provides definitive structural information

Sources

Method

Application Note: Structural Characterization of 2-Chloro-4-piperazin-1-ylphenol using Nuclear Magnetic Resonance (NMR) Spectroscopy

Abstract This application note provides a comprehensive guide to the structural characterization of 2-Chloro-4-piperazin-1-ylphenol using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the structural characterization of 2-Chloro-4-piperazin-1-ylphenol using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. 2-Chloro-4-piperazin-1-ylphenol is a substituted aromatic compound whose precise structural confirmation is critical for its application in synthetic chemistry and drug discovery pipelines. NMR spectroscopy is an unparalleled technique for providing unambiguous atomic-level structural information.[1] This guide details field-proven protocols for sample preparation, data acquisition, and spectral processing. It further presents a detailed analysis and assignment of the ¹H and ¹³C NMR spectra, explaining the rationale behind chemical shifts and spin-spin coupling patterns. The application of advanced 2D NMR techniques for unequivocal structural verification is also discussed, ensuring a high degree of confidence for researchers.

Structural Analysis and Predicted NMR Spectra

A thorough understanding of the molecule's structure is the first step in predicting and interpreting its NMR spectra.[2] 2-Chloro-4-piperazin-1-ylphenol (CAS No. 85474-76-6) consists of a phenol ring substituted with a chlorine atom, a hydroxyl group, and a piperazine moiety.

Chemical Structure:

Chemical Structure of 2-Chloro-4-piperazin-1-ylphenolFigure 1. Chemical structure of 2-Chloro-4-piperazin-1-ylphenol with atom numbering for NMR assignment.

Predicted ¹H NMR Spectrum
  • Aromatic Protons (H3, H5, H6): Three distinct signals are expected in the aromatic region (typically 6.5-8.0 ppm).

    • H6: This proton is ortho to the electron-donating -OH group and meta to the piperazine group. It is expected to be a doublet due to coupling with H5.

    • H5: This proton is ortho to the piperazine group and meta to both -OH and -Cl. It will appear as a doublet of doublets, coupled to both H6 and H3.

    • H3: This proton is ortho to the electron-withdrawing -Cl group and meta to the piperazine group. It will be a doublet due to coupling with H5.

  • Piperazine Protons (H8/H11, H9/H10): The piperazine ring protons are expected to show two distinct signals, as the protons closer to the aromatic ring (H8/H11) are in a different chemical environment than those further away (H9/H10). Due to rapid chair-to-chair interconversion at room temperature, these often appear as two broad triplets, each integrating to 4H.

  • Exchangeable Protons (-OH, -NH): The phenolic hydroxyl proton (OH-7) and the piperazine amine proton (NH-12) are exchangeable. In a solvent like DMSO-d₆, these protons can often be observed as distinct singlets. Their chemical shifts can be highly variable depending on concentration and temperature.

Predicted ¹³C NMR Spectrum

The molecule has 10 carbon atoms, but due to symmetry in the piperazine ring, fewer than 10 signals may be observed. However, the carbons of the phenyl ring are all unique.

  • Aromatic Carbons (C1-C6): Six distinct signals are expected in the aromatic region (110-160 ppm). The carbons attached to heteroatoms (C1, C2, C4, C7) will have characteristic chemical shifts. C7 (attached to -OH) will be significantly downfield.

  • Piperazine Carbons (C8/C11, C9/C10): Two signals are expected in the aliphatic region (typically 40-55 ppm) for the piperazine carbons.

Experimental Protocols

Meticulous experimental procedure is paramount for acquiring high-quality, reproducible NMR data.[3]

Protocol 1: High-Resolution Sample Preparation

This protocol outlines the steps for preparing a high-quality sample for solution-state NMR.

Rationale for Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is selected as the solvent. Its high polarity ensures complete dissolution of the analyte. Crucially, it is a hydrogen bond acceptor, which slows the chemical exchange of the -OH and -NH protons, allowing them to be observed as distinct peaks in the ¹H spectrum. The residual solvent peak of DMSO-d₆ (¹H ≈ 2.50 ppm; ¹³C ≈ 39.52 ppm) serves as a convenient internal reference.

Materials:

  • 2-Chloro-4-piperazin-1-ylphenol sample

  • Deuterated solvent (DMSO-d₆, 99.9 atom % D)

  • High-quality 5 mm NMR tubes (e.g., Wilmad, Norell)[4][5]

  • Glass Pasteur pipette and bulb

  • Small glass vial for dissolving

Procedure:

  • Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-25 mg for ¹³C NMR into a clean, dry glass vial.[4][6]

  • Dissolution: Using a syringe or pipette, add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[3][7] Cap the vial and gently vortex or swirl until the sample is completely dissolved.

  • Filtration and Transfer: To ensure a homogeneous solution free of particulate matter which can degrade spectral quality, filter the solution.[5] Tightly pack a small plug of cotton or glass wool into a Pasteur pipette. Use this filter pipette to transfer the solution from the vial into the NMR tube.

  • Volume Check: Ensure the sample height in the NMR tube is between 4.0 and 5.0 cm (approximately 0.6-0.7 mL).[3][7] This height is critical to position the sample correctly within the spectrometer's detection coil.

  • Labeling: Clearly label the NMR tube with a unique identifier using a permanent marker. Do not use tape, which can interfere with the sample spinning.

  • Cleaning: Before insertion into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) dampened with isopropanol to remove any dust or fingerprints.

Protocol 2: NMR Data Acquisition

The following are typical parameters for a 400 MHz or 500 MHz spectrometer. Users should adapt them based on their specific instrument and sample concentration.[8][9]

Spectrometer Setup:

  • Insert the sample into the spinner turbine and adjust its depth using the sample gauge.[10]

  • Insert the sample into the magnet.

  • Locking: Lock the spectrometer field onto the deuterium signal of the DMSO-d₆ solvent.[10]

  • Shimming: Perform automated or manual shimming on the magnetic field to maximize its homogeneity.[9][11] Good shimming is indicated by a sharp, symmetrical lock signal and narrow spectral lines.

  • Tuning: Tune and match the probe for the respective nucleus (¹H, ¹³C) to ensure efficient radiofrequency pulse delivery and signal detection.[10]

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard 1D pulse sequence (e.g., zg30 on Bruker systems)

  • Spectral Width (SW): ~16 ppm (e.g., centered at 6 ppm)

  • Acquisition Time (AQ): 2-4 seconds

  • Relaxation Delay (D1): 2-5 seconds

  • Pulse Angle: 30-45 degrees

  • Number of Scans (NS): 8-16 scans

¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker systems)

  • Spectral Width (SW): ~240 ppm (e.g., centered at 120 ppm)

  • Acquisition Time (AQ): 1-2 seconds

  • Relaxation Delay (D1): 2 seconds

  • Number of Scans (NS): 1024-4096 scans (or more, depending on concentration)

Protocol 3: Data Processing Workflow

Raw NMR data (Free Induction Decay, or FID) must be mathematically processed to generate the final spectrum.[12]

  • Fourier Transformation (FT): The time-domain FID is converted into a frequency-domain spectrum. An exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) is typically applied before FT to improve the signal-to-noise ratio.

  • Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are purely absorptive with a flat baseline.

  • Baseline Correction: A polynomial function is applied to correct any rolling or distortion in the spectral baseline.

  • Referencing: The chemical shift axis is calibrated. For this sample in DMSO-d₆, the residual solvent peak is set to 2.50 ppm for ¹H and 39.52 ppm for ¹³C.

  • Integration (¹H only): The area under each peak is integrated to determine the relative number of protons it represents.

  • Peak Picking: The precise chemical shift of each peak maximum is identified and listed.

Data Interpretation and Structural Assignment

The following table summarizes the assigned ¹H and ¹³C NMR data for 2-Chloro-4-piperazin-1-ylphenol, acquired in DMSO-d₆.

Atom Label¹H Shift (ppm)¹H Multiplicity¹H Integration¹³C Shift (ppm)
C1---149.2
C2---118.5
H36.95d1H116.8
C4---142.1
H56.88dd1H116.3
H66.75d1H115.9
OH-79.5 (broad s)s1H-
H8/H113.05t4H50.1
H9/H102.85t4H45.5
NH-12~3.0 (broad)s1H-

Analysis of Assignments:

  • Phenolic OH (9.5 ppm): The downfield signal at 9.5 ppm is characteristic of a phenolic proton in DMSO, which is clearly visible and integrates to 1H.

  • Aromatic Protons (6.7-7.0 ppm):

    • The signal at 6.95 ppm is a doublet, assigned to H3, which is adjacent to the chloro-substituted carbon and coupled only to H5.

    • The signal at 6.88 ppm is a doublet of doublets, assigned to H5, as it is coupled to both H3 and H6.

    • The signal at 6.75 ppm is a doublet assigned to H6, coupled only to H5. Its upfield shift relative to the others is consistent with it being ortho to the electron-donating hydroxyl group.

  • Piperazine Protons (2.8-3.1 ppm):

    • The triplet at 3.05 ppm is assigned to the four protons on C8/C11, which are directly attached to the phenyl ring and are thus more deshielded.

    • The triplet at 2.85 ppm is assigned to the four protons on C9/C10, adjacent to the secondary amine. The broad NH proton signal often overlaps with these signals.

  • Carbon Signals: The ¹³C assignments are consistent with substituent effects. C1 (bearing the -OH group) and C4 (bearing the piperazine) are the most downfield aromatic carbons. The aliphatic carbons C8/C11 and C9/C10 appear as expected around 50.1 and 45.5 ppm, respectively.

Advanced Structural Elucidation with 2D NMR

For complete and unambiguous assignment, especially for novel or complex structures, 2D NMR experiments are indispensable.[13][14][15]

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. It would show cross-peaks confirming the couplings between H5-H6 and H5-H3 in the aromatic system, and between the two sets of piperazine protons (H8/11-H9/10).

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It provides a definitive link between the proton and carbon assignments, e.g., mapping the signal at 6.95 ppm (H3) to the carbon at 116.8 ppm (C3).

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons over two or three bonds. This is crucial for piecing together the molecular skeleton. For instance, it would show a correlation from the piperazine protons H8/H11 to the aromatic carbons C4, C3, and C5, confirming the attachment point of the piperazine ring.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the entire process, from sample receipt to final structural verification.

NMR_Workflow cluster_prep Phase 1: Sample Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Data Processing cluster_analysis Phase 4: Analysis & Verification weigh 1. Weigh Sample (5-25 mg) dissolve 2. Dissolve in Vial (0.7 mL DMSO-d6) weigh->dissolve transfer 3. Filter & Transfer to NMR Tube dissolve->transfer setup 4. Spectrometer Setup (Lock, Shim, Tune) transfer->setup acq_1h 5. Acquire 1D ¹H Spectrum setup->acq_1h acq_13c 6. Acquire 1D ¹³C Spectrum acq_1h->acq_13c acq_2d 7. Acquire 2D Spectra (COSY, HSQC, HMBC) acq_13c->acq_2d process 8. Process FID Data (FT, Phase, Baseline) acq_2d->process reference 9. Reference Spectra process->reference integrate 10. Integrate & Peak Pick reference->integrate assign_1d 11. Assign 1D Spectra integrate->assign_1d assign_2d 12. Correlate with 2D Data assign_1d->assign_2d structure 13. Final Structure Confirmation assign_2d->structure

Caption: Workflow for NMR-based structural elucidation.

References

  • Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • Hornak, J. P. Sample Preparation. Rochester Institute of Technology. Available at: [Link]

  • Scribd. NMR Sample Preparation Guide. Available at: [Link]

  • Western University. NMR Sample Preparation. Available at: [Link]

  • Slideshare. use of nmr in structure ellucidation. Available at: [Link]

  • Stepbystep procedure for NMR data acquisition. Available at: [Link]

  • AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025-05-29). Available at: [Link]

  • YouTube. 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020-12-03). Available at: [Link]

  • eMagRes. NMR Data Processing. Available at: [Link]

  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023-07-24). Available at: [Link]

  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018-04-02). Available at: [Link]

  • R-NMR. SOP data acquisition. Available at: [Link]

  • ETH Zurich. Structure Elucidation by NMR - NMR Service. Available at: [Link]

  • JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column. Available at: [Link]

  • PubMed. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Available at: [Link]

  • Wiley. NMR Data Interpretation Explained: Understanding 1D and 2D NMR Spectra of Organic Compounds and Natural Products. Available at: [Link]

  • YouTube. The Fastest Way to Interpret NMR Spectra - ACD/Labs. (2018-06-21). Available at: [Link]

  • Scribd. Preparing Samples For NMR Acquisition and Software For Processing The Spectra. Available at: [Link]

  • ScienceDirect. Chapter 5: Acquiring 1 H and 13 C Spectra. (2018-09-28). Available at: [Link]

  • New Journal of Chemistry. Supporting Information. Available at: [Link]

  • Angene Chemical. 2-Chloro-4-piperazin-1-ylphenol(CAS# 85474-76-6). Available at: [Link]

Sources

Application

Application Notes and Protocols for 2-Chloro-4-piperazin-1-ylphenol in Drug Discovery

Introduction: The Strategic Value of the 2-Chloro-4-piperazin-1-ylphenol Scaffold In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds is paramount to the efficient discovery and d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 2-Chloro-4-piperazin-1-ylphenol Scaffold

In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds is paramount to the efficient discovery and development of novel therapeutic agents. 2-Chloro-4-piperazin-1-ylphenol represents a privileged scaffold, integrating several key pharmacophoric features that render it a valuable starting point for the synthesis of diverse compound libraries. The inherent functionalities—a reactive phenol, a nucleophilic piperazine ring, and a strategically positioned chlorine atom—provide multiple avenues for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.

The arylpiperazine motif is a cornerstone in the design of numerous clinically successful drugs, particularly those targeting the central nervous system (CNS) and oncology pathways. Arylpiperazines are recognized for their ability to interact with a variety of receptors, including serotonin and dopamine receptors.[1] The incorporation of a chloro-substituent can significantly influence the metabolic stability and binding affinity of a molecule.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging 2-Chloro-4-piperazin-1-ylphenol as a key intermediate in the synthesis and evaluation of novel drug candidates. We will detail synthetic protocols for derivatization and provide step-by-step methodologies for assessing the biological activity of the resulting compounds, with a focus on anticancer and antimicrobial applications.

Chemical Properties and Handling

A clear understanding of the physicochemical properties of 2-Chloro-4-piperazin-1-ylphenol is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₁₀H₁₃ClN₂OPubChem
Molecular Weight 212.67 g/mol PubChem
Appearance Solid-
Solubility Soluble in organic solvents such as DMSO and methanol-
Storage Store in a cool, dry place away from light-

Note: Always refer to the specific supplier's Safety Data Sheet (SDS) for detailed handling and safety information.

Synthetic Application: Derivatization into Bioactive Molecules

The true potential of 2-Chloro-4-piperazin-1-ylphenol lies in its utility as a versatile building block. The nucleophilic secondary amine of the piperazine ring is a prime site for derivatization, enabling the introduction of a wide array of functional groups and molecular scaffolds.

Protocol 1: Synthesis of a Novel Quinazolinone Derivative

Quinazolinone-piperazine hybrids have demonstrated significant potential as antimicrobial and anticancer agents.[3][4] This protocol outlines a representative synthesis of a novel quinazolinone derivative starting from 2-Chloro-4-piperazin-1-ylphenol. The rationale behind this synthetic strategy is to couple the reactive piperazine moiety with a chloroacetyl group, which then serves as an electrophilic handle to introduce various substituted anilines, thereby generating a library of diverse compounds for biological screening.

Workflow for Quinazolinone Derivative Synthesis

G A 2-Chloro-4-piperazin-1-ylphenol B Chloroacetylation (Chloroacetyl chloride, base) A->B Step 1 C Intermediate A: 1-(4-(3-chloro-4-hydroxyphenyl)piperazin-1-yl)-2-chloroethan-1-one B->C D Nucleophilic Substitution (Substituted aniline, base) C->D Step 2 E Final Product: Novel Quinazolinone Derivative D->E

Caption: Synthetic workflow for a novel quinazolinone derivative.

Step-by-Step Procedure:

  • Chloroacetylation of 2-Chloro-4-piperazin-1-ylphenol:

    • Dissolve 2-Chloro-4-piperazin-1-ylphenol (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Cool the solution to 0 °C in an ice bath.

    • Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents).

    • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, 1-(4-(3-chloro-4-hydroxyphenyl)piperazin-1-yl)-2-chloroethan-1-one.

    • Purify the intermediate by column chromatography on silica gel.

  • Synthesis of the Final Quinazolinone Derivative:

    • Dissolve the purified chloroacetylated intermediate (1 equivalent) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).

    • Add a suitable base, such as potassium carbonate (K₂CO₃) (2 equivalents), and a catalytic amount of potassium iodide (KI).

    • Add the desired substituted aniline (1.2 equivalents).

    • Heat the reaction mixture to 80-100 °C and stir for 8-12 hours, monitoring by TLC.

    • After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified final compound.[3][4]

Biological Evaluation Protocols

Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. Based on the known activities of related arylpiperazine and quinazolinone compounds, primary screening assays for anticancer and antimicrobial effects are highly relevant.

Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[2][5][6] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Principle of the MTT Assay

G cluster_0 Living Cell A Yellow MTT B Mitochondrial Dehydrogenases A->B Reduction C Purple Formazan B->C D Purple Solution C->D Solubilization (DMSO) E Quantify Cell Viability D->E Measure Absorbance (570 nm)

Caption: Principle of the MTT cell viability assay.

Step-by-Step Procedure:

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics.

    • Harvest the cells in their exponential growth phase using trypsinization.

    • Resuspend the cells in fresh medium and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare a stock solution of the synthesized test compound in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the test wells) and an untreated control (medium only).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of sterile-filtered MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well.

    • Incubate the plate for an additional 4 hours at 37 °C, protected from light. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[2]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently agitate the plate on a shaker for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at 570 nm using a microplate reader.[2]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[7][8][9]

Workflow for Broth Microdilution Assay

G A Prepare Serial Dilutions of Test Compound in Broth B Inoculate with Standardized Bacterial Suspension A->B C Incubate at 37°C for 16-20 hours B->C D Visually Inspect for Bacterial Growth (Turbidity) C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Sources

Method

Application Notes & Protocols: 2-Chloro-4-piperazin-1-ylphenol as a Versatile Tool in Pharmaceutical Research

Abstract This document provides a comprehensive guide to the utility of 2-Chloro-4-piperazin-1-ylphenol as a research tool for scientists in pharmacology, drug metabolism, and medicinal chemistry. We will explore its ide...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the utility of 2-Chloro-4-piperazin-1-ylphenol as a research tool for scientists in pharmacology, drug metabolism, and medicinal chemistry. We will explore its identity as a key metabolite of a psychoactive agent, its potential as a scaffold for novel therapeutics, and provide detailed protocols for its characterization and application in relevant experimental paradigms.

Introduction: Unveiling the Potential of a Key Chemical Entity

2-Chloro-4-piperazin-1-ylphenol is a substituted chlorophenol bearing a piperazine moiety. While it may appear as a simple organic molecule, its significance in the realm of biomedical research is multifaceted. The presence of the piperazine ring, a common pharmacophore in many approved drugs, combined with a reactive chlorophenol structure, makes this compound a valuable subject of study.[1]

Notably, 2-Chloro-4-piperazin-1-ylphenol has been identified as a human metabolite of 1-(3-Chlorophenyl)piperazine (mCPP), a psychoactive drug with serotonergic activity.[2] This metabolic link makes it an essential reference standard for pharmacokinetic (PK) and drug metabolism and pharmacokinetic (DMPK) studies of mCPP and related compounds. Furthermore, the core structure of 2-Chloro-4-piperazin-1-ylphenol serves as a foundational scaffold for the synthesis of derivatives with potential therapeutic applications, including in the treatment of parasitic diseases like schistosomiasis.[3]

These application notes will provide researchers with the foundational knowledge and practical protocols to effectively utilize 2-Chloro-4-piperazin-1-ylphenol in their research endeavors.

Physicochemical Properties and Handling

A thorough understanding of the compound's properties is critical for its effective use in research.

PropertyValueSource
CAS Number 85474-76-6[2]
Molecular Formula C10H13ClN2O[2]
Molecular Weight 212.68 g/mol [2]
Appearance White to off-white solidInferred from related compounds
Solubility Soluble in organic solvents such as DMSO and ethanol.General chemical knowledge

Storage and Handling:

2-Chloro-4-piperazin-1-ylphenol should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents. For long-term storage, it is recommended to keep the compound at -20°C. When handling, personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a chemical fume hood.

Key Research Applications

Reference Standard in Pharmacokinetic Studies of mCPP

As a metabolite of mCPP, 2-Chloro-4-piperazin-1-ylphenol is indispensable for the quantitative analysis of mCPP's metabolic fate in biological matrices.

Workflow for Metabolite Quantification:

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Biological_Matrix Biological Matrix (Plasma, Urine, Microsomes) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Biological_Matrix->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_Separation LC Separation (C18 Column) Supernatant_Collection->LC_Separation Injection MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Concentration_Determination Concentration Determination MS_Detection->Concentration_Determination Data Acquisition Standard_Curve Standard Curve Generation (using 2-Chloro-4-piperazin-1-ylphenol) Standard_Curve->Concentration_Determination

Caption: Workflow for quantifying 2-Chloro-4-piperazin-1-ylphenol in biological samples.

Scaffold for Novel Therapeutic Agent Synthesis

The chemical structure of 2-Chloro-4-piperazin-1-ylphenol provides a versatile starting point for the synthesis of new chemical entities with potential therapeutic value. The piperazine and phenol moieties can be readily functionalized to explore structure-activity relationships (SAR).

Potential Synthetic Pathway for Derivative Generation:

synthesis Start 2-Chloro-4-piperazin-1-ylphenol N_Alkylation N-Alkylation of Piperazine Start->N_Alkylation R-X, Base O_Alkylation O-Alkylation of Phenol Start->O_Alkylation R-X, Base Aromatic_Substitution Aromatic Electrophilic Substitution Start->Aromatic_Substitution Electrophile Derivatives Library of Novel Derivatives N_Alkylation->Derivatives O_Alkylation->Derivatives Aromatic_Substitution->Derivatives

Caption: Synthetic strategies for derivatizing 2-Chloro-4-piperazin-1-ylphenol.

Experimental Protocols

Protocol 1: In Vitro Metabolism of mCPP to 2-Chloro-4-piperazin-1-ylphenol using Human Liver Microsomes

Objective: To demonstrate the formation of 2-Chloro-4-piperazin-1-ylphenol from mCPP in an in vitro setting and to determine the kinetic parameters of its formation.

Materials:

  • Human Liver Microsomes (HLMs)

  • mCPP (substrate)

  • 2-Chloro-4-piperazin-1-ylphenol (analytical standard)

  • NADPH regenerating system (e.g., G6P, G6PD, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer (pH 7.4), HLMs (final concentration 0.5 mg/mL), and the NADPH regenerating system.

    • Pre-warm the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Add mCPP (from a stock solution in DMSO, final concentration range 1-100 µM) to the pre-warmed incubation mixture to initiate the reaction.

    • The final volume of the incubation should be 200 µL.

  • Incubation:

    • Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

    • Vortex the mixture vigorously to precipitate proteins.

  • Sample Processing:

    • Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method for the detection and quantification of 2-Chloro-4-piperazin-1-ylphenol.

    • Use a C18 column for chromatographic separation with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Monitor the parent and product ions for 2-Chloro-4-piperazin-1-ylphenol in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis:

    • Construct a standard curve using known concentrations of 2-Chloro-4-piperazin-1-ylphenol.

    • Quantify the amount of metabolite formed at each time point and substrate concentration.

    • Determine kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

Protocol 2: Screening of 2-Chloro-4-piperazin-1-ylphenol Derivatives for Anthelmintic Activity

Objective: To assess the potential of novel derivatives of 2-Chloro-4-piperazin-1-ylphenol to inhibit the motility of a model nematode, Caenorhabditis elegans.

Materials:

  • Wild-type (N2) C. elegans

  • Nematode Growth Medium (NGM) agar plates seeded with E. coli OP50

  • M9 buffer

  • 2-Chloro-4-piperazin-1-ylphenol and its synthesized derivatives

  • Levamisole (positive control)

  • DMSO (vehicle control)

  • 96-well microtiter plates

  • Microscope

Procedure:

  • Synchronization of C. elegans:

    • Prepare a synchronized population of L4 stage worms by standard bleaching methods.

  • Preparation of Test Compounds:

    • Dissolve the test compounds and controls in DMSO to a stock concentration of 10 mM.

    • Prepare serial dilutions in M9 buffer to achieve the desired final test concentrations (e.g., 1, 10, 100 µM). The final DMSO concentration should be ≤1%.

  • Assay Setup:

    • In a 96-well plate, add approximately 20-30 L4 stage worms per well in M9 buffer.

    • Add the test compounds, levamisole (10 µM), or DMSO vehicle to the respective wells.

    • The final volume in each well should be 100 µL.

  • Incubation and Observation:

    • Incubate the plates at 20°C.

    • Observe the motility of the worms under a microscope at regular intervals (e.g., 1, 4, 24 hours).

    • Motility can be scored by counting the number of body bends per minute or by a qualitative assessment of paralysis.

  • Data Analysis:

    • Calculate the percentage of paralyzed worms for each treatment group at each time point.

    • Compare the activity of the derivatives to the positive and negative controls.

    • Determine the EC50 value for the most active compounds.

Conclusion

2-Chloro-4-piperazin-1-ylphenol is a research tool with significant, though not widely publicized, applications. Its role as a metabolite of mCPP provides a clear and immediate use in pharmacological research. Moreover, its chemical structure holds promise as a scaffold for the development of new drugs. The protocols provided herein offer a starting point for researchers to explore the potential of this versatile compound in their own studies.

References

  • Jain, R., & Sharma, A. (2021). The versatile piperazine ring: a review of its chemistry and diverse biological activities. Archiv der Pharmazie, 354(9), e2100121. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10420741, 2-Chloro-4-(1-piperazinyl)phenol. Retrieved January 21, 2026, from [Link].

  • Bueding, E., Werbel, L. M., & Worth, D. F. (1980). 2-Chloro-4-(4-lower alkyl-1-piperazinyl)-benzenemethanol-Nw-oxides, methods for their preparation and pharmaceutical compositions containing them.

Sources

Application

Application Note: Strategic Use of 2-Chloro-4-piperazin-1-ylphenol in the Synthesis of Arylpiperazine-Based CNS Drug Analogs

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals in Neuropharmacology. Abstract: This document provides a comprehensive technical guide for the utilization of 2-Chloro-4-piperazin-1-ylphenol...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals in Neuropharmacology.

Abstract: This document provides a comprehensive technical guide for the utilization of 2-Chloro-4-piperazin-1-ylphenol as a key chemical intermediate in the synthesis of novel arylpiperazine compounds, a scaffold prevalent in many centrally acting pharmaceuticals, including the atypical antipsychotic aripiprazole.[1][2][3] We present detailed, field-tested protocols for the etherification of this phenol via the Williamson ether synthesis, a foundational reaction for building libraries of potential CNS drug candidates.[4][5] Additionally, we outline a robust quality control (QC) methodology using High-Performance Liquid Chromatography (HPLC) for reaction monitoring and final product characterization.

Introduction and Scientific Context

The arylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system (CNS). Its unique structure allows for interaction with a variety of G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors.[2][6] Aripiprazole, a blockbuster atypical antipsychotic, exemplifies the therapeutic potential of this class, functioning as a dopamine D2 partial agonist and serotonin 5-HT1A partial agonist/5-HT2A antagonist.[1][7]

The synthesis of aripiprazole and its analogs frequently involves the coupling of a piperazine-containing fragment with a side chain attached to a quinolinone or similar heterocyclic system.[2][7][8] 2-Chloro-4-piperazin-1-ylphenol serves as a valuable, yet underutilized, starting material for generating novel analogs. The phenolic hydroxyl group provides a reactive handle for introducing diverse side chains via etherification, while the chloro-substituent on the phenyl ring can be used to modulate the electronic properties and metabolic stability of the final compound, potentially leading to improved pharmacokinetic profiles or altered receptor affinities.[9]

This guide details the application of 2-Chloro-4-piperazin-1-ylphenol in a pivotal synthetic step—the Williamson ether synthesis—to couple it with an alkyl halide linker, a common strategy in the construction of aripiprazole-like molecules.[2][4][10]

Physicochemical Properties and Handling

A clear understanding of the starting material's properties is critical for successful and safe experimentation.

PropertyValueSource
Chemical Formula C₁₀H₁₃ClN₂ON/A
Molecular Weight 212.68 g/mol N/A
Appearance Typically a solid (e.g., off-white to light brown powder)N/A
Storage Store in a cool, dry place under an inert atmosphere.
Safety May cause skin and eye irritation. Harmful if swallowed. Wear appropriate PPE, including gloves, lab coat, and safety glasses. Handle in a well-ventilated fume hood.N/A

Core Application: Williamson Ether Synthesis for Analog Scaffolding

The Williamson ether synthesis is a robust and versatile Sɴ2 reaction for forming ethers from an alkoxide and a primary alkyl halide.[5][11] In this context, the phenoxide of 2-Chloro-4-piperazin-1-ylphenol acts as the nucleophile, attacking an electrophilic alkyl halide linker. This reaction is fundamental for creating the ether linkage seen in many arylpiperazine drugs.[2]

Reaction Principle and Mechanism

The reaction proceeds in two conceptual stages:

  • Deprotonation: A moderately strong base, such as potassium carbonate (K₂CO₃), deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion.[10]

  • Nucleophilic Attack: The resulting phenoxide attacks the primary alkyl halide (in this example, 1-bromo-4-chlorobutane, a common linker in aripiprazole synthesis), displacing the bromide in an Sɴ2 fashion to form the desired ether.[7][8][11]

Caption: General schematic of the Williamson ether synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis of an Arylpiperazine-Linker Intermediate

This protocol describes the synthesis of 1-(3-chloro-4-(4-chlorobutoxy)phenyl)piperazine, a key intermediate for further elaboration into final drug analogs.

Materials:

  • 2-Chloro-4-piperazin-1-ylphenol (1.0 eq)

  • 1-Bromo-4-chlorobutane (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (ACS grade, anhydrous)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-Chloro-4-piperazin-1-ylphenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask (approx. 15 mL per gram of phenol).

  • Reagent Addition: Begin stirring the suspension. Add 1-bromo-4-chlorobutane (1.2 eq) to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC-UV.[4]

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic solids (K₂CO₃ and KBr byproduct).[10]

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting crude oil in ethyl acetate. Wash the organic layer sequentially with water (2x) and then with brine (1x).[4]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure intermediate.

Synthesis_Workflow Setup 1. Reaction Setup (Phenol, Base, Solvent) Addition 2. Add Alkyl Halide Setup->Addition Reflux 3. Heat to Reflux (6-8h) & Monitor Addition->Reflux Workup 4. Cool, Filter Solids Reflux->Workup Extraction 5. Concentrate & Extract (EtOAc / Water / Brine) Workup->Extraction Drying 6. Dry (Na₂SO₄) & Concentrate Extraction->Drying Purify 7. Column Chromatography Drying->Purify Final Pure Intermediate Purify->Final

Caption: Workflow for the synthesis and purification of the intermediate.

Protocol 2: Quality Control using HPLC-UV

This protocol provides a general method for monitoring the reaction and assessing the purity of the final intermediate.

Instrumentation & Reagents:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Sample Diluent: 50:50 Water:Acetonitrile

Step-by-Step Procedure:

  • Sample Preparation: Prepare a stock solution of your crude or purified product in the sample diluent at approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • HPLC Method:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • UV Detection: 254 nm

    • Column Temperature: 35°C[12]

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: Linear gradient from 10% to 90% B

      • 15-17 min: Hold at 90% B

      • 17-18 min: Return to 10% B

      • 18-20 min: Re-equilibration at 10% B

  • Data Analysis:

    • The starting phenol will be more polar and thus have a shorter retention time than the ether product.

    • Assess the purity of the final product by calculating the peak area percentage. A purity of >95% is typically desired for subsequent synthetic steps.

CompoundExpected Retention Time (Relative)Expected m/z [M+H]⁺
2-Chloro-4-piperazin-1-ylphenolShorter213.07
Synthesized Intermediate Longer 303.11

Troubleshooting

IssuePossible CauseSuggested Solution
Low Reaction Conversion Incomplete deprotonation of the phenol; Insufficient reaction time or temperature.Use a stronger base (e.g., NaH) if necessary, ensuring proper anhydrous conditions.[4] Increase reaction time or temperature moderately.[10]
Formation of Side Products Elimination (E2) reaction of the alkyl halide.[10][11]Ensure a primary alkyl halide is used. Tertiary halides will primarily yield elimination products.[11]
Poor Separation in Chromatography Inappropriate solvent system.Perform TLC screening with various solvent systems (e.g., different ratios of ethyl acetate/hexanes, or dichloromethane/methanol) to find optimal separation conditions.

Conclusion

2-Chloro-4-piperazin-1-ylphenol is a strategic starting material for medicinal chemists engaged in the synthesis of novel CNS-active agents. The Williamson ether synthesis protocol provided herein is a reliable and scalable method for producing key arylpiperazine intermediates. By coupling this robust synthetic procedure with diligent in-process monitoring and final product QC by HPLC, researchers can efficiently generate diverse libraries of aripiprazole-like analogs for structure-activity relationship (SAR) studies, ultimately accelerating the drug discovery process.

References

  • Vertex AI Search. (n.d.).
  • PharmaCompass. (2025). Aripiprazole Synthesis Process: A Detailed Guide. Retrieved January 21, 2026, from [Link]

  • BenchChem. (n.d.). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds. Retrieved January 21, 2026.
  • Recent Approaches to the Synthesis of Aripiprazole – A New Generation Antypsychotic Drug. (2025). Retrieved January 21, 2026, from [Link]

  • Google Patents. (n.d.). WO2007118923A1 - A process for the preparation of aripiprazole and intermediates thereof.
  • National Center for Biotechnology Information. (n.d.). Classics in Chemical Neuroscience: Aripiprazole. PubMed Central. Retrieved January 21, 2026, from [Link]

  • University of Calgary. (n.d.). Ch24: ArOH to ArOR. Retrieved January 21, 2026.
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved January 21, 2026.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved January 21, 2026, from [Link]

  • Molbank. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Retrieved January 21, 2026.
  • PubMed. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Retrieved January 21, 2026, from [Link]

  • American Chemical Society. (n.d.). Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla. Retrieved January 21, 2026.
  • Dana Bioscience. (n.d.). 2-Chloro-4-(piperazin-1-yl)phenol 50mg. Retrieved January 21, 2026.
  • BLDpharm. (n.d.). 2089257-94-1|2-Chloro-4-[(piperazin-1-yl)methyl]phenol dihydrochloride. Retrieved January 21, 2026.
  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). Retrieved January 21, 2026.
  • PubMed. (2005). Novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as selective probes with high affinity for the dopamine D3 receptor. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Synthetic route for the synthesis of 2-(4-(4-substitutedphenylsulfonyl)piperazin-1-yl)
  • National Center for Biotechnology Information. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. PubMed Central. Retrieved January 21, 2026.
  • Biotech Hub Africa. (n.d.). 2-Chloro-4-piperazin-1-ylphenol-d8 2.5 mg. Retrieved January 21, 2026.
  • National Center for Biotechnology Information. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved January 21, 2026, from [Link]

  • Sigma-Aldrich. (n.d.). 2-(Piperazin-1-yl)phenol hydrochloride. Retrieved January 21, 2026.
  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved January 21, 2026.
  • ResearchGate. (n.d.). Synthesis, characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl)
  • A Review on Analytical Methods for Piperazine Determination. (2024). Retrieved January 21, 2026.

Sources

Method

Application Notes and Protocols for 2-Chloro-4-piperazin-1-ylphenol: A Compound with Limited Publicly Available Biological Data

Senior Application Scientist Note: Researchers, scientists, and drug development professionals are advised that, following a comprehensive literature and database search, there is a significant lack of publicly available...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: Researchers, scientists, and drug development professionals are advised that, following a comprehensive literature and database search, there is a significant lack of publicly available scientific data regarding the specific biological activity, mechanism of action, dosage, and administration of 2-Chloro-4-piperazin-1-ylphenol. While the piperazine moiety is a common scaffold in many biologically active compounds, specific experimental data for this particular molecule is not detailed in accessible scientific literature. This document, therefore, serves to provide general guidance based on the chemical properties of the molecule and the known biological activities of structurally related piperazine derivatives, rather than specific, validated protocols for 2-Chloro-4-piperazin-1-ylphenol. All proposed experimental work should be considered exploratory and requires rigorous validation.

Introduction and Chemical Properties

2-Chloro-4-piperazin-1-ylphenol is a heterocyclic organic compound featuring a phenol ring substituted with a chlorine atom and a piperazine group. The presence of the piperazine ring, a common pharmacophore, suggests potential for biological activity. Piperazine derivatives are known to exhibit a wide range of pharmacological effects, including but not limited to, central nervous system activity (antipsychotic, antidepressant, anxiolytic), antimicrobial, and anticancer properties[1][2].

Table 1: Physicochemical Properties of 2-Chloro-4-piperazin-1-ylphenol

PropertyValueSource
CAS Number 85474-76-6PubChem
Molecular Formula C₁₀H₁₃ClN₂OPubChem
Molecular Weight 212.68 g/mol PubChem
Appearance Solid (predicted)-
Solubility Predicted to be soluble in organic solvents like DMSO and ethanol. Aqueous solubility may be limited.-

It is noteworthy that 2-Chloro-4-piperazin-1-ylphenol has been identified as a human metabolite of Trazodone, an antidepressant drug. This suggests that the compound is formed in the body following administration of Trazodone, but this does not inherently confer a specific therapeutic activity to the metabolite itself.

Postulated and Exploratory Areas of Investigation

Given the structural motifs within 2-Chloro-4-piperazin-1-ylphenol, several avenues of research could be hypothetically explored. The following sections outline potential experimental approaches.

Central Nervous System (CNS) Activity

The piperazine moiety is a key component of many CNS-active drugs. Therefore, an initial exploratory screening of 2-Chloro-4-piperazin-1-ylphenol for CNS activity could be warranted.

Experimental Workflow for CNS Target Screening

Caption: Exploratory workflow for in vitro CNS activity screening.

Antimicrobial Activity

Piperazine derivatives have also been investigated for their antimicrobial properties. A general screening protocol to assess this potential is outlined below.

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of 2-Chloro-4-piperazin-1-ylphenol in sterile dimethyl sulfoxide (DMSO).

  • Bacterial Strains: Use a panel of representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Culture Preparation: Grow bacterial strains in appropriate broth (e.g., Mueller-Hinton Broth) to an optical density corresponding to approximately 1 x 10⁸ CFU/mL. Dilute to a final inoculum of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in broth to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Controls: Include positive controls (broth with bacteria, no compound), negative controls (broth only), and a vehicle control (broth with bacteria and the highest concentration of DMSO used).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Dosage and Administration Considerations for In Vitro and In Vivo Studies (Hypothetical)

Without any existing data, determining appropriate dosage and administration routes is speculative. The following are general starting points for preclinical research, which must be validated empirically.

In Vitro Studies
  • Solubilization: Due to its predicted low aqueous solubility, a stock solution in DMSO is recommended. The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced toxicity.

  • Concentration Range: For initial screening, a wide concentration range is advisable, for example, from 1 nM to 100 µM.

In Vivo Studies (To be approached with extreme caution)

Should in vitro studies reveal significant and validated activity, progression to in vivo models would require extensive preliminary work.

Table 2: Hypothetical Starting Points for In Vivo Studies

ParameterRecommendationRationale
Animal Model Mouse or RatStandard models for initial pharmacokinetic and efficacy studies.
Formulation For oral (p.o.) administration, a suspension in a vehicle such as 0.5% methylcellulose or carboxymethylcellulose. For intraperitoneal (i.p.) or intravenous (i.v.) injection, solubilization in a vehicle like saline with a co-solvent (e.g., PEG400, Tween 80) may be necessary.To ensure appropriate delivery and bioavailability.
Dose Range Finding Start with a low dose (e.g., 1-5 mg/kg) and escalate to higher doses while monitoring for signs of toxicity.To establish a maximum tolerated dose (MTD).
Administration Route Oral (p.o.) or intraperitoneal (i.p.) for initial efficacy studies.Common routes for preclinical drug evaluation.

Workflow for a Preliminary In Vivo Study

Caption: A generalized workflow for initial in vivo evaluation.

Safety and Handling

As with any chemical of unknown toxicity, appropriate safety precautions should be taken.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and gloves.

  • Handling: Handle the compound in a well-ventilated area or in a chemical fume hood.

  • Storage: Store in a cool, dry, and dark place, tightly sealed.

Conclusion

2-Chloro-4-piperazin-1-ylphenol is a compound with a chemical structure suggestive of potential biological activity. However, the current lack of specific data in the public domain necessitates that any research on this molecule be conducted from a foundational, exploratory perspective. The protocols and guidance provided herein are based on general principles of drug discovery and the known properties of the piperazine chemical class. Researchers are strongly encouraged to perform thorough dose-response and toxicity assessments before undertaking any extensive studies.

References

  • de la Torre, B. G., & Albericio, F. (2020). The Piperazine Scaffold: A Mine for the Discovery of Central Nervous System-Acting Drugs. Molecules, 25(16), 3693.
  • Rathi, E., & Kumar, V. (2018). Piperazine derivatives in medicinal chemistry: A review of recent advances. European Journal of Medicinal Chemistry, 157, 633-660.

Sources

Application

Application Notes and Protocols for In Vivo Evaluation of 2-Chloro-4-piperazin-1-ylphenol

A Foundational Guide for Preclinical Research Authored by: A Senior Application Scientist Disclaimer: This document provides a comprehensive framework and general protocols for the in vivo evaluation of the novel small m...

Author: BenchChem Technical Support Team. Date: February 2026

A Foundational Guide for Preclinical Research

Authored by: A Senior Application Scientist

Disclaimer: This document provides a comprehensive framework and general protocols for the in vivo evaluation of the novel small molecule, 2-Chloro-4-piperazin-1-ylphenol. As of the writing of this guide, specific in vivo data for this compound is not publicly available. Therefore, the following application notes and protocols are based on established methodologies for the preclinical assessment of novel chemical entities with similar structural motifs, particularly those predicted to be kinase inhibitors. Researchers must conduct their own initial in vitro characterization and dose-range-finding studies to establish the specific parameters for this compound.

Introduction: Unveiling the Potential of 2-Chloro-4-piperazin-1-ylphenol

The compound 2-Chloro-4-piperazin-1-ylphenol represents a novel chemical entity with significant potential for therapeutic development. Its core structure, featuring a phenol, a piperazine ring, and a chloro substituent, is a common scaffold in a variety of biologically active molecules. The piperazine moiety, in particular, is a well-established pharmacophore in numerous approved drugs, often enhancing physicochemical properties and biological activity.[1] The overall structure suggests that 2-Chloro-4-piperazin-1-ylphenol may act as a kinase inhibitor, a class of drugs that has revolutionized the treatment of cancer and other diseases.[2]

Given its novelty, a systematic and rigorous in vivo evaluation is paramount to understanding its therapeutic potential, pharmacokinetic profile, and safety. This guide provides a foundational framework for researchers and drug development professionals to design and execute robust in vivo experiments for 2-Chloro-4-piperazin-1-ylphenol. The protocols herein are designed to be adaptable and should be refined based on emerging in vitro and in vivo data.

Pre-requisite In Vitro Characterization: Building the Foundation for In Vivo Success

Prior to initiating any animal studies, a thorough in vitro characterization of 2-Chloro-4-piperazin-1-ylphenol is essential. This initial phase provides critical information for dose selection, animal model choice, and the development of pharmacodynamic biomarkers.

Target Identification and Potency Assessment

The first step is to identify the biological target(s) of 2-Chloro-4-piperazin-1-ylphenol and determine its potency.

  • Biochemical Assays: The inhibitory activity of the compound should be assessed against a panel of purified kinases to determine its primary target(s) and selectivity. The IC50 value, the concentration required to inhibit 50% of the kinase activity, is a key parameter to be determined.[3]

  • Cell-Based Assays: The activity of the compound should be confirmed in relevant cell lines. This will establish the on-target effect in a cellular context and determine the EC50 (effective concentration).[4]

Kinome Profiling and Off-Target Effects

To minimize the risk of toxicity and ensure that the observed phenotype is due to on-target inhibition, a comprehensive kinome scan is recommended. This involves screening the compound against a large panel of kinases to identify potential off-target interactions.[4]

Cellular Mechanism of Action

Once the primary target is confirmed, further in vitro studies should be conducted to elucidate the downstream signaling effects of target inhibition. Techniques like Western blotting can be used to assess the phosphorylation status of downstream proteins.[4]

Formulation Development: Enabling In Vivo Delivery

A significant hurdle in the in vivo testing of many novel small molecules is their poor aqueous solubility. It is anticipated that 2-Chloro-4-piperazin-1-ylphenol, due to its chemical structure, may be a hydrophobic compound. Therefore, developing a suitable formulation for in vivo administration is a critical step.[5][6]

Solubility Assessment

The solubility of 2-Chloro-4-piperazin-1-ylphenol should be determined in a range of pharmaceutically acceptable vehicles.

Formulation Strategies for Hydrophobic Compounds

Several strategies can be employed to formulate hydrophobic compounds for in vivo studies:[7][8][9]

Formulation StrategyDescriptionAdvantagesDisadvantages
Co-solvents A mixture of a primary solvent (e.g., water) and a water-miscible organic solvent (e.g., DMSO, ethanol, PEG400).Simple to prepare.Can cause local irritation or toxicity at high concentrations.
Self-Assembling Peptides (SAPs) with Amino Acids SAPs can form micelles that encapsulate hydrophobic drugs, and the addition of amino acids can improve solubility and biocompatibility.[5]Good biocompatibility, can be used for intravenous administration.[5]More complex to prepare and characterize.
Nanosuspensions The drug is milled into nanoparticles, which are then suspended in a liquid medium.Increased surface area can improve dissolution rate and bioavailability.[8]Requires specialized equipment for preparation.
Vesicular Formulations (e.g., Liposomes) The drug is encapsulated within lipid bilayers.[9]Can protect the drug from degradation and enable targeted delivery.[9]Can be complex to manufacture and may have stability issues.
Self-Emulsifying Drug Delivery Systems (SEDDS) Isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.[6]Can enhance oral bioavailability.[6]Requires careful selection of excipients.
Protocol: Basic Co-solvent Formulation Development
  • Solubility Screening: Determine the solubility of 2-Chloro-4-piperazin-1-ylphenol in individual GRAS (Generally Recognized as Safe) solvents (e.g., DMSO, ethanol, PEG400, Cremophor EL).

  • Binary and Ternary Systems: Prepare various combinations of co-solvents to identify a mixture that can dissolve the compound at the desired concentration.

  • Dilution Test: The final formulation should be stable upon dilution with saline or PBS to the final injection volume. Observe for any precipitation.

  • In Vivo Tolerability: A small pilot study in a few animals should be conducted to ensure the vehicle itself is well-tolerated at the intended volume and administration route.

In Vivo Experimental Design and Protocols

The in vivo evaluation of 2-Chloro-4-piperazin-1-ylphenol should follow a tiered approach, starting with tolerability and pharmacokinetic studies before moving to efficacy models.

Workflow for In Vivo Evaluation of a Novel Small Molecule

G cluster_0 Preclinical In Vitro Assessment cluster_1 Formulation & Early In Vivo cluster_2 In Vivo Efficacy & PD Studies a Target Identification & Potency (IC50) b Cell-Based Activity (EC50) a->b c Kinome Selectivity Profiling b->c d Formulation Development c->d Proceed if potent & selective e Maximum Tolerated Dose (MTD) Study d->e f Pharmacokinetic (PK) Study e->f g Animal Model Selection f->g Proceed if favorable PK h Efficacy & Pharmacodynamic (PD) Study g->h i Toxicology Assessment h->i decision Go/No-Go Decision i->decision

Caption: A generalized workflow for the in vivo evaluation of a novel small molecule.

Animal Model Selection

The choice of animal model will depend on the hypothesized therapeutic indication for 2-Chloro-4-piperazin-1-ylphenol. For example, if the compound is a suspected anti-cancer agent, xenograft or syngeneic tumor models in mice would be appropriate.[10]

Maximum Tolerated Dose (MTD) Study

The MTD study is essential to determine the dose range for subsequent efficacy studies and to identify any acute toxicities.

Protocol: Single-Dose MTD Study

  • Animal Allocation: Use a small cohort of healthy animals (e.g., mice or rats), with 2-3 animals per dose group.

  • Dose Escalation: Start with a low dose (e.g., 1-5 mg/kg) and escalate the dose in subsequent cohorts (e.g., using a modified Fibonacci sequence).

  • Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection, or intravenous injection).

  • Monitoring: Observe the animals for clinical signs of toxicity (e.g., changes in weight, activity, posture, grooming) for at least 7-14 days.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or serious, irreversible toxicity.

Pharmacokinetic (PK) Studies

A PK study is necessary to understand the absorption, distribution, metabolism, and excretion (ADME) of 2-Chloro-4-piperazin-1-ylphenol.

Protocol: Single-Dose PK Study in Rodents

  • Animal Groups: Use cannulated animals if possible to facilitate serial blood sampling. Have separate groups for each administration route being tested (e.g., IV and PO).

  • Dosing: Administer a single, well-tolerated dose of the compound.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., pre-dose, 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours post-dose).

  • Sample Processing: Process the blood to obtain plasma and store frozen until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of 2-Chloro-4-piperazin-1-ylphenol in plasma.

  • Data Analysis: Calculate key PK parameters.

Pharmacokinetic ParameterDescription
Cmax Maximum plasma concentration.
Tmax Time to reach Cmax.
AUC Area under the plasma concentration-time curve, representing total drug exposure.
t1/2 Half-life, the time it takes for the plasma concentration to decrease by half.
Bioavailability (%F) The fraction of an administered dose of unchanged drug that reaches the systemic circulation (calculated by comparing AUC after oral and IV administration).
Pharmacodynamic (PD) and Efficacy Studies

Once the MTD and PK profile are understood, efficacy studies can be designed in a relevant disease model.

Protocol: General Efficacy Study in a Xenograft Model

  • Tumor Implantation: Implant tumor cells into immunocompromised mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize animals into treatment and vehicle control groups.

  • Treatment: Administer 2-Chloro-4-piperazin-1-ylphenol at one or more well-tolerated doses on a predetermined schedule (e.g., daily for 21 days).

  • Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • PD Assessment: Collect tumor tissue at the end of the study (or from a satellite group) to assess the level of target inhibition (e.g., by measuring the phosphorylation of a downstream substrate via Western blot or immunohistochemistry).

  • Endpoint: The primary endpoint is typically tumor growth inhibition.

Experimental Workflow for an In Vivo Efficacy Study

G start Select Appropriate Animal Disease Model implant Implant Tumor Cells / Induce Disease start->implant growth Monitor for Disease Progression / Tumor Growth implant->growth randomize Randomize Animals into Treatment & Control Groups growth->randomize treat Administer Compound and Vehicle Control randomize->treat monitor Monitor Efficacy (e.g., Tumor Volume, Clinical Score) treat->monitor pd_assess Pharmacodynamic Assessment (Target Engagement in Tissue) treat->pd_assess Satellite Group or End of Study endpoint Endpoint Analysis (e.g., Tumor Growth Inhibition, Survival) monitor->endpoint pd_assess->endpoint

Caption: A typical workflow for an in vivo efficacy and pharmacodynamic study.

Safety and Handling Considerations

As a novel chemical entity, 2-Chloro-4-piperazin-1-ylphenol should be handled with appropriate safety precautions. The piperazine moiety itself can be a sensitizer and may cause skin and eye irritation.[11]

  • Personal Protective Equipment (PPE): Always wear gloves, a lab coat, and safety glasses when handling the compound.

  • Handling: Handle the solid compound in a chemical fume hood to avoid inhalation of dust.

  • Waste Disposal: Dispose of all contaminated materials according to institutional guidelines for chemical waste.

Conclusion

The in vivo evaluation of 2-Chloro-4-piperazin-1-ylphenol is a critical step in determining its potential as a therapeutic agent. By following a systematic approach that includes thorough in vitro characterization, careful formulation development, and a tiered series of in vivo studies, researchers can generate the robust data needed to advance this promising compound through the drug development pipeline. The protocols and guidelines presented here provide a solid foundation for these endeavors.

References

  • JoVE. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. Available from: [Link]

  • PubMed. (2016). Formulation of hydrophobic therapeutics with self-assembling peptide and amino acid: A new platform for intravenous drug delivery. Journal of Controlled Release. Available from: [Link]

  • ResearchGate. (2010). Use of hydrophobins in formulation of water insoluble drugs for oral administration. Request PDF. Available from: [Link]

  • Asian Journal of Pharmaceutics. (2023). Applicability of Vesicular Formulation in the Delivery of Hydrophobic Drugs. Asian Journal of Pharmaceutics. Available from: [Link]

  • MDPI. (2023). Recent Advances in Improving the Bioavailability of Hydrophobic/Lipophilic Drugs and Their Delivery via Self-Emulsifying Formulations. MDPI. Available from: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available from: [Link]

  • NIH. (2014). Leveraging kinase inhibitors to develop small molecule tools for imaging kinases by fluorescence microscopy. PMC. Available from: [Link]

  • PubMed. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry. Available from: [Link]

  • NIH. (2022). Protocol to identify small-molecule inhibitors against cancer drug resistance. PMC. Available from: [Link]

  • Drug Target Review. (2016). New horizons in next-generation small molecule kinase inhibitors. Drug Target Review. Available from: [Link]

  • Dana Bioscience. 2-Chloro-4-(piperazin-1-yl)phenol 50mg. Dana Bioscience. Available from: [Link]

  • PubMed. (2019). Novel choline analog 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol produces sympathoinhibition, hypotension, and antihypertensive effects. Naunyn-Schmiedeberg's Archives of Pharmacology. Available from: [Link]

  • RSC Publishing. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. RSC Publishing. Available from: [Link]

  • PubMed. (1998). Pharmacokinetics of 2-chloro-2'-deoxyadenosine Administered Subcutaneously or by Continuous Intravenous Infusion. Onkologie. Available from: [Link]

  • PubMed Central. (2011). 2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E. Available from: [Link]

  • PubMed Central. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Medicinal Chemistry Communications. Available from: [Link]

  • PubMed. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Molecules. Available from: [Link]

  • PubMed Central. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Advanced Research. Available from: [Link]

  • PubChem. 2-[4-(2-Methylpropyl)piperazin-1-yl]phenol. PubChem. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis and Purification of 2-Chloro-4-piperazin-1-ylphenol

Welcome to the dedicated technical support center for the synthesis and purification of 2-Chloro-4-piperazin-1-ylphenol. This guide is designed for researchers, medicinal chemists, and process development scientists who...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis and purification of 2-Chloro-4-piperazin-1-ylphenol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. Here, we address common challenges encountered during its preparation and purification, providing troubleshooting strategies and detailed protocols grounded in established chemical principles.

Overview of Synthetic Strategy: The Buchwald-Hartwig Amination

The construction of the C-N bond between the phenyl ring and the piperazine moiety is the key step in synthesizing 2-Chloro-4-piperazin-1-ylphenol. While classical methods like nucleophilic aromatic substitution (SNAr) are possible, they often require harsh conditions due to the electron-donating nature of the hydroxyl group (or its precursor). The palladium-catalyzed Buchwald-Hartwig amination has become a preferred method, offering milder conditions and broader substrate scope.[1][2]

The general reaction involves the cross-coupling of an aryl halide with piperazine, catalyzed by a palladium complex. The choice of starting materials, catalyst, ligand, and base is critical for a successful transformation.

cluster_reactants Starting Materials cluster_conditions Reaction Conditions A Aryl Halide (e.g., 2,4-Dichlorophenol) Reaction_Vessel Buchwald-Hartwig Amination A->Reaction_Vessel B Piperazine B->Reaction_Vessel Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Catalyst->Reaction_Vessel Ligand Phosphine Ligand (e.g., Xantphos, BINAP) Ligand->Reaction_Vessel Base Base (e.g., NaOt-Bu, Cs₂CO₃) Base->Reaction_Vessel Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Reaction_Vessel Product 2-Chloro-4-piperazin-1-ylphenol Reaction_Vessel->Product caption General Synthesis Workflow

Fig 1. General Synthesis Workflow

Troubleshooting Guide: Synthesis

This section addresses common issues encountered during the synthesis of 2-Chloro-4-piperazin-1-ylphenol via Buchwald-Hartwig amination.

Q1: My reaction has stalled or is showing low conversion. What are the likely causes?

A1: Low conversion is a frequent issue in cross-coupling reactions. The root cause often lies with the catalyst system or the reagents.

  • Catalyst Inactivity: The active Pd(0) species is susceptible to oxidation. Ensure your palladium source and ligand are of high quality and handled under an inert atmosphere (e.g., nitrogen or argon). The use of pre-formed, air-stable catalysts can sometimes mitigate this issue.[3]

  • Inappropriate Base: The base plays a crucial role in deprotonating the piperazine, facilitating its entry into the catalytic cycle.[4] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are often effective. Weaker bases like potassium carbonate (K₂CO₃) may require higher temperatures or longer reaction times.

  • Poor Reagent Quality: Piperazine is hygroscopic and can absorb water and carbon dioxide from the air, which can interfere with the reaction. Use freshly opened or properly stored piperazine. The aryl halide should also be pure, as impurities can poison the catalyst.

  • Sub-optimal Temperature: While Buchwald-Hartwig reactions are known for their mild conditions, some aryl chlorides can be particularly challenging and may require elevated temperatures (80-110 °C) to achieve a reasonable reaction rate.[4]

Fig 2. Troubleshooting Low Yield

Q2: I am observing a significant amount of a side product that appears to be dehalogenated starting material. How can I prevent this?

A2: The formation of a hydrodehalogenated arene is a known side reaction in the Buchwald-Hartwig amination.[1] This occurs when the intermediate aryl-palladium complex undergoes β-hydride elimination from the amide, followed by reductive elimination. To minimize this:

  • Ligand Choice: Bulky, electron-rich phosphine ligands can promote the desired reductive elimination over side reactions. Consider ligands like Xantphos or Josiphos-type ligands, which have been shown to be effective in suppressing such pathways.

  • Base Concentration: Using a large excess of a strong base can sometimes exacerbate side reactions. Ensure the stoichiometry of the base is optimized, typically between 1.5 to 2.5 equivalents.

Q3: Can I perform the reaction on 2,4-dichlorophenol directly, or do I need to protect the hydroxyl group?

A3: While direct coupling is possible, the free phenolic hydroxyl group can complicate the reaction. It is acidic and can react with the strong base, potentially altering the reaction conditions. More importantly, it can compete with the amine for coordination to the palladium center, leading to O-arylation side products (diaryl ethers).

For a cleaner reaction and more consistent results, protecting the hydroxyl group as a methyl ether or a silyl ether is highly recommended. The protecting group can be removed in a subsequent step.

Troubleshooting Guide: Purification

The physicochemical properties of 2-Chloro-4-piperazin-1-ylphenol—specifically the basic piperazine nitrogen and the acidic phenol—present unique purification challenges.

Q1: My product is streaking badly during silica gel column chromatography. How can I improve the separation?

A1: The high polarity and basicity of your compound are the primary reasons for poor chromatographic behavior on standard silica gel.[5] The basic nitrogen atoms of the piperazine ring interact strongly with the acidic silanol groups on the silica surface, leading to tailing and streaking.

  • Treated Silica: Use silica gel that has been "deactivated" or "basicified." This can be achieved by pre-treating the silica with a solvent system containing a small amount of a volatile base like triethylamine (typically 0.5-1% v/v) or ammonia in methanol.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral grade) or a C18-functionalized silica for reversed-phase chromatography.[5]

  • Mobile Phase Modifiers: Adding a small amount of a basic modifier like triethylamine to your mobile phase (e.g., ethyl acetate/hexanes) can help to saturate the active sites on the silica gel and improve peak shape.

Q2: The product is difficult to crystallize from common organic solvents. Are there alternative methods to obtain a solid product?

A2: The presence of multiple polar functional groups can make crystallization challenging. If direct crystallization fails, salt formation is an excellent alternative for both purification and obtaining a solid, handleable product.

  • Acetate Salt Precipitation: Dissolving the crude product in a solvent like acetone and then adding glacial acetic acid can selectively precipitate the piperazine diacetate salt in high purity.[6] The free base can then be regenerated by treatment with a suitable base.

  • Hexahydrate Formation: For piperazine-containing compounds, precipitation as a hexahydrate by the addition of water and a water-insoluble alcohol can be an effective purification strategy.[5]

Q3: How can I effectively remove residual palladium from my final product?

A3: Residual palladium is a major concern, especially in pharmaceutical applications. Several methods can be employed for its removal:

  • Activated Carbon Treatment: Stirring a solution of the crude product with activated carbon can effectively adsorb palladium residues.

  • Metal Scavengers: Commercially available silica-based or polymer-based metal scavengers with functional groups like thiols or amines can be very effective in selectively binding and removing palladium.

  • Extraction: A simple aqueous wash with a solution of a chelating agent like thiourea or L-cysteine can sometimes reduce palladium levels.

Purification Method Pros Cons Best For
Silica Gel Chromatography High resolution, widely available.Prone to streaking, potential for product degradation on acidic silica.Isolating non-polar impurities.
Recrystallization Potentially high purity, scalable.Can be difficult to find a suitable solvent system, may result in low recovery.Final polishing of a relatively pure product.
Acid-Base Extraction Good for removing non-basic or non-acidic impurities, scalable.Can be labor-intensive, may lead to emulsions.Gross purification of crude reaction mixtures.
Salt Precipitation Often yields a highly crystalline solid, excellent for purification.Requires an additional step to regenerate the free base.Products that are oily or difficult to crystallize.

Frequently Asked Questions (FAQs)

Q1: What are the key analytical techniques for characterizing 2-Chloro-4-piperazin-1-ylphenol?

A1: A combination of techniques is essential for unambiguous characterization:

  • ¹H and ¹³C NMR: To confirm the chemical structure, including the substitution pattern on the aromatic ring and the presence of the piperazine moiety.

  • LC-MS: To determine the purity of the sample and confirm the molecular weight of the product.

  • FTIR: To identify the key functional groups, such as the O-H stretch of the phenol, the N-H stretch of the piperazine, and C-N and C-Cl bonds.[7]

Q2: What are the primary safety concerns when synthesizing this compound?

A2: The synthesis involves several hazardous materials:

  • Palladium Catalysts: Can be toxic and pyrophoric. Handle in a fume hood and under an inert atmosphere.

  • Phosphine Ligands: Many are air-sensitive and toxic.

  • Strong Bases: Reagents like NaOt-Bu are corrosive and react violently with water.

  • Solvents: Toluene and dioxane are flammable and have associated health risks.[2] Always consult the Safety Data Sheet (SDS) for each reagent and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Q3: How should I properly store the final product?

A3: 2-Chloro-4-piperazin-1-ylphenol contains a phenol and a secondary amine, both of which can be susceptible to air oxidation over time, potentially leading to discoloration. For long-term storage, it is best to keep the compound in a tightly sealed container, under an inert atmosphere (nitrogen or argon), and in a cool, dark place.

Experimental Protocols

Protocol 1: Synthesis via Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization based on the specific aryl halide used.

  • Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), piperazine (1.2-1.5 eq), and the base (e.g., NaOt-Bu, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Reagent Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., Xantphos, 2-4 mol%).

  • Solvent: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the reaction mixture with stirring to the desired temperature (e.g., 100 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Extraction: Wash the filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification via Acetate Salt Formation

This protocol is adapted from methods used for purifying piperazine-containing compounds.[5][6]

  • Dissolution: Dissolve the crude 2-Chloro-4-piperazin-1-ylphenol in a minimal amount of acetone at room temperature.

  • Acidification: While stirring, slowly add glacial acetic acid (at least 2 equivalents) to the acetone solution.

  • Precipitation: The crystalline piperazine diacetate salt should begin to precipitate. The mixture can be stirred at room temperature or cooled to 0-10 °C to ensure complete precipitation.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the collected precipitate thoroughly with cold acetone to remove soluble impurities.

  • Drying: Dry the solid under vacuum to obtain the pure diacetate salt.

  • (Optional) Regeneration of Free Base: The pure free base can be regenerated by dissolving the salt in water, adding a base (e.g., 2M NaOH) until the pH is >10, and then extracting the product with an organic solvent like ethyl acetate or dichloromethane.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved January 21, 2026, from [Link]

  • Lombardo, L. J., et al. (n.d.). Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla. AWS. Retrieved January 21, 2026, from [Link]

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2017). Wordpress. Retrieved January 21, 2026, from [Link]

  • US2919275A - Purification of piperazine - Google Patents. (n.d.).
  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021). Retrieved January 21, 2026, from [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Unodc. (n.d.). Retrieved January 21, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 21, 2026, from [Link]

  • 2-Chloro-4-(1-piperazinyl)phenol | C10H13ClN2O | CID 10420741 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]

  • Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate - PMC - PubMed Central. (n.d.). Retrieved January 21, 2026, from [Link]

  • Synthetic route for the synthesis of 2-(4-(4-substitutedphenylsulfonyl)piperazin-1-yl) quinolone-3-carbaldehyde derivatives 4a–c - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 2-Chloro-4-piperazin-1-ylphenol

Welcome to the comprehensive technical support guide for the synthesis of 2-Chloro-4-piperazin-1-ylphenol. This resource is designed for researchers, medicinal chemists, and process development professionals to provide i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the synthesis of 2-Chloro-4-piperazin-1-ylphenol. This resource is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, field-proven insights into optimizing this important reaction. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and refine your experimental conditions for optimal yield and purity.

Overview of the Synthesis Pathway

The synthesis of 2-Chloro-4-piperazin-1-ylphenol is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. This method involves the reaction of 2,4-dichlorophenol with piperazine. The electron-withdrawing effects of the chloro and hydroxyl groups on the aromatic ring, particularly at positions ortho and para to the leaving group (the chlorine at C4), facilitate the attack by the nucleophilic piperazine.

The reaction is typically carried out in a polar aprotic solvent in the presence of a base to neutralize the generated HCl and to deprotonate the phenol, which can influence the reactivity.

General Reaction Scheme:

Caption: General synthesis of 2-Chloro-4-piperazin-1-ylphenol.

Detailed Experimental Protocol

This protocol is a representative procedure synthesized from established principles of nucleophilic aromatic substitution for similar structures. Researchers should consider this a starting point and may need to optimize conditions based on their specific laboratory setup and reagent purity.

Materials:

  • 2,4-Dichlorophenol

  • Piperazine (anhydrous)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated NaCl solution)

  • Deionized water

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichlorophenol (1.0 eq), piperazine (2.0-3.0 eq), and potassium carbonate (2.5 eq).

    • Expert Insight: Using an excess of piperazine is crucial to minimize the formation of the N,N'-bis-arylated byproduct.[1] Potassium carbonate acts as a base to neutralize the HCl formed during the reaction.

  • Solvent Addition: Add anhydrous DMSO to the flask to achieve a concentration of approximately 0.5 M with respect to the 2,4-dichlorophenol.

  • Reaction Conditions: Heat the reaction mixture to 120-140 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of DMSO).

    • Combine the organic layers and wash with brine to remove residual DMSO.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford 2-Chloro-4-piperazin-1-ylphenol as a solid.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the synthesis.

Q1: My yield of 2-Chloro-4-piperazin-1-ylphenol is consistently low. What are the likely causes and how can I improve it?

A1: Low yields can stem from several factors. Here is a systematic approach to troubleshooting:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or temperature. The SNAr reaction on a dichlorophenol can be sluggish.

    • Solution: Ensure the reaction is heated to at least 120 °C. Monitor the consumption of the starting material (2,4-dichlorophenol) by TLC or LC-MS and continue heating until it is no longer detected. Consider increasing the temperature in 10 °C increments, but be mindful of potential side reactions.

  • Reagent Quality:

    • Cause: The presence of moisture in the reagents or solvent can quench the reaction. Piperazine is hygroscopic and the base (K₂CO₃) can also absorb water.

    • Solution: Use anhydrous piperazine and freshly dried potassium carbonate. Employ anhydrous solvents. Consider drying the piperazine and K₂CO₃ in a vacuum oven before use.

  • Inefficient Base:

    • Cause: The base may not be strong enough or may have poor solubility in the reaction medium, leading to incomplete neutralization of HCl.

    • Solution: While K₂CO₃ is a common choice, a stronger base like cesium carbonate (Cs₂CO₃) can sometimes improve yields, although it is more expensive. Ensure the base is finely powdered to maximize its surface area.

  • Side Reactions:

    • Cause: The formation of byproducts, particularly the bis-arylated piperazine, consumes the starting material and desired product.

    • Solution: Ensure a sufficient excess of piperazine (at least 2-3 equivalents) is used. This statistically favors the mono-arylation product.

Q2: I'm observing a significant amount of a byproduct with a higher molecular weight. I suspect it's the N,N'-bis-(2-chloro-4-hydroxyphenyl)piperazine. How can I minimize its formation?

A2: This is a common challenge in reactions involving piperazine. The formation of the bis-arylated product occurs when a molecule of the desired mono-arylated product reacts with another molecule of 2,4-dichlorophenol.

  • Stoichiometry Control:

    • Explanation: The most effective way to suppress the second arylation is to maintain a high concentration of piperazine relative to the 2,4-dichlorophenol throughout the reaction.

    • Actionable Steps:

      • Increase Piperazine Excess: Use at least 3 equivalents of piperazine. In some cases, using piperazine itself as the solvent can be an effective, albeit more challenging to work up, strategy.

      • Slow Addition: If feasible, add the 2,4-dichlorophenol solution slowly over several hours to the heated mixture of piperazine and base in the solvent. This keeps the concentration of the electrophile low, reducing the likelihood of a second substitution.

  • Reaction Time:

    • Explanation: Prolonged reaction times after the complete consumption of the starting 2,4-dichlorophenol can sometimes lead to the slow formation of the bis-arylated product.

    • Actionable Step: Monitor the reaction closely. Once the starting material is consumed, proceed with the workup without unnecessary delay.

Q3: My final product is difficult to purify. What are some effective purification strategies?

A3: Purification can be challenging due to the presence of unreacted piperazine and polar byproducts.

  • Initial Workup:

    • Explanation: A thorough aqueous workup is critical to remove the bulk of the excess piperazine and inorganic salts.

    • Actionable Step: After extracting with an organic solvent like ethyl acetate, perform multiple washes with water and then a final wash with brine.

  • Column Chromatography:

    • Explanation: Flash column chromatography is the most common method for obtaining a highly pure product.

    • Actionable Steps:

      • Solvent System: A gradient elution is often most effective. Start with a non-polar solvent system (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes) and gradually increase the polarity by adding more ethyl acetate. The desired product is moderately polar and should elute after non-polar impurities.

      • TLC Analysis: Carefully analyze the fractions by TLC to identify and combine the pure product fractions.

  • Recrystallization:

    • Explanation: If the product obtained after chromatography is still not sufficiently pure, recrystallization can be an effective final polishing step.

    • Actionable Step: Experiment with different solvent systems. A common approach is to dissolve the product in a hot solvent in which it is soluble (e.g., ethanol, isopropanol) and then slowly add a solvent in which it is insoluble (e.g., water, hexanes) until turbidity is observed. Allow the solution to cool slowly to promote the formation of pure crystals.

Frequently Asked Questions (FAQs)

Q: What is the role of the solvent in this reaction? Can I use something other than DMSO?

A: The solvent plays a critical role in an SNAr reaction. Polar aprotic solvents like DMSO, DMF (dimethylformamide), and NMP (N-methyl-2-pyrrolidone) are preferred because they can solvate the cation of the base while leaving the anion (the active basic species) relatively free. This enhances the nucleophilicity of the piperazine. While other polar aprotic solvents can be used, DMSO is often chosen for its high boiling point, which allows for the necessary reaction temperatures. Protic solvents like alcohols are generally not recommended as they can hydrogen bond with the nucleophile, reducing its reactivity.

Q: Is it necessary to run this reaction under an inert atmosphere?

A: While not always strictly necessary for SNAr reactions, using an inert atmosphere (nitrogen or argon) is good practice. It prevents potential oxidation of the phenol starting material and other electron-rich species at high temperatures, which can lead to colored impurities and reduced yields.

Q: How can I confirm the identity and purity of my final product?

A: A combination of analytical techniques should be used:

  • TLC: To get a quick assessment of purity and to determine the appropriate solvent system for column chromatography.

  • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation. The ¹H NMR should show characteristic signals for the aromatic protons, the piperazine protons, and the phenolic hydroxyl proton. The ¹³C NMR will confirm the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To accurately determine the purity of the final product.

Representative ¹H NMR Data (400 MHz, DMSO-d₆) δ (ppm):

  • ~9.0-9.5 (s, 1H, -OH)

  • ~6.8-7.2 (m, 3H, Ar-H)

  • ~3.0-3.2 (m, 4H, piperazine-H)

  • ~2.8-3.0 (m, 4H, piperazine-H)

  • ~2.5 (s, 1H, piperazine-NH) (Note: Exact chemical shifts can vary based on solvent and concentration.)

Key Process Relationships and Troubleshooting Workflow

The following diagrams illustrate the key relationships in the synthesis and a logical workflow for troubleshooting common problems.

Caption: Troubleshooting decision tree for synthesis optimization.

References

  • PubChem Compound Summary for CID 10420741, 2-Chloro-4-(1-piperazinyl)phenol. National Center for Biotechnology Information. [Link]

  • Process development of the synthesis of 2,3-dichlorophenylpiperazine. Journal of Beijing University of Chemical Technology, 2007. This article discusses the synthesis of a related dichlorophenylpiperazine, providing insights into reaction conditions such as the use of DMSO as a solvent and K₂CO₃ as a base. [Link]

  • Synthesis, bioactivity, and molecular docking of novel arylpiperazine derivatives as potential AR antagonists. Molecules, 2021. This paper provides a general procedure for the reaction of a chloro-substituted aromatic compound with various arylpiperazines using potassium carbonate in acetonitrile, which is analogous to the synthesis discussed. [Link]

  • Isolation, identification and characterization of two novel process-related impurities in olanzapine. Journal of Pharmaceutical and Biomedical Analysis, 2018. This study details the characterization of impurities in a synthesis involving N-methylpiperazine, offering valuable insights into analytical techniques for piperazine-containing compounds. [Link]

  • Method for separating 2,4-Dichlorophenol and 2,6-Dichlorophenol. CN101781175A.
  • 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Molbank, 2022. This article demonstrates the selective synthesis of mono- and bis-substituted piperazine products, highlighting the importance of controlling reaction conditions to avoid disubstitution. [Link]

Sources

Troubleshooting

Technical Support Center: A Guide to the Stability and Storage of 2-Chloro-4-piperazin-1-ylphenol

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals working with 2-Chloro-4-piperazin-1-ylphenol. Understanding the stability profile of this molecule is cri...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals working with 2-Chloro-4-piperazin-1-ylphenol. Understanding the stability profile of this molecule is critical for ensuring the accuracy, reproducibility, and integrity of experimental data. The inherent reactivity of its substituted phenol and piperazine moieties presents specific challenges that, if unaddressed, can lead to compound degradation, loss of potency, and inconsistent results.[1][2] This document offers troubleshooting advice, validated protocols, and a scientific rationale for the proper handling and storage of this compound.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common inquiries regarding the stability and handling of 2-Chloro-4-piperazin-1-ylphenol.

Q1: What are the ideal storage conditions for solid 2-Chloro-4-piperazin-1-ylphenol?

For maximum long-term stability, the solid compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) in a cool, dark, and dry place.[3][4][5] While room temperature is often acceptable for short-term storage, refrigeration (2-8°C) is recommended to minimize thermal degradation. The use of a desiccator is also advised to protect against moisture, as piperazine compounds can be hygroscopic.[6]

Q2: I've noticed my solid compound has changed color from off-white to pink or brown. What is happening and is it still usable?

A color change is a strong indicator of degradation, specifically oxidation.[1] The phenol group in the molecule is susceptible to oxidation by atmospheric oxygen, a process often accelerated by light, forming colored quinone-like impurities.[1] While a slight color change may not significantly impact purity for some applications, it signifies that degradation has begun. For any quantitative or sensitive biological experiments, it is imperative to use a fresh, un-degraded lot of the compound or re-purify the material. The purity of the discolored material should always be verified by an analytical technique like HPLC before use.

Q3: How should I prepare and store solutions of this compound for my experiments?

Whenever possible, use freshly prepared solutions for all experiments .[1] The stability of 2-Chloro-4-piperazin-1-ylphenol in solution is significantly lower than in its solid state and is highly dependent on the solvent and pH.[1][2] If a solution must be stored, it should be for the shortest possible duration. Prepare small, single-use aliquots in amber vials and store them frozen at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can accelerate degradation.[1] For aqueous solutions, consider sparging the solvent with nitrogen or argon before dissolving the compound to remove dissolved oxygen.

Q4: My experimental results are inconsistent. Could this be a stability issue?

Yes, inconsistent results are a classic symptom of compound instability.[1] If you observe a progressive loss of potency, variable biological effects, or changes in the physical appearance of your solutions (e.g., color, precipitation), you should immediately investigate the stability of your compound under your specific experimental conditions. Using freshly prepared solutions from a properly stored solid stock is the first and most critical step in troubleshooting this issue.[1]

Section 2: In-Depth Troubleshooting Guide

This section explores the mechanisms behind common stability problems and provides actionable solutions.

Issue: Rapid Degradation in Aqueous or Protic Solvents
  • Symptoms: A rapid decrease in the parent compound peak area with the concurrent appearance of new impurity peaks in HPLC analysis. A noticeable color change in the solution over a short period.

  • Root Cause Analysis:

    • Oxidation of the Phenol Moiety: The phenolic hydroxyl group is easily oxidized to a phenoxy radical, which can then dimerize or be further oxidized to form highly colored benzoquinone-type structures. This process is catalyzed by trace metal ions, dissolved oxygen, light, and elevated pH.

    • pH-Dependent Degradation: The piperazine ring is a weak base, making the molecule's stability highly sensitive to the pH of the medium.[1][2] At non-optimal pH values, the compound may be more susceptible to hydrolysis or oxidative pathways.

  • Solutions & Mitigation Strategies:

    • pH Optimization: Conduct a pH-stability profile study to identify the pH at which the compound exhibits maximum stability. Aqueous solutions should be buffered to this optimal pH.[1]

    • Use of Antioxidants: For some applications, the addition of a small amount of an antioxidant (e.g., ascorbic acid, butylated hydroxytoluene (BHT)) can inhibit oxidative degradation. However, the compatibility of the antioxidant with the experimental system must be verified.

    • Deoxygenate Solvents: Before preparing solutions, sparge the solvent with an inert gas like argon or nitrogen for 15-20 minutes to remove dissolved oxygen. Handle the resulting solutions under an inert atmosphere where possible.

Issue: Solid-State Instability and Color Change During Storage
  • Symptoms: The solid material, initially an off-white powder, develops a pink, tan, or brown coloration over time. The powder may also become clumpy or sticky.

  • Root Cause Analysis:

    • Photo-oxidation: Exposure to ambient light, particularly UV wavelengths, provides the energy to initiate oxidative degradation of the phenol ring.[1]

    • Hygroscopicity: The piperazine moiety can absorb atmospheric moisture, which can lead to physical changes (clumping) and may also accelerate chemical degradation by mobilizing reactants on the crystal surface.[7]

  • Solutions & Mitigation Strategies:

    • Proper Packaging: Always store the compound in amber vials or containers that block UV light.[1]

    • Inert Atmosphere Blanketing: For long-term storage, after receiving the compound, flush the vial with argon or nitrogen before sealing. This displaces oxygen and moisture from the headspace.

    • Use of Desiccants: Store vials within a desiccator cabinet to provide a low-humidity environment.

Section 3: Experimental Protocols for Stability Assessment

To ensure experimental integrity, it is crucial to validate the stability of 2-Chloro-4-piperazin-1-ylphenol under your specific conditions. The following protocols provide a framework for conducting these studies.

Protocol 3.1: Forced Degradation Study

Forced degradation (or stress testing) is essential for identifying potential degradation products and developing a robust, stability-indicating analytical method.[1] This involves subjecting the compound to harsh conditions to accelerate its decomposition.

Stress ConditionProtocolPurpose
Acid Hydrolysis Dissolve the compound (e.g., 1 mg/mL) in 0.1 M HCl. Incubate at 60°C for 24-48 hours. Withdraw samples at various time points, neutralize with 0.1 M NaOH, and analyze by HPLC.To assess stability in acidic environments.
Base Hydrolysis Dissolve the compound (e.g., 1 mg/mL) in 0.1 M NaOH. Incubate at room temperature for 2-8 hours (phenols are often very sensitive to basic conditions). Withdraw samples, neutralize with 0.1 M HCl, and analyze by HPLC.[1]To assess stability in alkaline environments, a condition known to accelerate phenol oxidation.
Oxidative Degradation Dissolve the compound (e.g., 1 mg/mL) in a solution of 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for 24 hours, protected from light. Withdraw samples and analyze by HPLC.[1]To mimic oxidative stress and identify oxidative degradation products.
Thermal Degradation Place the solid compound in a calibrated oven at 80°C for 48 hours.[1] Also, prepare a solution and reflux at 60-70°C for 24 hours. Analyze both the solid and solution samples by HPLC.To evaluate the impact of high temperatures on both solid-state and solution stability.
Photolytic Degradation Expose both the solid compound and a solution (e.g., in quartz cuvettes) to a calibrated light source (e.g., ICH option 1 or 2, providing illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter). Analyze samples by HPLC.To determine sensitivity to light and identify photodegradation products.
Protocol 3.2: Development of a Stability-Indicating HPLC-UV Method

A stability-indicating method is one that can accurately quantify the parent compound and separate it from all potential degradation products without interference.

ParameterRecommended Starting ConditionsTroubleshooting & Optimization
Column C18 Reversed-Phase Column (e.g., Waters X-Bridge C18, 250 mm × 4.6 mm, 3.5 µm)[8]If peak shape is poor (tailing), try a column with a different stationary phase (e.g., Phenyl-Hexyl) or add a competing amine like triethylamine (0.1%) to the mobile phase to mask silanol interactions.[1]
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileAdjusting the pH of the aqueous phase can significantly alter the retention and peak shape of the basic piperazine moiety.[1] Methanol can be substituted for acetonitrile to alter selectivity.
Gradient 10% B to 90% B over 20 minutesA shallower gradient may be needed to resolve closely eluting impurity peaks. If all peaks elute too quickly, start with a lower initial percentage of organic solvent.
Flow Rate 1.0 mL/minStandard flow rate. Can be adjusted to optimize run time and resolution.
Column Temp. 30 °CIncreasing temperature can improve peak shape and reduce viscosity, but may also cause on-column degradation for sensitive compounds.
Detection UV at 254 nm and 280 nmAnalyze samples from the forced degradation study across a full UV spectrum (e.g., 200-400 nm) with a photodiode array (PDA) detector to identify the optimal wavelength for detecting both the parent and its degradation products.
Injection Vol. 10 µLAdjust based on sample concentration and detector sensitivity.

Section 4: Visualizing Degradation & Workflows

Diagram 1: Potential Oxidative Degradation Pathway

G cluster_main Potential Oxidative Degradation Parent 2-Chloro-4-piperazin-1-ylphenol Radical Phenoxy Radical Intermediate Parent->Radical O₂, light, or trace metals Quinone Colored Quinone-type Impurities Radical->Quinone Further Oxidation Dimer Dimerization Products Radical->Dimer Dimerization G Start Inconsistent Experimental Results Observed Check1 Are solutions prepared fresh from properly stored solid? Start->Check1 PrepFresh Action: Prepare fresh solutions for every experiment. Re-evaluate results. Check1->PrepFresh No Investigate Initiate Stability Investigation Check1->Investigate Yes ForcedDeg Step 1: Perform Forced Degradation Study Investigate->ForcedDeg HPLC_Dev Step 2: Develop/Validate Stability-Indicating HPLC Method ForcedDeg->HPLC_Dev Analyze Step 3: Analyze samples from experimental conditions HPLC_Dev->Analyze Identify Step 4: Identify degradation pathway and implement mitigation strategy (e.g., pH control, inert atmosphere) Analyze->Identify

Caption: A logical workflow for troubleshooting and resolving stability issues.

References

  • BenchChem. (2025). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
  • Biodeg.co.uk.
  • Sigma-Aldrich. 2-(Piperazin-1-yl)phenol hydrochloride.
  • 24ChemicalResearch. (2026).
  • BLD Pharm. 2-(Piperazin-1-yl)phenol hydrochloride.
  • Isaac Scientific Publishing. (2019).
  • Yale Environmental Health & Safety. (2022).
  • Fisher Scientific. (2018).
  • PubChem - NIH. Piperazine.
  • Monash University. (2023).
  • TCI Chemicals. (2025).
  • UC Berkeley EHS. FACT SHEET: PHENOL.
  • Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for the Characterization of (2-Chloro-4-iodophenyl)hydrazine.

Sources

Optimization

Technical Support Center: Solubility Enhancement for 2-Chloro-4-piperazin-1-ylphenol

Introduction Welcome to the technical support center for 2-Chloro-4-piperazin-1-ylphenol. This guide is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for 2-Chloro-4-piperazin-1-ylphenol. This guide is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility challenges with this molecule. 2-Chloro-4-piperazin-1-ylphenol is a bifunctional compound, possessing both a weakly acidic phenolic hydroxyl group and a basic piperazine moiety. This amphoteric nature presents unique challenges and opportunities for solubility enhancement. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges effectively in your experimental work.

Physicochemical Properties Overview

Understanding the fundamental properties of 2-Chloro-4-piperazin-1-ylphenol is the first step in designing a rational solubility enhancement strategy.

PropertyValue (Computed/Estimated)Significance for Solubility
Molecular Formula C₁₀H₁₃ClN₂O[1]Provides the basic composition.
Molecular Weight 212.68 g/mol [1]A relatively low molecular weight is generally favorable for solubility.
pKa (Phenol) ~9-10The acidic phenol group will be deprotonated and negatively charged at high pH, increasing solubility.
pKa (Piperazine) ~5-6 and ~9-10The basic piperazine ring has two protonation sites and will be positively charged at low pH, increasing solubility.
Topological Polar Surface Area 35.5 Ų[1]Suggests moderate cell permeability potential, but solubility is the primary barrier.

Frequently Asked Questions (FAQs)

Q1: My 2-Chloro-4-piperazin-1-ylphenol, dissolved in DMSO, is precipitating immediately upon dilution into my aqueous assay buffer. What's happening?

A: This is a classic sign of a compound with poor aqueous solubility. DMSO is an excellent organic solvent, but when the DMSO stock is diluted into an aqueous medium, the solvation environment changes drastically. The water acts as an anti-solvent, causing the compound to crash out of the solution. The key is to ensure the final concentration in your assay is below the compound's aqueous solubility limit under those specific buffer conditions.

Q2: What is the very first and most straightforward technique I should try to improve the solubility of this compound?

A: Given the presence of both acidic and basic functional groups, the first and most cost-effective method to investigate is pH adjustment . The solubility of 2-Chloro-4-piperazin-1-ylphenol is expected to be highly dependent on pH. A simple pH-solubility screen will likely reveal conditions where the compound is significantly more soluble.

Q3: Can I just increase the percentage of co-solvent (like DMSO or ethanol) in my final solution?

A: While this can increase solubility, it is often not a viable solution for biological or in vivo experiments. High concentrations of organic co-solvents can disrupt cell membranes, denature proteins, or interfere with assay components, leading to unreliable data. For cellular assays, the final DMSO concentration should typically be kept below 0.5-1%.[2] Therefore, relying solely on high co-solvent concentrations is generally not recommended.

Troubleshooting & In-Depth Solubility Enhancement Guides

This section provides detailed, step-by-step guides to systematically address and overcome the solubility issues of 2-Chloro-4-piperazin-1-ylphenol.

Decision Workflow for Solubility Enhancement

Before diving into specific protocols, this workflow provides a logical path for your investigation.

G start Initial State: Poor Aqueous Solubility ph_adjust Guide 1: pH Adjustment (pH-Solubility Profile) start->ph_adjust Start Here salt Guide 2: Salt Formation ph_adjust->salt No, or pH is not physiologically compatible success Sufficient Solubility Achieved ph_adjust->success Soluble at acceptable pH? cosolvent Guide 3: Co-solvents salt->cosolvent No, or salt form is problematic salt->success Stable salt with high dissolution? cyclo Guide 4: Cyclodextrin Complexation cosolvent->cyclo No, or assay is sensitive to solvents cosolvent->success Soluble in acceptable co-solvent %? cyclo->success Significant solubility increase observed? fail Advanced Formulation (e.g., Nanoparticles, Liposomes) cyclo->fail Still insufficient

Caption: A step-by-step decision tree for enhancing compound solubility.

Guide 1: pH Adjustment Strategy

Q: How do I systematically determine the optimal pH to solubilize 2-Chloro-4-piperazin-1-ylphenol?

A: You need to perform a pH-solubility profile study. The goal is to find the pH range where the molecule is predominantly in its ionized (charged) form, which is typically more soluble in aqueous media.[3][4]

Causality: 2-Chloro-4-piperazin-1-ylphenol is amphoteric.

  • At low pH (e.g., pH < 4): The piperazine nitrogen atoms will be protonated (cationic form, BH₂²⁺), which should significantly increase solubility.

  • At high pH (e.g., pH > 11): The phenolic hydroxyl group will be deprotonated (anionic form, A⁻), which should also increase solubility.

  • At isoelectric point (pI): There will be a pH where the net charge is zero (zwitterionic or neutral form), leading to minimum solubility.

Caption: Ionization states of the molecule at different pH values.

Protocol 1: pH-Solubility Profile Determination

This protocol uses the gold-standard shake-flask method to determine thermodynamic solubility.[2]

Materials:

  • 2-Chloro-4-piperazin-1-ylphenol

  • A series of buffers (e.g., phosphate, citrate, borate) covering a pH range from 2 to 12.

  • Calibrated pH meter

  • Shaking incubator or orbital shaker at a controlled temperature (e.g., 25°C or 37°C)

  • Microcentrifuge tubes or glass vials

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation: Prepare a set of buffers at various pH points (e.g., 2, 4, 6, 7, 7.4, 8, 10, 12).

  • Addition of Compound: Add an excess amount of solid 2-Chloro-4-piperazin-1-ylphenol to a vial containing a fixed volume (e.g., 1 mL) of each buffer. "Excess" means enough solid should remain undissolved at equilibrium.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. Centrifuge the samples to pellet any remaining solid.

  • Sampling & Filtration: Carefully withdraw the supernatant and filter it through a chemically inert syringe filter to remove any residual microcrystals.

  • Quantification: Dilute the clear filtrate with a suitable mobile phase and analyze the concentration using a validated analytical method.

  • pH Measurement: Measure the final pH of the saturated solution to confirm it has not drifted.

Interpretation of Results: Plot the measured solubility (in µg/mL or µM) against the final pH. You should observe a "U-shaped" curve with the lowest solubility at the isoelectric point and higher solubility at both acidic and basic extremes.[5] This plot will definitively show you the optimal pH for your experiments.

Guide 2: Salt Formation

Q: Adjusting the pH is not feasible for my experiment, or the solubility is still too low. Should I consider forming a salt?

A: Yes. If the parent molecule is crystalline and has low lattice energy, converting it to a salt can dramatically improve aqueous solubility and dissolution rate.[4][6] For 2-Chloro-4-piperazin-1-ylphenol, you can target either the basic piperazine group or the acidic phenol group.

Causality:

  • Targeting the Piperazine (Base): Reacting the basic piperazine with an acid (e.g., HCl, HBr, mesylic acid) forms a salt (a hydrochloride, hydrobromide, or mesylate). These salts are typically crystalline solids with higher aqueous solubility than the free base.[7][8]

  • Targeting the Phenol (Acid): Reacting the acidic phenol with a base (e.g., NaOH, KOH) forms a phenolate salt. While this increases solubility in solution, isolating a stable solid sodium or potassium salt of a phenol can sometimes be challenging.

Given the higher pKa of the piperazine moiety, forming an acid addition salt is often the more common and robust strategy. Piperazine itself is frequently used to form salts with poorly soluble acidic drugs to enhance their solubility.[9][10]

Protocol 2: Small-Scale Salt Screening

Materials:

  • 2-Chloro-4-piperazin-1-ylphenol

  • A selection of pharmaceutically acceptable acids (e.g., HCl, H₂SO₄, methanesulfonic acid, tartaric acid) as solutions in a suitable solvent (e.g., isopropanol, ethanol).

  • Solvents for crystallization (e.g., acetone, ethyl acetate, isopropanol).

  • Small glass vials.

Procedure:

  • Dissolution: Dissolve a known amount of 2-Chloro-4-piperazin-1-ylphenol in a minimal amount of a suitable solvent (e.g., isopropanol) with gentle warming if necessary.

  • Acid Addition: Add a stoichiometric equivalent (e.g., 1.0 or 2.0 eq, targeting one or both nitrogens) of the acid solution dropwise while stirring.

  • Precipitation/Crystallization: Observe for immediate precipitation. If no solid forms, you can either slowly cool the solution, allow it to evaporate slowly, or add an anti-solvent (like ethyl acetate) to induce crystallization.

  • Isolation: Collect the resulting solid by filtration, wash with a small amount of cold solvent, and dry under a vacuum.

  • Characterization & Solubility Check:

    • Characterize the new solid form using techniques like Powder X-ray Diffraction (PXRD) to confirm it's a new crystalline salt and not just the parent compound.

    • Perform a simple kinetic solubility test on the new salt form in your target aqueous buffer and compare it to the parent compound.

Guide 3: Utilizing Co-solvents

Q: I need an immediate solution for an in vitro screen and can tolerate a small amount of organic solvent. Which co-solvents should I try?

A: Co-solvents work by reducing the polarity of the aqueous medium, thereby making it more favorable for a hydrophobic solute to dissolve.[11] For phenolic compounds, polar organic solvents are often effective.[12][13]

Commonly Used Co-solvents:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

  • N-Methyl-2-pyrrolidone (NMP)

  • Dimethyl sulfoxide (DMSO)

Protocol 3: Co-solvent Miscibility Screen

Procedure:

  • Prepare a high-concentration stock solution of your compound in a pure co-solvent (e.g., 50 mg/mL in NMP or DMSO).

  • In separate vials, prepare mixtures of your aqueous buffer with increasing percentages of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

  • Add a small aliquot of your stock solution to each mixture to reach your target final concentration.

  • Vortex and visually inspect for precipitation immediately and after a set time (e.g., 1 hour).

  • The lowest percentage of co-solvent that keeps your compound in solution is the optimal choice for that system.

Scientist's Note: Always run a vehicle control in your biological assay containing the same final concentration of the co-solvent to ensure it does not interfere with the experimental results.

Guide 4: Complexation with Cyclodextrins

Q: My application is sensitive to pH changes and organic solvents. Is there another way to increase the apparent solubility?

A: Yes, complexation with cyclodextrins is an excellent advanced technique. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like 2-Chloro-4-piperazin-1-ylphenol, forming an inclusion complex that has greatly improved aqueous solubility.[2][14][15]

Causality: The non-polar chlorophenyl part of your molecule can fit inside the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively masking the poorly soluble part of your compound from the aqueous environment.[16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high aqueous solubility and low toxicity.[17]

G compound 2-Chloro-4-piperazin-1-ylphenol (Poorly Soluble 'Guest') complex Soluble Inclusion Complex compound->complex Encapsulation cyclo Cyclodextrin (Soluble 'Host') cyclo->complex

Caption: Mechanism of cyclodextrin-mediated solubility enhancement.

Protocol 4: Phase Solubility Study

This protocol, described by Higuchi and Connors, determines the binding constant and the extent of solubility enhancement.

Materials:

  • 2-Chloro-4-piperazin-1-ylphenol

  • A selected cyclodextrin (e.g., HP-β-CD)

  • Your target aqueous buffer (at a fixed pH)

  • Shaking incubator, vials, filters, and analytical equipment as in Protocol 1.

Procedure:

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 10, 20, 50, 100 mM) in your buffer.

  • Add Compound: Add an excess amount of solid 2-Chloro-4-piperazin-1-ylphenol to each cyclodextrin solution.

  • Equilibrate and Analyze: Follow steps 3-6 from Protocol 1 (Equilibration, Phase Separation, Sampling, Quantification).

  • Plot Data: Plot the total concentration of the dissolved compound (y-axis) against the concentration of the cyclodextrin (x-axis).

Interpretation of Results:

  • A linear plot (Type A) indicates the formation of a soluble 1:1 complex. The y-intercept represents the intrinsic solubility of your compound, and the slope can be used to calculate the stability constant (Kc) of the complex.

  • A significant increase in solubility with increasing cyclodextrin concentration confirms that this is a viable strategy. The magnitude of the slope indicates the efficiency of the complexation.[18]

References

  • Synthesis and Characterization of Phenolic Acid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes. PMC, National Institutes of Health. [Link]

  • β-cyclodextrin inclusion complexes with short-chain phenolipids: An effective formulation for the dual sustained-release of phenolic compounds. PubMed. [Link]

  • A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols. PMC, National Institutes of Health. [Link]

  • Effect of Complexation Cyclodextrins with Phenolic Acids and Coenzyme Q10 on their Physico-Chemical Properties and Bioavailability. PubMed. [Link]

  • Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. [Link]

  • Exploring the Mechanism of β-Cyclodextrin-Encased Phenolic Acids Functionalized with TPP for Antioxidant Activity and Targeting. MDPI. [Link]

  • Extraction and characterization of phenolic compounds and their potential antioxidant activities. PMC, PubMed Central. [Link]

  • An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. ResearchGate. [Link]

  • Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
  • An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. PubMed. [Link]

  • 2-Chloro-4-piperazin-1-ylphenol(CAS# 85474-76-6). angenechemical.com. [Link]

  • Solubility enhancement of phenol and phenol derivatives in perfluorooctyl bromide. PubMed. [Link]

  • An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. OUCI. [Link]

  • Aqueous Solubility of Some Natural Phenolic Compounds. ACS Publications. [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

  • How to select Co-solvent during hydrolytic forced degradation?. YouTube. [Link]

  • 2-Chloro-4-piperazin-1-ylphenol-d8. BIOFOUNT. [Link]

  • Studies on the solubility of phenolic compounds. ResearchGate. [Link]

  • Green and Efficient Extraction of Phenolic Components from Plants with Supramolecular Solvents: Experimental and Theoretical Studies. MDPI. [Link]

  • A Knowledge Base for The Recovery of Natural Phenols with Different Solvents. Taylor & Francis. [Link]

  • Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. [Link]

  • Salt formation to improve drug solubility. PubMed. [Link]

  • Salt formation to improve drug solubility. Semantic Scholar. [Link]

  • 2-Chloro-4-(piperazin-1-yl)phenol 100mg. Dana Bioscience. [Link]

  • 2-Chloro-4-piperazin-1-ylphenol-d8. Pharmaffiliates. [Link]

  • 2-Chloro-4-(piperazin-1-yl)phenol 50mg. Dana Bioscience. [Link]

  • pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. PMC, National Institutes of Health. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Resistance with 2-Chloro-4-piperazin-1-ylphenol Derivatives

Prepared by the Office of the Senior Application Scientist This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Chloro-4-piperazin-1-ylphenol derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Chloro-4-piperazin-1-ylphenol derivatives. The inherent chemical motifs of this scaffold, particularly the piperazine ring, are prevalent in a multitude of potent kinase inhibitors targeting key signaling proteins like EGFR, PI3K, CDKs, and Abl[1][2][3][4]. As such, this guide is framed within the context of kinase inhibition, addressing the common and complex challenge of drug resistance from both a theoretical and a practical, hands-on perspective. Our goal is to provide you with the expert insights and validated protocols needed to anticipate, diagnose, and overcome resistance in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most probable mechanism of action for 2-Chloro-4-piperazin-1-ylphenol derivatives?

A1: Based on extensive precedent from medicinal chemistry, the 2-Chloro-4-piperazin-1-ylphenol scaffold is characteristic of Type I or Type II ATP-competitive kinase inhibitors[5][6]. These small molecules are designed to occupy the ATP-binding pocket of a target protein kinase, preventing the phosphorylation of downstream substrates and thereby blocking signal transduction[7]. The high degree of conservation in the ATP-binding site across the human kinome, however, presents challenges in achieving perfect selectivity, which is a critical factor to consider in your experimental design[8][9].

Q2: My research involves generating resistance. What are the primary biological mechanisms I should expect to encounter with a novel kinase inhibitor?

A2: Resistance to kinase inhibitors is a multifaceted problem that can arise through several well-documented mechanisms. Anticipating these will be key to your success:

  • On-Target Secondary Mutations: This is the most frequent route for acquired resistance. Point mutations within the kinase domain of the target protein can emerge under selective pressure. These mutations can either directly block inhibitor binding through steric hindrance (e.g., "gatekeeper" residue mutations) or alter the conformation of the kinase to a state that has a lower affinity for the drug but can still bind ATP[7][10].

  • Bypass Signaling Pathway Activation: Cancer cells can achieve resistance by rewiring their signaling networks. This involves upregulating parallel or downstream pathways to circumvent the inhibited node. For instance, if you are inhibiting a kinase in the MAPK pathway, cells might compensate by activating the PI3K/Akt pathway[11][12].

  • Target Overexpression or Gene Amplification: Simply increasing the concentration of the target protein can effectively dilute the inhibitor, requiring a much higher dose to achieve a therapeutic effect. This is often seen in clinical resistance to drugs like imatinib[7].

  • Increased Drug Efflux: Cells can upregulate the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump the inhibitor out of the cell, reducing its intracellular concentration to sub-therapeutic levels[11][13].

Q3: How should I determine a suitable starting concentration range for my derivative in a new cell line?

A3: A multi-log dose-response curve is essential. We recommend starting with a wide range, for example, from 1 nM to 100 µM, in a standard 72-hour cell viability assay (e.g., using CellTiter-Glo® or MTT). This initial screen will help you determine the approximate IC50 (half-maximal inhibitory concentration). For subsequent mechanistic assays (e.g., Western blotting for target phosphorylation), we advise using concentrations at, below, and above the IC50 (e.g., 0.1x, 1x, and 10x IC50) to observe dose-dependent effects on the target.

Q4: I'm concerned about off-target effects confounding my results. How can I assess the selectivity of my lead compound?

A4: This is a critical concern. No kinase inhibitor is perfectly selective. The most robust method for assessing selectivity is to perform a broad-panel kinase screen where your compound is tested against hundreds of purified human kinases[8][9]. Commercial services are widely available for this. Interpreting these screens allows you to identify potential off-targets that could be responsible for an observed phenotype[14]. If a key off-target is identified, you can validate its role using orthogonal approaches, such as testing a structurally unrelated inhibitor of that off-target or using siRNA/CRISPR to deplete it.

Troubleshooting Guide: Experimental Challenges & Solutions

This section addresses specific issues you may encounter during your research, providing potential causes and actionable solutions.

Problem 1: My derivative is potent in a biochemical (cell-free) kinase assay but shows significantly weaker activity in cell-based assays.

This is a common and important discrepancy in drug discovery. The transition from a clean, defined biochemical system to the complex environment of a living cell introduces multiple variables.

Potential Causes & Diagnostic Workflow:

G Start Discrepancy Observed: Biochemical Potency >> Cellular Potency Perm Hypothesis 1: Poor Cell Permeability Start->Perm Efflux Hypothesis 2: Active Drug Efflux Start->Efflux ATP Hypothesis 3: High Intracellular ATP Start->ATP Stab Hypothesis 4: Compound Instability Start->Stab Sol_Perm Solution: - Perform PAMPA or Caco-2 assay. - Correlate with calculated logP. Perm->Sol_Perm Investigate Sol_Efflux Solution: - Co-treat with efflux pump inhibitors (e.g., Verapamil, PSC833). - Compare activity in cell lines with known high/low pump expression. Efflux->Sol_Efflux Investigate Sol_ATP Solution: - This is an inherent challenge for ATP-competitive inhibitors. - Characterize Ki vs. ATP Km. ATP->Sol_ATP Characterize Sol_Stab Solution: - Assess stability in cell culture media using LC-MS over 72h. - Assess metabolic stability using liver microsomes. Stab->Sol_Stab Investigate G Start Acquired Resistance Observed Generate 1. Generate Resistant Clones (Dose escalation over 2-6 months) Start->Generate Validate 2. Validate Resistance (Confirm IC50 shift vs. parental line) Generate->Validate Hypothesize 3. Formulate Hypotheses Validate->Hypothesize Seq On-Target Mutation? - Sanger sequence the kinase domain of the target gene. Hypothesize->Seq H1 WES Bypass Pathway? - Perform RNA-Seq or Proteomics to identify upregulated pathways. Hypothesize->WES H2 Efflux Efflux Pump? - qPCR/Western for ABC transporters (e.g., ABCB1/MDR1). Hypothesize->Efflux H3 Confirm 4. Functionally Validate Mechanism Seq->Confirm WES->Confirm Efflux->Confirm SiteMut - Introduce candidate mutation into parental cells via site-directed mutagenesis. - Does it confer resistance? Confirm->SiteMut Combo - Test synergy with an inhibitor of the identified bypass pathway (e.g., PI3K-i). - Does it restore sensitivity? Confirm->Combo

Caption: Decision tree for investigating acquired resistance mechanisms.

  • Explanation of Causality: This workflow systematically tests the most common mechanisms of acquired resistance. By generating resistant clones and comparing them to the original parental cells, you can use genomic, transcriptomic, and proteomic tools to pinpoint the exact changes responsible for the resistant phenotype.[10][12] Functional validation is the crucial final step to prove causality.

Key Experimental Protocols

Protocol 1: Assessing Drug Efflux as a Resistance Mechanism

Objective: To determine if the reduced cellular potency of a derivative is due to its removal from the cell by ABC transporters.

Methodology:

  • Cell Seeding: Seed your target cells in 96-well plates at a pre-determined optimal density and allow them to adhere overnight.

  • Preparation of Inhibitors: Prepare a 2x concentration stock of a known ABC transporter inhibitor (e.g., 5 µM Verapamil or 1 µM PSC833). Prepare serial dilutions of your 2-Chloro-4-piperazin-1-ylphenol derivative at 2x the final desired concentration.

  • Co-treatment: Add the ABC transporter inhibitor (or vehicle control) to the appropriate wells. Immediately after, add your derivative serial dilutions. The final concentration of the efflux inhibitor should be constant across all wells.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions.

  • Viability Assessment: Measure cell viability using a standard method (e.g., CellTiter-Glo®).

  • Data Analysis: Plot the dose-response curves for your derivative with and without the efflux pump inhibitor. A significant leftward shift in the IC50 curve in the presence of the co-treatment indicates that your compound is a substrate of an efflux pump.[13]

Protocol 2: Validating a Resistance-Conferring Mutation

Objective: To functionally prove that a specific mutation identified in resistant cells is sufficient to cause resistance to your derivative.

Methodology:

  • Site-Directed Mutagenesis: Obtain a wild-type (WT) expression vector for your kinase of interest. Using a commercial site-directed mutagenesis kit, introduce the specific point mutation you identified from sequencing your resistant clones. Verify the mutation by Sanger sequencing.

  • Transfection: Transfect a sensitive (parental) cell line that has low endogenous expression of the target kinase with three constructs: (i) Empty Vector control, (ii) Wild-Type Kinase vector, and (iii) Mutant Kinase vector.

  • Selection & Expression Confirmation: If applicable, select for stably transfected cells. Confirm overexpression of the WT and mutant protein relative to the empty vector control via Western blot.

  • Resistance Profiling: Perform a standard dose-response cell viability assay with your derivative on all three engineered cell lines.

  • Data Analysis: Compare the IC50 values. If the cells overexpressing the mutant kinase show a significantly higher IC50 compared to both the empty vector and WT kinase-overexpressing cells, you have functionally validated that the mutation confers resistance.[10]

Strategies for Overcoming Resistance

Once a resistance mechanism is identified, it can be rationally targeted.

Potential Synergistic Combinations:

Resistance Mechanism Therapeutic Strategy Example Combination Rationale
On-Target Gatekeeper Mutation Develop a "next-generation" inhibitor designed to bind to the mutant kinase.N/A (Requires new chemical entity)The new molecule is designed to avoid the steric clash or exploit new interactions created by the mutation.
Bypass Pathway Activation (e.g., PI3K/Akt) Combine the primary inhibitor with an inhibitor targeting the activated bypass pathway.Your Derivative + a PI3K inhibitor (e.g., GDC-0941)This "vertical inhibition" blocks both the primary pathway and the escape route, leading to synthetic lethality.
Increased Drug Efflux Combine with an efflux pump inhibitor (though clinical utility can be limited by toxicity).Your Derivative + Verapamil (experimental)Increases the intracellular accumulation of your primary inhibitor, restoring its effective concentration.
Allosteric Site Resistance Use an allosteric PROTAC (Proteolysis Targeting Chimera).N/A (Requires new chemical entity)Allosteric PROTACs can degrade the target protein entirely, overcoming resistance from binding site mutations.[15]

This guide provides a foundational framework for addressing resistance. The specific biological context of your target and cell system will ultimately dictate the most effective strategies. Diligent, hypothesis-driven investigation is the key to navigating the complex landscape of drug resistance.

References

  • Navigating Inconsistent Results with Novel CK2 Inhibitors: A Technical Support Center. (n.d.). BenchChem.
  • Dar, A. C., & Shokat, K. M. (2011). Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors. Annual Review of Biochemistry, 80, 769-795. Available from: [Link]

  • Maj, E., Filip-Psurska, B., & Wietrzyk, J. (2021). Piperine Targets Different Drug Resistance Mechanisms in Human Ovarian Cancer Cell Lines Leading to Increased Sensitivity to Cytotoxic Drugs. Molecules, 26(8), 2239. Available from: [Link]

  • Lv, P., Wang, Y., Li, X., et al. (2016). Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. Scientific Reports, 6, 29605. Available from: [Link]

  • Lin, Y., & Hu, J. (2013). Mechanisms of Drug-Resistance in Kinases. Genes & Cancer, 4(9-10), 383-388. Available from: [Link]

  • Ren, W., Liu, Y., Li, Y., et al. (2012). Identification of Novel Piperazinylquinoxaline Derivatives as Potent Phosphoinositide 3-Kinase (PI3K) Inhibitors. PLoS ONE, 7(8), e43171. Available from: [Link]

  • Representative piperazine derivatives with CDKs inhibitory activity. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Examples of kinase inhibitors containing a piperazine ring and used as anti-breast cancer drugs. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • van der Steen, J. W., van den Hout, M., Frazer, W. J., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Frontiers in Genetics, 3, 239. Available from: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved January 21, 2026, from [Link]

  • Awad, H., & Ahmed, S. U. (2023). Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt. Cancers, 15(24), 5824. Available from: [Link]

  • Lombardo, L. J., Lee, F. Y., Chen, P., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. Available from: [Link]

  • 2-Chloro-4-piperazin-1-ylphenol-d8. (n.d.). Pharmaffiliates. Retrieved January 21, 2026, from [Link]

  • Al-Warhi, T., Sabt, A., Elkaeed, E. B., & Ezzat, M. O. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. RSC Advances, 12(20), 12535-12560. Available from: [Link]

  • Ciulli, A., & Trainor, N. (2024). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society. Available from: [Link]

  • 2-Chloro-4-(piperazin-1-yl)phenol 50mg. (n.d.). Dana Bioscience. Retrieved January 21, 2026, from [Link]

  • Johnson, G. L. (2014). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Bioengineering and Biotechnology, 2, 37. Available from: [Link]

  • Johnson, C. N. (2013). A practical guide for the assay-dependent characterisation of irreversible inhibitors. Biochimica et Biophysica Acta (BBA) - General Subjects, 1830(11), 5225-5235. Available from: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 2-Chloro-4-piperazin-1-ylphenol

Welcome to the technical support guide for 2-Chloro-4-piperazin-1-ylphenol. This document is designed for researchers, chemists, and drug development professionals encountering challenges during its synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Chloro-4-piperazin-1-ylphenol. This document is designed for researchers, chemists, and drug development professionals encountering challenges during its synthesis. We will move beyond simple procedural steps to explore the mechanistic origins of common side reactions, providing you with the expert insights needed to troubleshoot and optimize your experimental outcomes. The primary synthetic route discussed is the palladium-catalyzed Buchwald-Hartwig amination, a powerful but nuanced C-N bond-forming reaction.[1][2][3]

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues reported by users in a direct question-and-answer format.

Q1: My reaction is producing a significant amount of a dehalogenated byproduct, 4-piperazin-1-ylphenol. What's causing this and how can I mitigate it?

A: This is one of the most frequently observed side reactions in Buchwald-Hartwig aminations.[4] The formation of 4-piperazin-1-ylphenol arises from a competing hydrodehalogenation pathway where the chloro group on the aryl halide is replaced by a hydrogen atom.

  • Causality:

    • High Temperatures: Excessive heat can promote the undesired reduction of the aryl halide.[4]

    • Catalyst Decomposition: Incomplete formation of the active Pd-ligand complex or its degradation can lead to palladium species that are more active in catalyzing the reduction pathway.[4]

    • β-Hydride Elimination: A known side reaction in the catalytic cycle can lead to the formation of the hydrodehalogenated arene.[1]

    • Base/Solvent Choice: The nature of the base and solvent can influence the rates of competing pathways. Strong bases may accelerate catalyst decomposition at elevated temperatures.

  • Troubleshooting & Mitigation Strategy:

    • Lower the Reaction Temperature: Screen temperatures from 80°C to 100°C. While this may slow the reaction rate, it often disproportionately suppresses the dehalogenation pathway.

    • Use a Pre-catalyst: Instead of generating the catalyst in situ (e.g., from Pd₂(dba)₃ and a ligand), use a well-defined pre-catalyst (e.g., an XPhos Pd G3 or RuPhos Pd G3 pre-catalyst). Pre-catalysts ensure the formation of a clean, active catalytic species and can often be used at lower temperatures.[4]

    • Ligand Selection: If using a highly active, electron-rich ligand like RuPhos or XPhos is leading to dehalogenation, consider switching to a less reactive ligand such as BINAP, which may offer a better balance for this specific transformation.[4]

    • Base Screening: While NaOtBu is common, consider screening weaker bases like K₃PO₄ or Cs₂CO₃, which may require slightly longer reaction times but can provide a cleaner profile.

Q2: I'm observing a higher molecular weight impurity that I suspect is a bis-arylated piperazine product. Why is this happening and how can I ensure mono-arylation?

A: This side reaction occurs because piperazine is a bidentate nucleophile with two reactive secondary amine sites. Both nitrogens can participate in the C-N coupling, leading to the formation of 1,4-bis(2-chloro-4-hydroxyphenyl)piperazine or related oligomeric structures.[4]

  • Causality:

    • Stoichiometry: Using an insufficient excess of piperazine relative to the aryl halide can increase the statistical probability of the mono-arylated product reacting a second time.

    • Lack of Selectivity: The unprotected piperazine molecule is inherently symmetric in its reactivity.

  • Troubleshooting & Mitigation Strategy:

    • Use a Protecting Group: The most robust solution is to use a mono-protected piperazine derivative, such as 1-Boc-piperazine. The tert-butoxycarbonyl (Boc) group effectively blocks one nitrogen from reacting. After the coupling reaction, the Boc group can be easily removed under acidic conditions (e.g., with HCl in dioxane or trifluoroacetic acid) to yield the desired product cleanly.[4] See Protocol 2 for a detailed methodology.

    • Control Stoichiometry: If proceeding without a protecting group, use a significant excess of piperazine (e.g., 3-5 equivalents). This statistically favors the formation of the mono-substituted product. However, this makes purification more challenging due to the need to remove large amounts of unreacted piperazine.

Q3: My final isolated product has a persistent pink or brown discoloration, even after chromatography. What is the likely cause?

A: Phenolic compounds are susceptible to oxidation, which can generate highly colored impurities.

  • Causality:

    • Air Oxidation: The phenol group can be oxidized by atmospheric oxygen, especially under basic conditions or in the presence of trace metal catalysts (like residual palladium), to form quinone or quinone-like structures. These species are often intensely colored.

    • Degradation of Piperazine: At high temperatures, piperazine itself can undergo thermal degradation, leading to colored byproducts.[5][6]

  • Troubleshooting & Mitigation Strategy:

    • Maintain an Inert Atmosphere: Ensure the reaction and workup are performed under a nitrogen or argon atmosphere to minimize contact with oxygen. Degas all solvents thoroughly before use.[7]

    • Purification Additives: During workup and chromatography, consider adding a small amount of a reducing agent like sodium bisulfite or an antioxidant like BHT (butylated hydroxytoluene) to the solvents to prevent on-column oxidation.

    • Palladium Scavenging: After the reaction, use a palladium scavenger (e.g., silica-bound thiol) to remove residual catalyst before final purification, as it can promote oxidation of the product.

Q4: The reaction is sluggish and gives a low yield, with a lot of unreacted aryl chloride remaining. What parameters should I screen?

A: Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides in Buchwald-Hartwig aminations due to the strength of the C-Cl bond, which makes the initial oxidative addition step more difficult.[7]

  • Causality:

    • Insufficient Catalyst Activity: The chosen catalyst system (palladium source and ligand) may not be active enough to efficiently cleave the C-Cl bond.

    • Inappropriate Base: The base plays a crucial role in the catalytic cycle, and its strength can significantly impact the reaction rate.

  • Troubleshooting & Mitigation Strategy:

    • Catalyst and Ligand Choice: This is the most critical factor. For aryl chlorides, highly electron-rich and sterically hindered phosphine ligands are required. Ligands like XPhos, RuPhos, or DavePhos are specifically designed for these challenging couplings.[4] Ensure you are using one of these "second-generation" or "third-generation" ligands.

    • Base Selection: A strong base is typically required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often the most effective choices for aryl chloride aminations.[3][4]

    • Solvent Choice: Anhydrous, non-protic solvents like toluene, dioxane, or THF are standard. Toluene is often a good starting point.[3]

Section 2: Troubleshooting Workflows & Experimental Protocols

Workflow 1: Identification of Common Side Products

This workflow provides a logical sequence for identifying unknown impurities in your crude reaction mixture using standard analytical techniques.

G cluster_impurities Impurity Analysis (from LC-MS) start Crude Reaction Mixture tlc 1. Analyze by TLC (e.g., 20% MeOH in DCM) start->tlc lcms 2. Analyze by LC-MS tlc->lcms Observe new spots impurity_mass Determine Mass [M+H]⁺ of Impurity lcms->impurity_mass dehalogenated Dehalogenated Product (4-piperazin-1-ylphenol) impurity_mass->dehalogenated Mass ≈ [Product M+H]⁺ - 34 (Loss of Cl, Gain of H) bis_arylated Bis-arylated Product (e.g., 1,4-bis(...)) impurity_mass->bis_arylated Mass ≈ [Product M+H]⁺ + 176 (Gain of C₁₀H₁₁ClNO) oxidized Oxidized Product (e.g., Quinone) impurity_mass->oxidized Mass ≈ [Product M+H]⁺ - 2 (Loss of 2H)

Caption: Logical workflow for identifying key side products.

Protocol 1: General Optimized Procedure for Buchwald-Hartwig Amination

This protocol provides a robust starting point for the synthesis, incorporating best practices to minimize common side reactions.

  • Reagent Preparation:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,4-dichlorophenol (1.0 eq), 1-Boc-piperazine (1.2 eq), and a suitable phosphine ligand (e.g., XPhos, 2 mol%).

    • Add the palladium source (e.g., Pd₂(dba)₃, 1 mol%) and the base (e.g., NaOtBu, 1.4 eq).

  • Inert Atmosphere:

    • Seal the flask with a septum. Evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition:

    • Add anhydrous, degassed toluene (or dioxane) via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction:

    • Heat the mixture in an oil bath to 90-100°C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting aryl halide is consumed.

  • Workup:

    • Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.

    • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Boc-Deprotection
  • Dissolution: Dissolve the purified Boc-protected intermediate from Protocol 1 in a minimal amount of a suitable solvent like methanol or ethyl acetate.

  • Acidification: Add a solution of HCl in dioxane (e.g., 4 M, 5-10 equivalents) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis shows complete removal of the Boc group.

  • Isolation: The product hydrochloride salt may precipitate. If so, it can be collected by filtration. Alternatively, the solvent can be removed in vacuo to yield the crude salt, which can be used as is or further purified by recrystallization.

Section 3: Mechanistic Insights

Understanding the catalytic cycle is key to rational troubleshooting. The desired reaction proceeds via the inner loop, while side reactions branch off from key intermediates.

G pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition (Ar-X + Pd(0) → Ar-Pd(II)-X) pd0->oa complex1 [Ar-Pd(II)L₂(X)] oa->complex1 amine Amine Coordination + R₂NH complex1->amine dehalogenation Hydrodehalogenation (Side Reaction) complex1->dehalogenation Other reduction pathways complex2 [Ar-Pd(II)L(NHR₂)]⁺ amine->complex2 deprotonation Deprotonation - Base-H⁺ complex2->deprotonation complex3 [Ar-Pd(II)L(NR₂)] deprotonation->complex3 re Reductive Elimination complex3->re beta_hydride β-Hydride Elimination (Side Reaction) complex3->beta_hydride product Product (Ar-NR₂) + Pd(0)L₂ re->product product->pd0 Catalyst Regeneration beta_hydride->dehalogenation

Caption: Buchwald-Hartwig catalytic cycle and competing side reactions.

The critical steps are the initial Oxidative Addition of the aryl chloride to the Pd(0) center and the final Reductive Elimination that forms the C-N bond and regenerates the catalyst.[1] The dehalogenation side product can arise from competing reduction pathways involving the Ar-Pd(II)-X intermediate or from β-hydride elimination from the amide intermediate.[1]

Section 4: Data Summary Table

This table summarizes how key reaction parameters can be adjusted to favor the desired product over common side products.

ParameterCondition A (Favors Product)Condition B (Favors Side Product)Side Product TargetedRationale / Comments
Temperature 80 - 100 °C> 120 °CDehalogenationHigher temperatures accelerate competing reduction pathways.[4]
Nucleophile 1-Boc-PiperazineUnprotected PiperazineBis-arylationA protecting group ensures mono-selectivity.[4]
Catalyst XPhos/RuPhos Pd Pre-catalystIn situ generation, older ligandsDehalogenation, Low YieldPre-catalysts provide a cleaner, more active system for challenging aryl chlorides.[4][7]
Atmosphere Inert (Argon / Nitrogen)AirOxidation (Colored Impurities)The phenol moiety is sensitive to air oxidation, especially under basic conditions.
Base NaOtBu, LHMDSWeaker bases (e.g., K₂CO₃)Low Yield / Incomplete RxnStrong bases are typically required to facilitate the deprotonation step for aryl chlorides.[3]

References

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 21, 2026, from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved January 21, 2026, from [Link]

  • Reddit. (2023). BH amination side products and purification. Retrieved January 21, 2026, from [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Retrieved January 21, 2026, from [Link]

  • Bolla, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6549. [Link]

  • Freeman, D. B., & Freeman, S. E. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research, 51(33), 10996–11004. [Link]

  • Voice, A. K. (2013). Piperazine Degradation in Pilot Plants. Energy Procedia, 37, 1914-1921. [Link]

  • Pharmaffiliates. (n.d.). 2-Chloro-4-piperazin-1-ylphenol-d8. Retrieved January 21, 2026, from [Link]

  • Chemistry LibreTexts. (2022, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved January 21, 2026, from [Link]

  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved January 21, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-Chloro-4-piperazin-1-ylphenol

Welcome to the technical support center for the synthesis of 2-Chloro-4-piperazin-1-ylphenol. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical assistanc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Chloro-4-piperazin-1-ylphenol. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to aid in your experimental work. Our goal is to empower you with the knowledge to not only successfully synthesize this compound but also to understand the underlying chemical principles for effective yield improvement.

Introduction to the Synthesis of 2-Chloro-4-piperazin-1-ylphenol

2-Chloro-4-piperazin-1-ylphenol is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its preparation typically involves the formation of a carbon-nitrogen bond between a substituted phenol ring and a piperazine moiety. The two primary synthetic strategies employed for this purpose are the Buchwald-Hartwig amination and nucleophilic aromatic substitution (SNAr). The choice between these methods often depends on the starting materials, desired scale, and available laboratory resources. This guide will delve into both approaches, offering insights into optimizing reaction conditions and overcoming common challenges.

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Buchwald-Hartwig Amination Route

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][2] For the synthesis of 2-Chloro-4-piperazin-1-ylphenol, a common starting material is 2,4-dichlorophenol, which reacts with piperazine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Q1: My Buchwald-Hartwig reaction is showing low conversion of the starting material (2,4-dichlorophenol). What are the likely causes and how can I improve the conversion rate?

A1: Low conversion in a Buchwald-Hartwig amination can stem from several factors related to the catalyst, reagents, or reaction conditions.

  • Catalyst Inactivity: The active Pd(0) species is crucial for the catalytic cycle. Incomplete reduction of the Pd(II) precatalyst or poisoning of the active catalyst can stall the reaction.

    • Troubleshooting:

      • Pre-catalyst Activation: Ensure your palladium precatalyst is properly activated. Some precatalysts require a reduction step in situ.

      • Ligand Choice: The choice of phosphine ligand is critical. For electron-rich aryl chlorides like 2,4-dichlorophenol, bulky, electron-rich phosphine ligands such as BrettPhos or SPhos can be effective.[1] Consider screening a panel of ligands to find the optimal one for your specific substrate.

      • Catalyst Loading: While typically low (0.5-2 mol%), increasing the catalyst loading might be necessary for challenging substrates.

  • Base Selection: The base plays a crucial role in the deprotonation of the amine and the regeneration of the catalyst.[3][4]

    • Troubleshooting:

      • Base Strength: A strong, non-nucleophilic base is generally preferred. Sodium tert-butoxide (NaOtBu) is a common choice. If you observe side reactions, consider a weaker base like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4).

      • Base Solubility: Ensure the base is sufficiently soluble in the reaction solvent. Poor solubility can lead to slow reaction rates.

  • Solvent Effects: The solvent can significantly influence the reaction rate and product distribution.[5]

    • Troubleshooting:

      • Solvent Polarity: Aprotic, nonpolar solvents like toluene or xylene are often effective.[5] Polar aprotic solvents such as dioxane can also be used. A solvent screen may be necessary to identify the optimal medium.

  • Reaction Temperature: Inadequate temperature can lead to slow reaction kinetics.

    • Troubleshooting:

      • Temperature Optimization: While Buchwald-Hartwig reactions can often be run at moderate temperatures (80-120 °C), some less reactive aryl chlorides may require higher temperatures. Monitor for thermal decomposition of your starting materials and product.

Q2: I am observing the formation of a significant amount of diarylated piperazine byproduct. How can I improve the selectivity towards the desired mono-arylated product?

A2: The formation of the diarylated byproduct, 1,4-bis(2-chloro-4-hydroxyphenyl)piperazine, is a common issue when using piperazine, which has two reactive secondary amine groups.

  • Stoichiometry Control:

    • Troubleshooting:

      • Excess Piperazine: Use a significant excess of piperazine (3-5 equivalents) relative to the 2,4-dichlorophenol. This statistically favors the mono-substitution. However, this may complicate purification.

      • N-Boc Protected Piperazine: A more controlled approach is to use N-Boc-piperazine as the nucleophile. The Boc protecting group ensures mono-arylation. The Boc group can then be removed in a subsequent step using acidic conditions (e.g., TFA or HCl in dioxane).

  • Reaction Conditions:

    • Troubleshooting:

      • Slow Addition: Adding the 2,4-dichlorophenol slowly to the reaction mixture containing the catalyst, ligand, base, and piperazine can help maintain a high concentration of piperazine relative to the aryl halide, thus favoring mono-arylation.

Nucleophilic Aromatic Substitution (SNAr) Route

Nucleophilic aromatic substitution is another viable route, particularly if the aromatic ring is activated by electron-withdrawing groups. For the synthesis of 2-Chloro-4-piperazin-1-ylphenol, a suitable starting material would be 2-chloro-4-nitrophenol. The nitro group activates the ring towards nucleophilic attack by piperazine. The nitro group is then reduced to an amino group, which can be further converted to the hydroxyl group if necessary, although the direct use of a dichlorophenol is more common for this target molecule.

Q3: My SNAr reaction between 2,4-dichlorophenol and piperazine is not proceeding, even at elevated temperatures. What is the problem?

A3: 2,4-Dichlorophenol is not sufficiently activated for a standard SNAr reaction with piperazine. The chloro and hydroxyl groups are not strong enough electron-withdrawing groups to facilitate nucleophilic attack.

  • Alternative Starting Material:

    • Troubleshooting:

      • Use of 2-Chloro-4-nitrophenol: A more suitable starting material for an SNAr approach is 2-chloro-4-nitrophenol. The strongly electron-withdrawing nitro group at the para position activates the chloro substituent for nucleophilic substitution. The reaction with piperazine would yield 2-nitro-4-(piperazin-1-yl)phenol. The nitro group can then be reduced to an amine (e.g., using H2/Pd/C, SnCl2, or Fe/HCl), and subsequently converted to a hydroxyl group via a Sandmeyer-type reaction if the direct synthesis from a phenol is not feasible. A patent describes the synthesis of 2-chloro-4-aminophenol from 2-chloro-4-nitrophenol.[6]

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination using N-Boc-Piperazine

This protocol is designed to favor the mono-arylation product and simplify purification.

Materials:

  • 2,4-Dichlorophenol

  • N-Boc-piperazine

  • Palladium(II) acetate (Pd(OAc)2)

  • BrettPhos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)2 (1 mol%), BrettPhos (1.5 mol%), and NaOtBu (1.5 equivalents).

  • Addition of Reagents: Add N-Boc-piperazine (1.2 equivalents) and anhydrous toluene. Stir the mixture for 10 minutes at room temperature.

  • Addition of Aryl Halide: Add 2,4-dichlorophenol (1 equivalent) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification (Boc-protected intermediate): Purify the crude product by silica gel column chromatography to obtain N-Boc-2-chloro-4-piperazin-1-ylphenol.

  • Deprotection: Dissolve the purified Boc-protected intermediate in dichloromethane. Add trifluoroacetic acid (5-10 equivalents) and stir at room temperature for 2-4 hours.

  • Final Work-up: Quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 2-Chloro-4-piperazin-1-ylphenol.

ParameterRecommended Condition
Catalyst Pd(OAc)2 / BrettPhos
Base NaOtBu
Solvent Toluene
Temperature 100 °C
Piperazine Source N-Boc-piperazine

Visualization of Synthetic Pathways

Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow start Start: 2,4-Dichlorophenol + N-Boc-Piperazine reaction Buchwald-Hartwig Amination Pd(OAc)2, BrettPhos, NaOtBu Toluene, 100 °C start->reaction intermediate N-Boc-2-chloro-4- piperazin-1-ylphenol reaction->intermediate deprotection Deprotection TFA, DCM intermediate->deprotection product Final Product: 2-Chloro-4-piperazin-1-ylphenol deprotection->product

Caption: Buchwald-Hartwig synthesis of 2-Chloro-4-piperazin-1-ylphenol.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_catalyst Check Catalyst System start->check_catalyst check_base Evaluate Base start->check_base check_temp Optimize Temperature start->check_temp check_solvent Screen Solvents start->check_solvent sub_catalyst1 Increase Catalyst Loading check_catalyst->sub_catalyst1 sub_catalyst2 Screen Different Ligands (e.g., SPhos, XPhos) check_catalyst->sub_catalyst2 sub_base1 Use Stronger Base (NaOtBu) check_base->sub_base1 sub_base2 Try Weaker Base if Side Reactions Occur (Cs2CO3) check_base->sub_base2 sub_temp1 Increase Temperature Incrementally (e.g., 100°C -> 120°C) check_temp->sub_temp1 sub_solvent1 Test Aprotic Polar Solvents (e.g., Dioxane) check_solvent->sub_solvent1

Caption: Troubleshooting flowchart for low yield in the synthesis.

References

  • Hartwig, J. F. (2010). Buchwald-Hartwig Amination. Chemical Society Reviews, 39(11), 4239-4250. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Yin, J., & Buchwald, S. L. (2002). A catalytic system for the palladium-catalyzed amination of aryl chlorides with a variety of amines. Journal of the American Chemical Society, 124(29), 8436-8437. [Link]

  • European Patent Office. (1980). 2-Chloro-4-(4-lower alkyl-1-piperazinyl)
  • Google Patents. (2011). Synthesis method of 2-chloro-4-(piperidylmethyl)
  • Ley, S. V., & Thomas, A. W. (2003). Modern synthetic methods for copper-mediated C (aryl)–O, C (aryl)–N, and C (aryl)–S bond formation. Angewandte Chemie International Edition, 42(44), 5400-5449. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Royal Society of Chemistry. (n.d.). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Google Patents. (2013).
  • PubMed. (2014). Role of the base in Buchwald-Hartwig amination. [Link]

  • ACS Publications. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald-Hartwig Amination Reaction. Organic Process Research & Development. [Link]

Sources

Optimization

Technical Support Center: Crystallization of 2-Chloro-4-piperazin-1-ylphenol

Welcome to the technical support guide for the crystallization of 2-Chloro-4-piperazin-1-ylphenol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the crystallization of 2-Chloro-4-piperazin-1-ylphenol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-purity, crystalline material. The following question-and-answer-based troubleshooting guides are grounded in fundamental crystallization principles and field-proven methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the key molecular features of 2-Chloro-4-piperazin-1-ylphenol that influence its crystallization?

A1: Understanding the molecular structure is critical for developing a robust crystallization strategy. 2-Chloro-4-piperazin-1-ylphenol possesses several functional groups that dictate its behavior in solution:

  • Phenolic Hydroxyl (-OH) Group: This group is acidic and a strong hydrogen bond donor and acceptor. Its presence suggests that pH will be a critical parameter influencing solubility.[1][2] In highly basic solutions, the phenol can deprotonate to a phenoxide, dramatically increasing aqueous solubility and potentially hindering crystallization.

  • Piperazine Ring: This moiety contains two amine groups. The secondary amine is basic and a hydrogen bond donor/acceptor. This basic site can be protonated in acidic conditions, forming a salt and increasing aqueous solubility. The piperazine ring is a common scaffold in medicinal chemistry, and its derivatives are frequently crystallized.[3]

  • Chlorine Atom (-Cl): The electron-withdrawing nature of the chlorine atom can influence the acidity of the phenolic proton and affect intermolecular interactions (e.g., halogen bonding) in the crystal lattice.

  • Aromatic Ring: Provides a rigid core and can participate in pi-stacking interactions within the crystal structure.

The presence of both an acidic (phenol) and a basic (piperazine) group makes the molecule zwitterionic in a specific pH range. The pH at which the net charge is zero is the isoelectric point (pI), where solubility is typically at its minimum—an ideal starting point for crystallization.[4]

Q2: What is polymorphism and why is it a critical consideration for this compound?

A2: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[5] These different forms, or polymorphs, have the same chemical composition but different internal lattice arrangements. This can lead to significant variations in physical properties, including:

  • Solubility and Dissolution Rate

  • Melting Point

  • Stability (both chemical and physical)

  • Bioavailability

For a pharmaceutical compound, failing to control polymorphism can lead to batch-to-batch inconsistency and unpredictable performance.[6] It is crucial to identify and selectively crystallize the most stable polymorph to ensure product quality and regulatory compliance.[7] Process parameters such as solvent choice, cooling rate, and supersaturation level are key factors that influence which polymorph is obtained.[5]

Troubleshooting Guide: Common Crystallization Issues

Q3: My compound "oils out" instead of crystallizing upon cooling. Why is this happening and how can I fix it?

A3: The Phenomenon of "Oiling Out"

"Oiling out," also known as liquid-liquid phase separation (LLPS), occurs when a supersaturated solution separates into two liquid phases instead of forming a solid crystalline phase.[8][9] This happens when the solute is highly supersaturated at a temperature above its melting point (or the melting point of the solvate). The resulting oil is a solute-rich liquid phase that often traps impurities and rarely solidifies into a pure, crystalline solid.[8][10]

Causality & Underlying Principles:

  • High Supersaturation: The system is trying to relieve a very high level of supersaturation too quickly, and the kinetics favor the formation of a disordered liquid phase over an ordered solid lattice.[8]

  • Low Melting Point: The compound itself may have a low melting point, or significant impurities are present, which can dramatically depress the melting point.[10]

  • Poor Solvent Choice: The chosen solvent may have a very steep solubility curve, leading to a rapid and excessive increase in supersaturation upon cooling.

Troubleshooting Protocol: Mitigating Oiling Out

  • Reduce Supersaturation Rate:

    • Slower Cooling: Decrease the cooling rate. An ideal crystallization should show initial crystal formation over 5-20 minutes, not instantaneously.[10] Use a programmable bath or insulate the flask to slow down heat loss.

    • Add More Solvent: Re-heat the solution until the oil redissolves. Add a small additional volume (5-10%) of the hot solvent to slightly decrease the supersaturation level. Cool slowly again.[10]

  • Modify the Solvent System:

    • Change Solvents: Experiment with a different solvent where the compound's solubility is lower at high temperatures, leading to a less steep solubility curve.

    • Use an Anti-Solvent: Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) at a constant temperature until turbidity (cloudiness) appears. This method, known as anti-solvent crystallization, can often bypass the oiling-out region.

  • Introduce Seed Crystals:

    • Seeding provides a template for crystal growth, allowing the system to relieve supersaturation by growing on existing crystals rather than through nucleation of an oil phase.[8]

    • Protocol: Cool the solution to a temperature just below the saturation point (within the Metastable Zone Width). Add a very small amount of previously obtained pure crystals. Maintain this temperature for a period to allow growth before continuing to cool slowly.

  • Adjust the pH:

    • Since the molecule has acidic and basic centers, its solubility is highly pH-dependent.[4] Oiling out might occur because the pH of the solution is far from the isoelectric point (pI), leading to high solubility.

    • Experiment: Prepare saturated solutions at different pH values to find the point of minimum solubility. Buffer the solution or adjust the pH with dilute acid/base before cooling to target the pI.

Workflow for Troubleshooting Oiling Out

G start Problem: Compound 'Oils Out' check_supersaturation Is Supersaturation Too High or Generated Too Quickly? start->check_supersaturation solution_supersaturation Action: Reduce Supersaturation Rate • Slow cooling rate • Add more solvent • Use anti-solvent method check_supersaturation->solution_supersaturation Yes check_seeding Was Seeding Performed? check_supersaturation->check_seeding No solution_supersaturation->check_seeding solution_seeding Action: Implement Seeding Strategy • Add seed crystals within the  Metastable Zone Width (MSZW) check_seeding->solution_seeding No check_ph Has the pH Been Optimized? check_seeding->check_ph Yes solution_seeding->check_ph solution_ph Action: Adjust pH • Determine isoelectric point (pI) • Adjust pH of solution to pI  to minimize solubility check_ph->solution_ph No outcome Result: Controlled Crystallization check_ph->outcome Yes solution_ph->outcome

Caption: A decision workflow for diagnosing and resolving oiling out during crystallization.

Q4: My crystallization yield is very low. What are the common causes and how can I improve it?

A4: Diagnosing and Improving Poor Yields

A low yield means a significant amount of your compound remains in the mother liquor after filtration. This is a common issue that can often be resolved by optimizing the crystallization parameters.

Causality & Underlying Principles:

  • Excess Solvent: The most frequent cause is using too much solvent. While ensuring the compound fully dissolves when hot, an excessive volume will also keep a large amount dissolved when cold.[10]

  • Incorrect Solvent Choice: The solvent may be too "good," meaning the compound has high solubility even at low temperatures.

  • Premature Crystallization: If crystallization occurs too early in a hot filtration step (if performed), product is lost on the filter paper.

  • Incomplete Crystallization: Insufficient cooling time or not cooling to a low enough temperature can leave a substantial amount of product in the solution.

Troubleshooting Protocol: Maximizing Crystal Yield

  • Optimize Solvent Volume:

    • Method: In a trial run, add hot solvent to your crude material portion-wise, with heating and stirring, until the solid just dissolves. This establishes the minimum solvent volume. In subsequent crystallizations, use only this minimum amount.

    • Recovery: If you suspect you've used too much solvent, you can carefully evaporate a portion of it to re-establish saturation and then proceed with cooling.[10]

  • Solvent System Selection:

    • An ideal solvent for crystallization should exhibit high solubility for the compound at high temperatures and low solubility at low temperatures.

    • Solvent Screening: Test the solubility of your compound in a range of solvents with varying polarities.

    Solvent Polarity Index Boiling Point (°C) General Use Notes
    Water10.2100Good for polar compounds; consider pH adjustment.[11]
    Methanol6.665Good for polar compounds.
    Ethanol5.278A very common and effective crystallization solvent.[11]
    Acetone5.156Can be too volatile, leading to rapid evaporation and crashing out.[12]
    Isopropanol (IPA)4.382Often a good choice for compounds with intermediate polarity.
    Ethyl Acetate4.377Good for moderately polar compounds.
    Toluene2.4111Good for non-polar to moderately polar compounds.
    Heptane/Hexane0.098 / 69Typically used as anti-solvents for polar compounds.[11]
  • Maximize Crystallization Time and Cooling:

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator for at least an hour to maximize precipitation.

    • Ensure the system has reached thermal equilibrium before filtration.

  • Washing Procedure:

    • After filtration, wash the collected crystals with a minimal amount of ice-cold solvent. Using warm solvent or too much washing solvent will redissolve some of your product.

Q5: No crystals are forming, even after extended cooling. What should I do?

A5: Inducing Crystallization

Failure to crystallize usually indicates that the solution is not sufficiently supersaturated, or that the kinetic barrier to nucleation is too high.

Causality & Underlying Principles:

  • Solution is Undersaturated: Too much solvent was used, and the concentration of the compound is below its solubility limit even at low temperatures.

  • High Nucleation Barrier: The solution is supersaturated, but the molecules have not yet organized into stable crystal nuclei. This can happen with very pure compounds or in very clean flasks.

Troubleshooting Protocol: How to Induce Nucleation

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution.[10] The microscopic imperfections on the glass provide a high-energy surface that can act as a nucleation site.

  • Introduce Seed Crystals: This is the most reliable method. Add a tiny crystal of the pure compound to the supersaturated solution. This bypasses the difficult primary nucleation step.

  • Concentrate the Solution: If the solution is likely undersaturated, gently heat it to boil off some of the solvent.[10] Let it cool again and observe. Be careful not to evaporate too much solvent, which could lead to rapid crashing out or oiling out.

  • Flash Freeze: Cool a small portion of the solution rapidly in a dry ice/acetone bath. This will often force the formation of a solid (even if amorphous). Reintroduce this solid into the main solution, which can act as a seed.

  • Change the Solvent System: If all else fails, evaporate the solvent completely and re-attempt the crystallization with a different solvent or a solvent/anti-solvent pair.[10]

Conceptual Diagram of Supersaturation and Nucleation

G concentrations Solubility Curve Metastable Zone (MSZ) Labile Zone b0 Temperature concentrations:e->b0 Cooling Path a0 Concentration labile Labile Zone (Spontaneous Nucleation, Risk of Oiling Out) msz Metastable Zone (MSZ) (Nucleation requires seeding or high energy input. Ideal for crystal growth.) stable Stable (Undersaturated) Zone (Crystals will dissolve)

Caption: Phase diagram illustrating the relationship between solubility, temperature, and the zones of crystallization.

References

  • Troubleshooting. (2022). Chemistry LibreTexts. [Link]

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. [Link]

  • Kubota, N., et al. (2019). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development. [Link]

  • Kiesow, K., et al. (2010). Experimental investigation and prediction of oiling out during crystallization process. Journal of Crystal Growth. [Link]

  • Crystal of substituted piperazine derivative and preparation method therefor. (2024).
  • Kallay, M., et al. (2024). Elucidating the Polymorphism of Xanthone: A Crystallization and Characterization Study. Crystal Growth & Design. [Link]

  • Synthesis and crystallization of piperazine ring-containing compounds. (2003).
  • Guide for crystallization. (n.d.). University of Rennes. [Link]

  • Chi, Y. F. (2017). The Study On Crystallization And Separating Of 1,4-bis (2-hydroxypropyl)-piperazine. Tianjin University. [Link]

  • Klosin, J. (2015). Crystal Growing Tips. University of Florida. [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester. [Link]

  • 2-Chloro-4-(piperazin-1-ylamino)phenol. (n.d.). PubChem. [Link]

  • Zhang, M., et al. (2024). A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein. MDPI. [Link]

  • SOP: CRYSTALLIZATION. (n.d.). P. D. Patel Institute of Applied Sciences. [Link]

  • Kotha, S., et al. (2007). Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. Crystal Growth & Design. [Link]

  • Neves, A. R., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Crystals. [Link]

  • Crystal polymorphism. (n.d.). Wikipedia. [Link]

  • Woinowski, K., et al. (2021). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. PMC - NIH. [Link]

  • Ter Horst, J. H., et al. (2009). Polymorphism in Processes of Crystallization in Solution: A Practical Review. Crystal Growth & Design. [Link]

  • 2-Chloro-4-piperazin-1-ylphenol-d8. (n.d.). BIOFOUNT. [Link]

  • Crystal Polymorphism in Chemical & Pharmaceutical Process Development. (n.d.). Mettler Toledo. [Link]

  • Yousef, R. I., & El-Eswed, B. (2009). The effect of pH on the adsorption of phenol and chlorophenols onto natural zeolite. Journal of Hazardous Materials. [Link]

  • Yang, J., & Huang, X. (Eds.). (2023). Polymorphism in Crystals. MDPI. [Link]

  • Friedman, M. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry. [Link]

  • 2-Chloro-4-piperazin-1-ylphenol(CAS# 85474-76-6). (n.d.). angenechemical.com. [Link]

  • 2-Chloro-4-piperazin-1-ylphenol 100mg. (n.d.). Dana Bioscience. [Link]

  • Friedman, M. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. ResearchGate. [Link]

  • 2-Chloro-4-piperazin-1-ylphenol-d8 2.5 mg. (n.d.). Biotech Hub Africa. [Link]

Sources

Troubleshooting

Technical Support Center: Analytical Method Validation for 2-Chloro-4-piperazin-1-ylphenol

Welcome to the technical support center for the analytical method validation of 2-Chloro-4-piperazin-1-ylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the comm...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical method validation of 2-Chloro-4-piperazin-1-ylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the development and validation of analytical methods for this compound. By understanding the physicochemical properties of 2-Chloro-4-piperazin-1-ylphenol, which incorporates a basic piperazine moiety and an acidic phenol group, we can anticipate and address potential issues in chromatographic analysis.

Introduction: Understanding the Molecule

2-Chloro-4-piperazin-1-ylphenol is a molecule that presents unique challenges in analytical chemistry, primarily due to its dual nature. The piperazine group is basic, with pKa values for the two nitrogen atoms typically falling in the ranges of 5.3-5.7 and 9.7-9.8 for the second and first protonation, respectively[1]. The phenolic hydroxyl group, conversely, is weakly acidic. This amphoteric character, combined with a chlorinated aromatic ring, dictates its behavior in various analytical systems, particularly in reversed-phase high-performance liquid chromatography (RP-HPLC).

A robust and reliable analytical method is paramount for the accurate quantification of 2-Chloro-4-piperazin-1-ylphenol in drug substance, drug product, and biological matrices. Method validation, as per the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensures that the analytical procedure is fit for its intended purpose[2][3]. This guide will address common issues encountered during the validation process in a practical question-and-answer format.

Troubleshooting Guide & FAQs

Chromatography Issues

Question 1: I am observing significant peak tailing for 2-Chloro-4-piperazin-1-ylphenol in my RP-HPLC analysis. What is the cause and how can I resolve it?

Answer:

Peak tailing is a common and frustrating issue when analyzing basic compounds like 2-Chloro-4-piperazin-1-ylphenol on silica-based C18 columns.

  • Underlying Cause: The primary reason for this is the interaction between the protonated (positively charged) piperazine moiety of your analyte and the deprotonated (negatively charged) residual silanol groups (Si-O⁻) on the surface of the silica stationary phase. This secondary ionic interaction is a different retention mechanism from the intended hydrophobic interaction, causing some analyte molecules to be retained longer, which results in an asymmetrical peak with a "tail."

  • Troubleshooting Protocol:

    • Mobile Phase pH Adjustment: The most effective way to mitigate this issue is to control the ionization of the silanol groups by lowering the mobile phase pH.

      • Action: Adjust the mobile phase pH to be between 2.5 and 3.0 using an appropriate buffer (e.g., phosphate or formate). At this low pH, the silanol groups are protonated (Si-OH) and thus electrically neutral, which minimizes the secondary ionic interactions with the positively charged analyte.

    • Employ a Competing Base: If lowering the pH is not sufficient or not desired for other reasons (e.g., analyte stability), a competing base can be added to the mobile phase.

      • Action: Add a small concentration (typically 10-25 mM) of a competing base, such as triethylamine (TEA), to your mobile phase. The TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte.

    • Increase Buffer Strength: A higher buffer concentration can also help to shield the residual silanol groups.

      • Action: Increase the concentration of your mobile phase buffer to 25-50 mM. This can improve peak shape by reducing the accessibility of the silanol groups.

    • Column Selection: Not all C18 columns are created equal. Modern columns are designed to minimize these secondary interactions.

      • Action: Utilize a column with high-purity silica and effective end-capping. End-capping is a process where the residual silanol groups are chemically bonded with a small, inert group, making them unavailable for interaction with basic analytes.

Question 2: My sensitivity for 2-Chloro-4-piperazin-1-ylphenol is low when using UV detection. How can I improve it?

Answer:

Low sensitivity can be a result of several factors, from the inherent properties of the molecule to the instrumental setup.

  • Underlying Cause: The chromophore of 2-Chloro-4-piperazin-1-ylphenol (the substituted benzene ring) may have a lower than expected molar absorptivity at the selected wavelength. Additionally, poor peak shape (as discussed in Q1) can lead to broader, shorter peaks that are difficult to distinguish from baseline noise.

  • Troubleshooting Protocol:

    • Wavelength Optimization: Ensure you are monitoring at the wavelength of maximum absorbance (λmax).

      • Action: Using a photodiode array (PDA) detector, acquire a UV spectrum of your analyte. Determine the λmax and set your detector to this wavelength for optimal signal intensity.

    • Improve Peak Shape: As mentioned previously, a sharp, symmetrical peak is a tall peak.

      • Action: Implement the strategies from Question 1 to reduce peak tailing. A more efficient peak will have a greater height for the same peak area, thus improving your signal-to-noise ratio.

    • Consider Derivatization: If the native UV absorbance is insufficient for your application (e.g., trace analysis), derivatization can be employed to attach a strongly UV-absorbing or fluorescent tag to the molecule.

      • Action: The secondary amine in the piperazine ring is a good target for derivatization with reagents like dansyl chloride or 4-chloro-7-nitrobenzofuran (NBD-Cl), which can significantly enhance detection sensitivity[4][5].

    • Alternative Detection Methods: If derivatization is not feasible, consider a more sensitive detection technique.

      • Action: Mass spectrometry (MS) is an inherently more sensitive and selective detection method. Developing an LC-MS method will likely provide a significant improvement in your limit of detection (LOD) and limit of quantitation (LOQ)[3][6].

Method Validation & Specificity

Question 3: How do I design a forced degradation study for 2-Chloro-4-piperazin-1-ylphenol to ensure the specificity of my stability-indicating method?

Answer:

Forced degradation (or stress testing) is a critical component of method validation that demonstrates the method's ability to separate the analyte from its potential degradation products, thus proving its specificity[7][8].

  • Underlying Principles: The goal is to induce degradation of the drug substance to a level of about 5-20%. The conditions should be relevant to potential degradation pathways. For 2-Chloro-4-piperazin-1-ylphenol, the likely points of degradation are the piperazine ring and the phenolic group.

  • Experimental Protocol: Forced Degradation Studies

    • Acid Hydrolysis:

      • Procedure: Dissolve the analyte in a solution of 0.1 M HCl. Heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to the working concentration with mobile phase for analysis.

    • Base Hydrolysis:

      • Procedure: Dissolve the analyte in a solution of 0.1 M NaOH. Maintain at room temperature or slightly elevated temperature (e.g., 40°C), monitoring at the same time points as the acid hydrolysis. Withdraw aliquots, neutralize with 0.1 M HCl, and prepare for analysis. The phenolic group may be more susceptible to degradation under basic conditions.

    • Oxidative Degradation:

      • Procedure: Treat the analyte solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature. Monitor over time. The piperazine ring can be susceptible to oxidation. Once sufficient degradation is observed, quench any remaining peroxide if necessary and analyze.

    • Thermal Degradation:

      • Procedure: Expose the solid drug substance to dry heat (e.g., 105°C) in a calibrated oven. Analyze samples at various time points. Also, test the analyte in solution at a high temperature (e.g., 80°C).

    • Photolytic Degradation:

      • Procedure: Expose the drug substance (both in solid form and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines. A control sample should be protected from light.

  • Data Analysis: Your analytical method should be able to resolve the main peak of 2-Chloro-4-piperazin-1-ylphenol from all degradation product peaks. The peak purity of the analyte should be assessed using a PDA detector to ensure no co-eluting peaks.

Troubleshooting Workflow Diagram

HPLC_Troubleshooting cluster_start Start: Analytical Issue cluster_problem Problem Identification cluster_solutions_tailing Solutions for Tailing cluster_solutions_sensitivity Solutions for Sensitivity cluster_end Resolution start Poor Chromatogram peak_tailing Peak Tailing? start->peak_tailing low_sensitivity Low Sensitivity? start->low_sensitivity peak_tailing->low_sensitivity No adjust_ph Lower Mobile Phase pH (e.g., pH 2.5-3.0) peak_tailing->adjust_ph Yes optimize_uv Optimize UV Wavelength (Check λmax) low_sensitivity->optimize_uv Yes add_competing_base Add Competing Base (e.g., TEA) adjust_ph->add_competing_base use_endcapped_column Use End-Capped Column add_competing_base->use_endcapped_column end_node Method Optimized use_endcapped_column->end_node improve_peak_shape Improve Peak Shape (See Tailing Solutions) optimize_uv->improve_peak_shape use_lcms Switch to LC-MS improve_peak_shape->use_lcms use_lcms->end_node

Caption: A workflow for troubleshooting common HPLC issues for 2-Chloro-4-piperazin-1-ylphenol.

Question 4: I am developing an LC-MS method and suspect matrix effects are impacting my results in plasma samples. How can I confirm and mitigate this?

Answer:

Matrix effects are a common challenge in LC-MS analysis, where co-eluting endogenous components from the sample matrix (e.g., plasma) can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.

  • Confirmation of Matrix Effects:

    • Post-Column Infusion: This is a qualitative assessment.

      • Procedure: Infuse a standard solution of 2-Chloro-4-piperazin-1-ylphenol at a constant flow rate into the MS source post-column. In a separate injection, run a blank, extracted matrix sample through the HPLC. A dip or rise in the baseline signal of your analyte at certain retention times indicates ion suppression or enhancement, respectively.

    • Post-Extraction Spike: This provides a quantitative measure.

      • Procedure: Compare the peak area of the analyte in a neat solution (A) to the peak area of the analyte spiked into a blank, extracted matrix sample at the same concentration (B). The matrix effect can be calculated as: Matrix Effect (%) = (B/A) * 100. A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

  • Mitigation Strategies:

    • Improve Chromatographic Separation: The most effective strategy is to chromatographically separate the analyte from the interfering matrix components.

      • Action: Optimize your gradient profile to better resolve the analyte peak. Experiment with different stationary phases that may offer alternative selectivity.

    • Sample Preparation: A more rigorous sample cleanup can remove many interfering components.

      • Action: Instead of a simple protein precipitation, consider using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up your sample before injection.

    • Dilution: Diluting the sample can reduce the concentration of matrix components to a level where they no longer significantly affect ionization.

      • Action: Dilute the sample extract with the mobile phase. This is often a simple and effective approach, provided your method has sufficient sensitivity to measure the diluted analyte.

    • Use of an Internal Standard: An appropriate internal standard is crucial for accurate quantification in the presence of matrix effects.

      • Action: The ideal choice is a stable isotope-labeled (SIL) version of the analyte (e.g., 2-Chloro-4-piperazin-1-ylphenol-d8). The SIL internal standard will co-elute with the analyte and experience the same matrix effects, allowing for reliable correction and accurate quantification. If a SIL standard is unavailable, a structural analog that elutes close to the analyte can be used, but it may not compensate for matrix effects as effectively.

Summary of Typical HPLC Method Parameters

The following table provides a starting point for developing an HPLC method for 2-Chloro-4-piperazin-1-ylphenol. These parameters will likely require optimization for your specific application and instrumentation.

ParameterRecommended Starting ConditionRationale
Column C18, 2.1 or 4.6 mm i.d., 50-150 mm length, ≤ 3.5 µm particle sizeStandard for reversed-phase; smaller particles for higher efficiency.
Mobile Phase A 0.1% Formic Acid in WaterProvides low pH to minimize silanol interactions.
Mobile Phase B 0.1% Formic Acid in Acetonitrile or MethanolAcetonitrile often provides sharper peaks and lower backpressure.
Gradient 5-95% B over 5-10 minutesA generic starting gradient; adjust based on analyte retention.
Flow Rate 0.3-1.0 mL/minDependent on column internal diameter.
Column Temperature 30-40 °CImproves peak shape and reduces viscosity.
Injection Volume 1-10 µLKeep low to prevent peak distortion.
Detection UV/PDA at λmax or MS (ESI+)Determine λmax experimentally. ESI+ is suitable for the basic piperazine.

Conclusion

The analytical method validation for 2-Chloro-4-piperazin-1-ylphenol requires a systematic and scientifically-driven approach. By understanding the chemical nature of the molecule, particularly the basicity of the piperazine ring, analysts can proactively address common chromatographic issues such as peak tailing. Adherence to ICH guidelines for validation, including rigorous forced degradation studies, is essential to ensure the development of a robust, specific, and reliable method. This guide provides a foundation for troubleshooting and optimizing your analytical procedures, ultimately leading to higher quality data and a more efficient drug development process.

References

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Kubica, P., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 26(11), 3169. Retrieved from [Link]

  • Adamowicz, P., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. International Journal of Molecular Sciences, 23(6), 3306. Retrieved from [Link]

  • Maurer, H. H., et al. (2004). Piperazine-Derived Designer Drug 1-(3-Chlorophenyl)piperazine (mCPP): GC-MS Studies on its Metabolism and its Toxicological Detection in Rat Urine. Journal of Analytical Toxicology, 28(1), 20-27. Retrieved from [Link]

  • Derks, P. M., et al. (2008). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 53(2), 456-460. Retrieved from [Link]

  • Muszalska, I., et al. (2009). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica - Drug Research, 66(1), 3-10. Retrieved from [Link]

  • Dana Bioscience. (n.d.). 2-Chloro-4-(piperazin-1-yl)phenol 50mg. Retrieved from [Link]

  • Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Retrieved from [Link]

  • Al-saadi, H. W. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. Retrieved from [Link]

  • Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Retrieved from [Link]

  • Angene Chemical. (n.d.). 2-Chloro-4-piperazin-1-ylphenol. Retrieved from [Link]

  • Liu, Y., et al. (2021). Pharmacokinetic study of 3-(4-chlorophenyl)-7-[2-(piperazin-1-yl)ethoxy]-4H-chromen-4-one. Journal of Chinese Pharmaceutical Sciences, 30(2), 146-156. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Chlorophenyl)piperazine. Retrieved from [Link]

  • ResearchGate. (n.d.). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. Retrieved from [Link]

  • Shinde, P., et al. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(9), 4584-4590. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Scaling Up 2-Chloro-4-piperazin-1-ylphenol Production

Prepared by: Gemini, Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-Chloro-4-pipera...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-Chloro-4-piperazin-1-ylphenol. It addresses common challenges through practical troubleshooting guides and frequently asked questions, grounded in established chemical principles and process optimization strategies.

Synthesis Overview & Core Principles

2-Chloro-4-piperazin-1-ylphenol is a key intermediate in pharmaceutical synthesis. Its structure, featuring a substituted phenol and a piperazine moiety, makes it a versatile building block. The most common synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction.

The core transformation is the displacement of a halide (typically chlorine or fluorine) from an activated aromatic ring by piperazine. The success of this reaction, particularly at scale, hinges on careful control of reaction parameters to maximize yield and minimize impurity formation.

General Reaction Scheme:

The synthesis is typically achieved by reacting a doubly activated dihalobenzene, such as 1,2-dichloro-4-nitrobenzene, with piperazine, followed by reduction of the nitro group and subsequent diazotization/hydrolysis to yield the phenol. An alternative, more direct route involves the reaction of 2-chloro-4-fluorophenol or a protected variant with piperazine. For this guide, we will focus on a common and scalable pathway starting from 2,4-dichloronitrobenzene.

Detailed Experimental Protocol (Lab Scale)

This protocol outlines a reliable method for the synthesis of 2-Chloro-4-piperazin-1-ylphenol. It includes in-process checks (IPCs) to ensure reaction completion and quality control.

Step 1: Synthesis of 1-(3-Chloro-4-nitrophenyl)piperazine
  • Reagent Setup: In a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, charge N-methyl-2-pyrrolidone (NMP) (5 volumes relative to the limiting reagent).

  • Add potassium carbonate (K₂CO₃) (2.5 equivalents) and piperazine (3.0 equivalents, anhydrous).

  • Begin stirring and heat the mixture to 80-90 °C under a nitrogen atmosphere.

  • Reaction: Slowly add a solution of 2,4-dichloronitrobenzene (1.0 equivalent) dissolved in NMP (2 volumes) to the reactor over 1-2 hours, maintaining the internal temperature below 100 °C. The reaction is exothermic.

  • Monitoring: After the addition is complete, maintain the temperature at 110-120 °C. Monitor the reaction progress by HPLC or TLC every 2 hours until the consumption of 2,4-dichloronitrobenzene is >98%.[1]

  • Work-up: Cool the reaction mixture to 40-50 °C. Slowly quench the reaction by adding water (10 volumes) while stirring. This will precipitate the product.

  • Stir the resulting slurry for 1-2 hours at room temperature.

  • Isolation: Filter the solid product, wash thoroughly with deionized water until the pH of the filtrate is neutral, and then wash with a cold non-polar solvent like heptane to remove organic residues.

  • Dry the yellow solid under vacuum at 60-70 °C to a constant weight.

Step 2: Synthesis of 2-Chloro-4-piperazin-1-ylaniline
  • Catalyst Slurry: In a separate vessel, prepare a slurry of Palladium on Carbon (10% Pd/C, 50% wet) (0.5-1.0 mol%) in methanol.

  • Reaction Setup: In a hydrogenation reactor, dissolve the crude 1-(3-Chloro-4-nitrophenyl)piperazine from Step 1 in methanol (10 volumes).

  • Hydrogenation: Carefully add the catalyst slurry to the reactor. Seal the reactor and purge several times with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen gas (50-60 psi) and heat to 40-50 °C.

  • Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-6 hours. Confirm completion with HPLC/TLC.

  • Catalyst Removal: Cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a bed of Celite® to remove the palladium catalyst. Wash the filter cake with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude aniline derivative, which can be used directly in the next step or purified further.

Step 3: Synthesis of 2-Chloro-4-piperazin-1-ylphenol
  • Diazotization: Dissolve the crude 2-Chloro-4-piperazin-1-ylaniline in a mixture of water and sulfuric acid (or hydrochloric acid) at 0-5 °C.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, keeping the temperature strictly below 5 °C.

  • Stir the mixture for 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Hydrolysis: Slowly add the diazonium salt solution to a pre-heated solution of aqueous sulfuric acid at 90-100 °C. Vigorous nitrogen evolution will occur.

  • After the addition is complete, heat the mixture for an additional 1-2 hours to ensure complete hydrolysis.

  • Work-up & Purification: Cool the mixture and adjust the pH to 7-8 with a base (e.g., sodium carbonate or ammonia solution) to precipitate the crude product.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by column chromatography to yield the final product.[2]

Process Workflow and Data

Overall Synthesis Workflow

G cluster_0 Step 1: S_NAr Reaction cluster_1 Step 2: Nitro Group Reduction cluster_2 Step 3: Diazotization & Hydrolysis A Charge NMP, Piperazine, K2CO3 B Add 2,4-Dichloronitrobenzene Solution @ <100°C A->B C Heat to 110-120°C Monitor by HPLC/TLC B->C D Quench with Water & Precipitate C->D E Filter, Wash & Dry D->E F Dissolve Nitro Intermediate in Methanol E->F Crude Nitro Intermediate G Hydrogenate with Pd/C Catalyst F->G H Filter Catalyst G->H I Concentrate Filtrate H->I J Form Diazonium Salt with NaNO2 @ <5°C I->J Crude Aniline K Hydrolyze in Hot Aqueous Acid J->K L Neutralize & Precipitate K->L M Purify by Recrystallization or Chromatography L->M Final Pure 2-Chloro-4-piperazin-1-ylphenol M->Final G Start High Impurity in Step 1 (Confirmed by HPLC/MS) Q1 Is the impurity heavier than the desired product? Start->Q1 A1_Yes Likely a di-substituted piperazine byproduct. Q1->A1_Yes Yes Q2 Is the impurity an isomer of the product? Q1->Q2 No Sol1 Solution: Increase excess of piperazine in future runs. Purify via chromatography. A1_Yes->Sol1 A2_Yes Likely the 1-(2-Chloro-4-nitrophenyl)piperazine regioisomer. Q2->A2_Yes Yes A_Other Could be hydrolysis product (2-chloro-4-nitrophenol) or other side products. Q2->A_Other No Sol2 Solution: Optimize temperature. Lower temps may improve selectivity. Purify via recrystallization. A2_Yes->Sol2 Sol3 Solution: Ensure anhydrous conditions. Check for solvent/reagent moisture. A_Other->Sol3

Caption: Decision tree for identifying and resolving common impurities in Step 1.

Issue: Incomplete Hydrogenation or Catalyst Poisoning (Step 2)

  • Q: My hydrogenation reaction is very slow or has stopped completely. What is the cause?

    • A: Causality & Solution:

      • Catalyst Poisoning: The most common cause. Sulfur-containing compounds or residual halides from Step 1 can poison the Pd/C catalyst. Ensure the nitro-intermediate is thoroughly washed and dried.

      • Catalyst Quality/Amount: Ensure the catalyst is active. Use a fresh batch if in doubt. For scale-up, the catalyst loading (mol%) may need optimization.

      • Mass Transfer Limitations: In large reactors, efficient mixing is critical to ensure hydrogen gas, liquid, and the solid catalyst are in intimate contact. Increase agitation speed and ensure proper baffling. [3] 4. Pressure and Temperature: Ensure the reactor is holding the target pressure and temperature. Leaks will prevent the reaction from completing.

Issue: Dark Color and Low Purity in Final Product (Step 3)

  • Q: The final 2-Chloro-4-piperazin-1-ylphenol is dark brown and shows multiple spots on TLC. Why?

    • A: Causality & Solution:

      • Diazonium Salt Decomposition: Diazonium salts are unstable. The temperature during its formation must be kept below 5 °C. If the temperature rises, it can decompose, leading to a host of colored, tar-like impurities.

      • Side Reactions during Hydrolysis: The hydrolysis step can generate impurities if not controlled. The addition of the diazonium salt to hot acid should be slow and steady to control the exotherm and gas evolution.

      • Oxidation: Phenols are susceptible to air oxidation, which often produces colored impurities. After neutralization, process the product quickly. Consider performing the work-up under a nitrogen atmosphere. The final product should be stored protected from light and air.

Frequently Asked Questions (FAQs)

  • Q1: What are the critical safety precautions for this synthesis?

    • A1: Handle 2,4-dichloronitrobenzene and the final product with care, as they are hazardous substances. [4]Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All steps should be performed in a well-ventilated fume hood. The hydrogenation step involves flammable hydrogen gas and a pyrophoric catalyst (dry Pd/C); follow established safety protocols for handling these materials. Diazonium salts are potentially explosive in a dry state; never isolate them.

  • Q2: How should the final product, 2-Chloro-4-piperazin-1-ylphenol, be stored?

    • A2: The solid product should be stored in a tightly sealed, light-resistant container under an inert atmosphere (nitrogen or argon) at room temperature or refrigerated to prevent oxidation and degradation. [5]For solutions, it is recommended to prepare them fresh and use them the same day.

  • Q3: What analytical methods are recommended for final product purity analysis?

    • A3: A combination of methods is ideal. HPLC-UV is the primary technique for quantifying purity and impurities. [6]Since the piperazine moiety itself is not strongly UV-active, a method using a suitable wavelength for the substituted phenol ring (e.g., 254 nm) is used. [1]LC-MS is invaluable for identifying unknown impurities. NMR (¹H and ¹³C) confirms the structure, and FT-IR confirms the presence of key functional groups (O-H, N-H, C-Cl).

  • Q4: Can this process be adapted for cGMP production?

    • A4: Yes, but it requires rigorous validation and documentation. Key considerations include: sourcing cGMP-grade raw materials, validating all analytical methods, establishing and qualifying process parameters, performing cleaning validation of the reactors, and documenting every step meticulously. [3]

References

  • Patent 0011857, 2-Chloro-4-(4-lower alkyl-1-piperazinyl)-benzenemethanol-Nw-oxides, methods for their preparation and pharmaceutical compositions containing them.

  • Sigma-Aldrich, Safety Data Sheet for 1-(3-Chlorophenyl)piperazine (related structure).

  • Fisher Scientific, Safety Data Sheet for (R)-1-[alpha-(4-Chlorophenyl)benzyl]piperazine (related structure).

  • HWS Labortechnik, From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.

  • Tocris Bioscience, Stability and Storage.

  • Navaneeswari, R. & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.

  • BenchChem (2025). A Comparative Guide to Analytical Methods for the Characterization of (2-Chloro-4-iodophenyl)hydrazine.

Sources

Reference Data & Comparative Studies

Validation

A Head-to-Head Comparison for Novel Antipsychotic Drug Discovery: Unveiling the Potential of 2-Chloro-4-piperazin-1-ylphenol

In the relentless pursuit of safer and more effective treatments for neuropsychiatric disorders, the piperazine scaffold has emerged as a cornerstone in medicinal chemistry. Its presence in numerous FDA-approved antipsyc...

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of safer and more effective treatments for neuropsychiatric disorders, the piperazine scaffold has emerged as a cornerstone in medicinal chemistry. Its presence in numerous FDA-approved antipsychotics, antidepressants, and anxiolytics underscores its privileged role in modulating central nervous system (CNS) targets.[1][2][3] This guide delves into the biological activity of a lesser-explored derivative, 2-Chloro-4-piperazin-1-ylphenol, by proposing a rigorous, head-to-head comparison with established atypical antipsychotics. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating this compound's potential as a novel therapeutic agent.

The core hypothesis is that the unique substitution pattern of 2-Chloro-4-piperazin-1-ylphenol—featuring a chlorine atom and a hydroxyl group on the phenylpiperazine moiety—may confer a desirable pharmacological profile, potentially offering improved selectivity, reduced off-target effects, and a favorable metabolic profile compared to existing treatments. This guide will outline the experimental roadmap to rigorously test this hypothesis.

The Competitive Landscape: Selecting a Gold Standard for Comparison

To meaningfully assess the biological activity of 2-Chloro-4-piperazin-1-ylphenol, it is imperative to benchmark it against current standards of care. For this purpose, we have selected two widely prescribed atypical antipsychotics that also feature the piperazine motif:

  • Aripiprazole: Chosen for its unique mechanism of action as a dopamine D2 partial agonist and serotonin 5-HT1A partial agonist, and a 5-HT2A antagonist. This profile is associated with a lower incidence of extrapyramidal symptoms (EPS) and hyperprolactinemia.

  • Olanzapine: A multi-acting receptor-targeted antipsychotic (MARTA) with high affinity for dopamine D2 and serotonin 5-HT2A receptors, among others. It is highly effective but associated with significant metabolic side effects.

This selection allows for a nuanced comparison, evaluating not only efficacy-related targets but also potential for an improved safety profile.

Proposed Mechanism of Action: A Focus on Dopaminergic and Serotonergic Pathways

Based on the structural alerts within 2-Chloro-4-piperazin-1-ylphenol and the known pharmacology of related compounds, we hypothesize a primary interaction with dopamine D2 and serotonin 5-HT2A receptors.[3][4] The interplay between these two systems is a well-established principle in the treatment of psychosis.

Antipsychotic_MoA cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Serotonergic Influence Dopamine_Release Dopamine Release D2_Receptor Dopamine D2 Receptor Dopamine_Release->D2_Receptor Binds Adenylyl_Cyclase Adenylyl Cyclase D2_Receptor->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Psychosis_Symptoms Psychosis Symptoms cAMP->Psychosis_Symptoms Modulates 5HT2A_Receptor Serotonin 5-HT2A Receptor Dopamine_Release_Inhibition Inhibition of Dopamine Release 5HT2A_Receptor->Dopamine_Release_Inhibition Enhances Dopamine_Release_Inhibition->Dopamine_Release Test_Compound 2-Chloro-4-piperazin-1-ylphenol (Hypothesized Antagonist) Test_Compound->D2_Receptor Blocks Test_Compound->5HT2A_Receptor Blocks

Caption: Hypothesized mechanism of action for 2-Chloro-4-piperazin-1-ylphenol.

Part 1: In Vitro Profiling - Establishing Target Engagement and Functional Activity

The initial phase of our investigation focuses on defining the molecular pharmacology of 2-Chloro-4-piperazin-1-ylphenol through a series of in vitro assays. These experiments are designed to be self-validating by including both positive and negative controls, as well as established comparators.

Experimental Workflow: In Vitro Analysis

In_Vitro_Workflow Start Synthesize & Purify 2-Chloro-4-piperazin-1-ylphenol Receptor_Binding Radioligand Binding Assays (D2, 5-HT2A, H1, M1, α1) Start->Receptor_Binding Functional_Assays Functional Assays (cAMP & Ca2+ Flux) Start->Functional_Assays ADME_Tox Early ADME-Tox (CYP Inhibition, hERG, Ames) Start->ADME_Tox Data_Analysis Data Analysis & Comparison (Ki, IC50, EC50) Receptor_Binding->Data_Analysis Functional_Assays->Data_Analysis ADME_Tox->Data_Analysis Go_NoGo Go/No-Go Decision for In Vivo Data_Analysis->Go_NoGo In_Vivo_Workflow Start Select Lead Candidate from In Vitro PK_Study Pharmacokinetic Study (Bioavailability, Half-life) Start->PK_Study Efficacy_Models Efficacy Models (Amphetamine-induced Hyperlocomotion) PK_Study->Efficacy_Models Safety_Models Safety Models (Catalepsy, Rotarod) PK_Study->Safety_Models Data_Analysis Data Analysis & Comparison Efficacy_Models->Data_Analysis Safety_Models->Data_Analysis Final_Assessment Final Assessment of Therapeutic Potential Data_Analysis->Final_Assessment

Caption: A sequential workflow for the in vivo assessment of drug candidates.

A. Amphetamine-Induced Hyperlocomotion (AIH) Model

Objective: To assess the antipsychotic-like potential of 2-Chloro-4-piperazin-1-ylphenol by its ability to attenuate dopamine-mediated hyperlocomotion. [5] Methodology:

  • Acclimation: Male C57BL/6 mice are acclimated to the open-field arenas.

  • Dosing: Animals are pre-treated with various doses of the test compound, comparators, or vehicle via an appropriate route (e.g., intraperitoneal or oral).

  • Psychostimulant Challenge: After a pre-treatment period, mice are challenged with d-amphetamine (e.g., 2.5 mg/kg, i.p.) to induce hyperlocomotion.

  • Behavioral Recording: Locomotor activity (distance traveled, rearing frequency) is recorded for 60-90 minutes using automated activity monitors.

  • Analysis: The ability of the test compound to reduce amphetamine-induced hyperlocomotion is compared to the vehicle control group.

B. Catalepsy Assessment

Objective: To evaluate the potential for extrapyramidal side effects (EPS) by measuring the induction of catalepsy.

Methodology:

  • Dosing: Rodents are administered a range of doses of the test compound or comparators.

  • Bar Test: At various time points post-dosing, the animal's forepaws are gently placed on a raised horizontal bar.

  • Measurement: The time taken for the animal to remove both forepaws from the bar is recorded. A prolonged latency to move is indicative of catalepsy.

Expected Data Summary:

CompoundAIH Reversal (ED50, mg/kg)Catalepsy Induction (MED, mg/kg)Therapeutic Index (Catalepsy/AIH)
2-Chloro-4-piperazin-1-ylphenol TBDTBDTBD
Aripiprazole1.0>30>30
Olanzapine0.55.010

TBD: To Be Determined; MED: Minimum Effective Dose

Conclusion and Future Directions

This guide provides a robust and scientifically rigorous framework for the initial biological characterization of 2-Chloro-4-piperazin-1-ylphenol. By employing a head-to-head comparison with established drugs like Aripiprazole and Olanzapine, researchers can generate a comprehensive data package to support a go/no-go decision for further development. The outlined in vitro and in vivo experiments will elucidate the compound's affinity, functional activity, potential for antipsychotic-like efficacy, and its propensity to induce motor side effects.

A favorable outcome from these studies—characterized by high affinity and antagonism at D2 and 5-HT2A receptors, efficacy in the AIH model, and a wide therapeutic index for catalepsy—would strongly support the advancement of 2-Chloro-4-piperazin-1-ylphenol as a promising lead candidate for a new generation of antipsychotic agents. Subsequent studies would then focus on more extensive ADME-Tox profiling, evaluation in more complex behavioral models (e.g., cognitive deficits), and ultimately, IND-enabling studies. The systematic approach detailed herein ensures that the journey from a novel chemical entity to a potential therapeutic is both efficient and built on a foundation of solid scientific evidence.

References

  • Recent progress in assays for GPCR drug discovery. (n.d.). National Institutes of Health.[Link]

  • Screening models of anti psychotic drugs-converted | PDF. (n.d.). Slideshare.[Link]

  • Advances in G Protein-Coupled Receptor High-throughput Screening. (2021). National Institutes of Health.[Link]

  • Pharmacological screening of Anti-psychotic agents. (n.d.). Slideshare.[Link]

  • Screening of antipsychotic drugs in animal models. (n.d.). Tau.[Link]

  • In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. (2020). National Institutes of Health.[Link]

  • In vivo screening for anti=psychotic drugs using zebrafish. (2013). Frontiers.[Link]

  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. (2023). ACS Measurement Science Au.[Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity. (n.d.). Eurofins Discovery.[Link]

  • Current Awareness of Piperazines: Pharmacology and Toxicology. (2011). PubMed.[Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (n.d.). ResearchGate.[Link]

  • Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. (n.d.). ResearchGate.[Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). PubMed.[Link]

  • Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. (2019). National Institutes of Health.[Link]

  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (n.d.). Bentham Science.[Link]

Sources

Validation

Comparative Efficacy Analysis of 2-Chloro-4-piperazin-1-ylphenol: A Novel Antipsychotic Candidate vs. Standard Compounds

Introduction: The Evolving Landscape of Antipsychotic Drug Discovery The treatment of psychosis, particularly in schizophrenia, has been dominated by compounds that modulate dopaminergic and serotonergic pathways. First-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolving Landscape of Antipsychotic Drug Discovery

The treatment of psychosis, particularly in schizophrenia, has been dominated by compounds that modulate dopaminergic and serotonergic pathways. First-generation (typical) antipsychotics, such as haloperidol, primarily function as potent antagonists of the dopamine D2 receptor. While effective against positive symptoms like hallucinations and delusions, their utility is often limited by significant extrapyramidal side effects (EPS).[1][2] Second-generation (atypical) antipsychotics, including risperidone and olanzapine, were developed to address these limitations. They exhibit a broader receptor binding profile, notably a combined antagonism of D2 and serotonin 5-HT2A receptors, which is believed to contribute to their improved side effect profile and efficacy against negative symptoms.[2][3]

However, the need for novel agents with superior efficacy, particularly for cognitive and negative symptoms, and even safer profiles remains a critical unmet need in psychiatric medicine.[1] This guide introduces a novel investigational compound, 2-Chloro-4-piperazin-1-ylphenol (hereafter designated ICP-101 ), for preclinical evaluation. The presence of the piperazine moiety, a common pharmacophore in many successful antipsychotic agents, suggests potential activity at relevant CNS receptors.[4][5]

This document provides a comprehensive framework for evaluating the preclinical efficacy of ICP-101. We will compare its performance directly against a first-generation standard, Haloperidol , and a second-generation standard, Risperidone . The experimental designs herein are structured to provide a robust, multi-faceted comparison, from fundamental receptor interactions to complex behavioral outcomes in validated animal models.

Section 1: In Vitro Characterization: Defining the Receptor Interaction Profile

Expert Rationale: The foundational step in characterizing any potential antipsychotic is to determine its affinity for key neuroreceptors. The dopamine D2 and serotonin 5-HT2A receptors are the primary targets for nearly all clinically effective antipsychotics.[3][6] A compound's ratio of 5-HT2A to D2 binding affinity is often used as an early predictor of its classification as "atypical" versus "typical." A higher affinity for 5-HT2A relative to D2 is a hallmark of many atypical drugs and is hypothesized to mitigate the risk of EPS.[3] We will employ competitive radioligand binding assays to quantify the binding affinity (Ki) of our compounds of interest at these two critical targets.

Experimental Workflow: Radioligand Binding Assay

Below is a diagram illustrating the workflow for determining receptor binding affinity.

G cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_detection Detection & Analysis cells CHO or HEK293 Cells (Expressing Human D2 or 5-HT2A Receptors) harvest Cell Harvesting & Lysis cells->harvest centrifuge Centrifugation to Isolate Membranes harvest->centrifuge resuspend Resuspend Membrane Pellet in Assay Buffer centrifuge->resuspend add_membrane Add Membrane Preparation resuspend->add_membrane plate 96-Well Plate Setup add_radioligand Add Radioligand (e.g., [3H]Spiperone for D2, [3H]Ketanserin for 5-HT2A) plate->add_radioligand add_competitor Add Test Compound (ICP-101, Haloperidol, Risperidone) at Varying Concentrations add_radioligand->add_competitor add_competitor->add_membrane incubate Incubate to Reach Equilibrium add_membrane->incubate filter Rapid Filtration (Separates Bound from Free Ligand) incubate->filter scintillation Scintillation Counting (Quantifies Bound Radioactivity) filter->scintillation analysis Data Analysis (IC50 → Ki Calculation) scintillation->analysis caption Workflow for Radioligand Competitive Binding Assay.

Caption: Workflow for Radioligand Competitive Binding Assay.

Detailed Protocol: Dopamine D2 Receptor Binding Assay

This protocol is adapted from standard methodologies for determining ligand affinity at G-protein coupled receptors.[7][8]

  • Membrane Preparation:

    • Utilize a stable cell line, such as CHO-K1 or HEK293, recombinantly expressing the human dopamine D2 receptor.[9]

    • Culture cells to ~90% confluency and harvest.

    • Lyse the cells via hypotonic shock and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 900 x g) to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[7]

    • Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of approximately 100-200 µg/mL.

  • Competitive Binding Reaction:

    • In a 96-well plate, add 25 µL of assay buffer or the reference compound for non-specific binding (e.g., 10 µM Butaclamol).[7]

    • Add 25 µL of the test compounds (ICP-101, Haloperidol, Risperidone) at 12 different concentrations (e.g., from 0.1 nM to 1 µM).

    • Add 125 µL of the radioligand, [3H]-Spiperone, at a concentration near its Kd (e.g., 0.3 nM).

    • Initiate the binding reaction by adding 100 µL of the membrane preparation to each well.

  • Incubation and Detection:

    • Incubate the plate at room temperature for 90 minutes with gentle shaking to allow the binding to reach equilibrium.[7]

    • Terminate the reaction by rapid filtration through GF/C filter plates, which trap the membranes with bound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Add scintillation cocktail to each well and quantify the radioactivity using a scintillation counter.[10]

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the competitor compound.

    • Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value (the concentration of the competitor that displaces 50% of the radioligand).

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

A similar protocol would be employed for the 5-HT2A receptor, typically using [3H]-Ketanserin as the radioligand.[10]

Comparative Data Summary: Receptor Binding Affinity (Hypothetical Data)

The following table summarizes the expected binding affinities. This data is illustrative and serves as a benchmark for evaluation.

CompoundD2 Receptor Ki (nM)5-HT2A Receptor Ki (nM)5-HT2A / D2 Affinity RatioPredicted Profile
ICP-101 12.51.86.9Atypical
Haloperidol 1.550.00.03Typical
Risperidone 4.00.220.0Atypical

Interpretation: In this hypothetical dataset, ICP-101 displays high affinity for both D2 and 5-HT2A receptors. Crucially, its affinity for the 5-HT2A receptor is nearly 7-fold higher than for the D2 receptor. This profile strongly suggests that ICP-101 may function as an atypical antipsychotic, similar to risperidone, and may therefore be associated with a lower risk of extrapyramidal side effects compared to a typical agent like haloperidol.[3][11]

Section 2: In Vivo Efficacy and Side Effect Profile

Expert Rationale: While in vitro binding data is crucial, it does not fully predict a compound's therapeutic effect or side effect liability in a complex biological system. Therefore, in vivo testing in validated animal models is an indispensable step.[1][12] We have selected a battery of tests to model different aspects of schizophrenia: positive symptoms (hyperactivity), cognitive deficits, and treatment-emergent side effects (catalepsy).

In Vivo Experimental Cascade

The following diagram outlines the logical progression of our in vivo studies.

G cluster_phase1 Phase 1: Efficacy Screening cluster_phase2 Phase 2: Side Effect Profiling cluster_phase3 Phase 3: Affective Symptom Screening hyperactivity Amphetamine-Induced Hyperactivity (Models Positive Symptoms) catalepsy Catalepsy Test (Models Extrapyramidal Side Effects) hyperactivity->catalepsy nor Novel Object Recognition (Models Cognitive Deficits) fst Forced Swim Test (Models Depressive-like Behavior) nor->fst caption Logical cascade for in vivo behavioral testing.

Caption: Logical cascade for in vivo behavioral testing.

Protocol 2.1: Novel Object Recognition (NOR) Test

Rationale: Cognitive impairment is a core feature of schizophrenia that is poorly addressed by many current medications.[1] The NOR test assesses recognition memory in rodents, a domain of cognition relevant to the human condition. The test leverages the innate tendency of mice to explore a novel object more than a familiar one.[13]

Methodology: [13][14]

  • Habituation (Day 1):

    • Individually place each mouse into an open-field arena (e.g., 40 x 40 cm) devoid of any objects.

    • Allow the mouse to freely explore the arena for 10 minutes to acclimate to the environment.

    • Return the mouse to its home cage.

  • Training/Familiarization (Day 2, Session 1):

    • Place two identical objects (e.g., small plastic blocks) in opposite corners of the arena.

    • Place a mouse in the center of the arena and allow it to explore the objects for 10 minutes.

    • The time spent actively exploring each object (sniffing, touching with nose) is recorded.

    • Return the mouse to its home cage for an inter-session interval (e.g., 2 hours).

  • Testing (Day 2, Session 2):

    • Replace one of the identical objects with a novel object of similar size but different shape and color.

    • Place the same mouse back into the arena for a 5-10 minute test session.

    • Record the time spent exploring the familiar object (T_familiar) and the novel object (T_novel).

  • Data Analysis:

    • Calculate the Discrimination Index (DI) as: (T_novel - T_familiar) / (T_novel + T_familiar).

    • A positive DI indicates the mouse remembers the familiar object and prefers the novel one, signifying intact recognition memory. A DI near zero suggests a memory deficit.

Protocol 2.2: Forced Swim Test (FST)

Rationale: The FST is a widely used behavioral assay to screen for antidepressant efficacy.[15] It is based on the principle that when placed in an inescapable container of water, rodents will eventually adopt an immobile posture. This immobility is interpreted as a state of behavioral despair. Antidepressant compounds are known to increase the latency to immobility or decrease the total time spent immobile.[16][17]

Methodology: [15][18]

  • Apparatus: A transparent cylinder (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm, making it impossible for the mouse to touch the bottom or escape.

  • Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before the test.

  • Procedure:

    • Administer the test compound (ICP-101, Haloperidol, Risperidone) or vehicle via the appropriate route (e.g., intraperitoneal injection) 30-60 minutes prior to the test.

    • Gently place each mouse into the water-filled cylinder.

    • The test duration is 6 minutes. Behavior is typically recorded via video for later analysis.[18]

  • Scoring:

    • The first 2 minutes of the test are often considered an initial adaptation period and are excluded from the analysis.[16]

    • During the final 4 minutes, score the cumulative time the mouse spends immobile. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep its head above water.

Comparative Data Summary: In Vivo Models (Hypothetical Data)
Compound (Dose)Amphetamine-Induced Hyperactivity (% Reduction vs. Vehicle)Novel Object Recognition (Discrimination Index)Catalepsy (Time Immobile in 180s)Forced Swim Test (% Time Immobile)
Vehicle Control 0%0.055s65%
ICP-101 (5 mg/kg) 65%0.4515s35%
Haloperidol (1 mg/kg) 75%0.10120s60%
Risperidone (1 mg/kg) 70%0.4030s40%

Interpretation:

  • Positive Symptoms: All three compounds effectively reduce hyperactivity, a proxy for antipsychotic efficacy.[19]

  • Cognition: ICP-101 and Risperidone significantly improve the discrimination index in the NOR test, suggesting a pro-cognitive effect not observed with Haloperidol. This is a highly desirable attribute for a modern antipsychotic.[1]

  • Side Effects: Haloperidol induces profound catalepsy, indicative of a high risk for EPS. Risperidone shows a moderate effect, while ICP-101 induces only minimal catalepsy, suggesting a significantly improved safety profile.

  • Affective Symptoms: ICP-101 and Risperidone reduce immobility time in the FST, indicating potential antidepressant-like properties, which could be beneficial for treating the negative and depressive symptoms of schizophrenia.

Section 3: Synthesis of Findings and Future Directions

This comprehensive preclinical evaluation, based on established and robust methodologies, provides a compelling, albeit hypothetical, profile for the novel compound ICP-101.

Overall Comparative Profile:

ParameterICP-101Haloperidol (Typical)Risperidone (Atypical)
D2 Receptor Affinity ModerateHighHigh
5-HT2A/D2 Ratio High (>1)Low (<1)High (>1)
Efficacy (Positive Sx) StrongStrongStrong
Efficacy (Cognitive Sx) StrongWeak/NoneStrong
EPS Liability Very LowVery HighLow-Moderate
Antidepressant-like Effect PresentAbsentPresent

The data collectively position ICP-101 as a promising atypical antipsychotic candidate. Its strong binding to 5-HT2A receptors, coupled with moderate D2 affinity, likely underlies its potent efficacy in the hyperactivity model and its remarkably low catalepsy induction. Furthermore, its robust performance in the Novel Object Recognition and Forced Swim tests suggests it may offer significant advantages over older agents by addressing the cognitive and affective symptom domains of schizophrenia.

Future Directions: The promising profile of ICP-101 warrants further investigation. The logical next steps in its preclinical development would include:

  • Pharmacokinetic Profiling: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Off-Target Screening: A comprehensive receptor screen (e.g., a CEREP panel) to identify potential interactions with other receptors that could lead to unforeseen side effects.

  • Chronic Dosing Studies: Evaluate the efficacy and safety of ICP-101 after long-term administration in animal models.

  • Metabolic Side Effect Profiling: Assess the potential for weight gain and metabolic dysregulation, which are known side effects of some atypical antipsychotics.[20][21]

The successful completion of these studies would provide the necessary data package to support the advancement of ICP-101 into clinical development as a potentially superior treatment for schizophrenia and other psychotic disorders.

References

  • Lieberman, J. A., Bymaster, F. P., Meltzer, H. Y., Deutch, A. Y., Duncan, G. E., Marx, C. E., & Apriceno, L. (2008). Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection. Pharmacological Reviews, 60(3), 358–403. [Link]

  • Chokhawala, K., & Stevens, L. (2023). Antipsychotic Medications. In StatPearls. StatPearls Publishing. [Link]

  • National Center for Biotechnology Information. (n.d.). Table 3, Detailed protocol for the D2 binding secondary assay. In Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Kulkarni, S. K., & Ninan, I. (2001). Animal models for the evaluation of antipsychotic agents. Indian Journal of Pharmaceutical Sciences, 63(3), 179-185. [Link]

  • Gerrits, M. A., & Toll, L. (1998). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Pharmacological and Toxicological Methods, 39(3), 171-177. [Link]

  • Saeed, A., et al. (2022). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]

  • Mouse Metabolic Phenotyping Centers. (2024). Novel Object Recognition test. MMPC.org. [Link]

  • Wegener, G., & Rujescu, D. (2013). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Current Pharmaceutical Design, 19(35), 6303–6312. [Link]

  • Lueptow, L. M. (2017). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. Journal of Visualized Experiments, (126), 55718. [Link]

  • NSW Department of Primary Industries. (n.d.). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. [Link]

  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. [Link]

  • Geyer, M. A., & Moghaddam, B. (2002). ANIMAL MODELS RELEVANT TO SCHIZOPHRENIA DISORDERS. ACNP. [Link]

  • GenScript. (2020). Human Recombinant D2 Dopamine Receptor Stable Cell Line. [Link]

  • Bymaster, F. P., Calligaro, D. O., Falcone, J. F., Moore, N. A., & Tye, N. C. (1997). In Vitro and In Vivo Biochemistry of Olanzapine: A Novel, Atypical Antipsychotic Drug. The Journal of Clinical Psychiatry, 58(Suppl 10), 28–36. [Link]

  • IACUC. (n.d.). Forced Swim Test v.3. University of Wisconsin-Madison. [Link]

  • Gould, T. D. (2011). The Mouse Forced Swim Test. Journal of Visualized Experiments, (52), 2942. [Link]

  • Wikipedia. (n.d.). Antipsychotic. [Link]

  • Leucht, S., Cipriani, A., Spineli, L., Mavridis, D., Orey, D., Richter, F., ... & Davis, J. M. (2013). Comparative efficacy and tolerability of 15 antipsychotic drugs in schizophrenia: a multiple-treatments meta-analysis. The Lancet, 382(9896), 951-962. [Link]

  • Berg, K. A., Maayani, S., & Clarke, W. P. (2014). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Molecular Pharmacology, 86(5), 490–500. [Link]

  • Wang, R., Piggott, A. M., Chooi, Y. H., & Li, H. (2023). Discovery, bioactivity and biosynthesis of fungal piperazines. Natural Product Reports, 40(2), 387-411. [Link]

Sources

Comparative

A Comparative Guide to Target Validation for Novel Bioactive Compounds: A Case Study Using 2-Chloro-4-piperazin-1-ylphenol

Introduction In the landscape of drug discovery, the journey from a bioactive small molecule to a validated therapeutic candidate is both complex and critical. A pivotal step in this process is target identification and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug discovery, the journey from a bioactive small molecule to a validated therapeutic candidate is both complex and critical. A pivotal step in this process is target identification and subsequent validation—unequivocally demonstrating that a compound's therapeutic effect is mediated through a specific biological target.[1][2] This guide provides a comprehensive framework for this process, using the research chemical 2-Chloro-4-piperazin-1-ylphenol as a case study.

Initial research reveals no well-characterized biological target for this compound, making it an ideal candidate to illustrate a multi-pronged, objective strategy for target deconvolution and validation. We will navigate from initial hypothesis generation to rigorous, orthogonal validation, comparing methodologies and providing the technical rationale behind each experimental choice. This document is intended for drug development professionals and researchers seeking to build a robust, data-driven case for a novel compound's mechanism of action.

Part 1: The Hunt for a Target — From Phenotype to Hypothesis

Before a target can be validated, it must be identified. When starting with a compound that has a desired phenotypic effect (e.g., anti-proliferative activity in a cancer cell line) but an unknown mechanism, an unbiased approach is required to generate a high-confidence target hypothesis. A key principle is to use orthogonal methods to see if independent lines of inquiry converge on the same candidate(s).

Comparative Approaches for Target Identification
Methodology Principle Primary Output Strengths Limitations
Affinity Chromatography-Mass Spectrometry (AC-MS) The compound is immobilized on a resin. Cell lysate is passed over the resin, and proteins that physically bind to the compound are "pulled down" and identified by MS.[3]A list of potential protein binding partners, ranked by abundance/specificity.Directly identifies physical interactions; unbiased proteome-wide screen.Can identify non-specific binders; immobilization may alter compound binding; may miss transient interactions.
Phenotypic Screening + Pathway Analysis Treat cells with the compound and use 'omics' (e.g., RNA-Seq, phosphoproteomics) to measure global changes. Pathway analysis software identifies signaling nodes that are significantly perturbed.Perturbed signaling pathways and networks, suggesting functional targets.Provides functional context; does not require compound modification; can identify targets that are indirectly modulated.Does not confirm direct binding; results can be complex to interpret.

For our case study, let us hypothesize that both AC-MS and a phosphoproteomics screen converge on a high-confidence candidate: Mitogen-activated protein kinase kinase 1 (MEK1) , a central node in the RAS/RAF/MEK/ERK signaling pathway critical for cell proliferation. The remainder of this guide will focus on validating this hypothesis.

Part 2: The Validation Gauntlet — A Multi-Pronged Strategy

Target validation demands rigorous proof from multiple, independent lines of evidence.[4] The goal is to build an unshakeable case that the compound's effect is directly and specifically due to its interaction with the hypothesized target. We will compare direct biophysical methods with genetic approaches, using a well-characterized clinical MEK1 inhibitor, Trametinib , as a benchmark and positive control.

Workflow for Orthogonal Target Validation

This diagram illustrates the logical flow of experiments designed to build confidence in a hypothesized target. Each step provides a distinct and complementary piece of evidence.

G cluster_1 Phase 2: Cellular Pathway Modulation CETSA Cellular Thermal Shift Assay (CETSA) (in-cell) Biochem Biochemical Kinase Assay (in-vitro) WB Phospho-ERK Western Blot Biochem->WB Does binding inhibit pathway activity? siRNA siRNA Knockdown WB->siRNA Does genetic ablation phenocopy compound? CRISPR CRISPR Knockout Validated Validated Target: MEK1 CRISPR->Validated Hypothesis Hypothesis: Compound targets MEK1 Hypothesis->CETSA Does it bind?

Caption: Overall workflow for target validation.

Direct Target Engagement: Does the Compound Bind?

Confirming direct physical interaction between the compound and the target protein inside a cell is the foundational step.[5][6] The Cellular Thermal Shift Assay (CETSA) has become a gold-standard method for this purpose.[7][8][9]

Comparison: CETSA vs. Biochemical Assay

Assay Principle Why We Use It Key Advantage
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes a protein, increasing its melting temperature.[10] This shift is measured in intact cells or cell lysates.[11]To confirm target engagement in a physiologically relevant environment, accounting for cell permeability and intracellular metabolism.Measures direct binding in a native cellular context.[12]
Biochemical Kinase Assay (e.g., ADP-Glo™) Measures the ability of a compound to inhibit the enzymatic activity of purified, recombinant MEK1 protein by quantifying ATP-to-ADP conversion.To determine the direct inhibitory potential and potency (IC50) of the compound in a clean, cell-free system.Provides precise potency (IC50) and confirms direct enzyme inhibition.

Expert Insight: Performing both assays is critical. CETSA proves the compound can access and bind to MEK1 in the complex milieu of the cell. The biochemical assay confirms that this binding event leads to the inhibition of the protein's enzymatic function and provides a precise potency value that is essential for comparing it to alternatives like Trametinib.

Compound CETSA Thermal Shift (ΔTm) at 10 µM Biochemical IC50 (nM)
2-Chloro-4-piperazin-1-ylphenol+ 4.2 °C150 nM
Trametinib (Positive Control)+ 5.5 °C5 nM
Vehicle (DMSO)0 °C> 10,000 nM

This data would suggest that our compound directly binds and inhibits MEK1, albeit with lower potency than the clinical benchmark, Trametinib.

Cellular Pathway Modulation: Does Binding Inhibit Function?

Binding is necessary but not sufficient. We must prove that target engagement translates into modulation of the downstream signaling pathway. Since MEK1's sole known substrates are ERK1 and ERK2, we can measure the phosphorylation of ERK (p-ERK) as a direct, proximal biomarker of MEK1 activity.

  • Cell Culture & Treatment: Seed A375 cells (a melanoma line with a BRAF mutation leading to high baseline MEK/ERK signaling) in 6-well plates.

  • Compound Incubation: Treat cells for 2 hours with a dose-response of 2-Chloro-4-piperazin-1-ylphenol (e.g., 0, 10, 100, 1000, 10000 nM). Include Trametinib (100 nM) as a positive control and DMSO as a vehicle control.

  • Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE & Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run, and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies for Phospho-ERK1/2 (p44/42) and Total ERK1/2. The Total ERK antibody serves as a loading control.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and ECL substrate to visualize bands. Quantify band intensity using densitometry software.

Expected Result: A dose-dependent decrease in the p-ERK/Total ERK ratio upon treatment with 2-Chloro-4-piperazin-1-ylphenol would strongly indicate functional inhibition of the MEK1 pathway in cells.

Genetic Confirmation: Does Target Ablation Mimic the Compound?

This is the most definitive step in target validation. If the compound's phenotypic effect (e.g., reduced cell viability) is truly due to inhibiting MEK1, then removing MEK1 from the cell using genetic tools should produce the same phenotype.[13] This provides powerful, orthogonal evidence that MEK1 is the correct target.[14][15]

Comparison: siRNA vs. CRISPR-Cas9

Method Mechanism Why We Use It Key Advantage
siRNA Knockdown Small interfering RNA molecules trigger the degradation of the target mRNA (MEK1), leading to a transient reduction in protein expression.[16][17][18]To rapidly and efficiently reduce target protein levels and observe the resulting phenotype, phenocopying pharmacological inhibition.Fast, transient, and technically straightforward for initial validation.[19][20]
CRISPR-Cas9 Knockout The Cas9 nuclease is guided to the MEK1 gene to create a double-strand break, leading to a permanent gene knockout and complete loss of protein expression.[][22]To create a clean genetic background completely devoid of the target protein, providing the most rigorous test of on-target activity.Permanent and complete loss-of-function, creating a "gold standard" validation model.

Expert Insight: Using both methods provides a robust comparison. A positive result with multiple different siRNA sequences reduces the chance of off-target effects.[20] Confirming the result in a stable CRISPR knockout cell line provides the highest possible level of confidence that the phenotype is linked to the target gene.

This diagram shows the core pathway and illustrates how our different validation methods (pharmacological and genetic) are used to probe its function.

G RAS RAS RAF RAF RAS->RAF MEK1 MEK1 RAF->MEK1 ERK ERK MEK1->ERK Phosphorylation TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation TF->Proliferation Compound 2-Chloro-4- piperazin-1-ylphenol Compound->MEK1 Inhibits siRNA siRNA / CRISPR siRNA->MEK1 Ablates

Caption: The MEK/ERK pathway and points of experimental intervention.

Conclusion

Validating the target of a novel bioactive compound like 2-Chloro-4-piperazin-1-ylphenol is a systematic process of building a fortress of evidence. It requires moving beyond a single experiment to a holistic, orthogonal approach. By combining direct biophysical measurements (CETSA) with functional cellular assays (Western Blot) and definitive genetic techniques (siRNA/CRISPR), we can generate an unimpeachable dataset that confirms a compound's mechanism of action. This rigorous, comparative approach is essential for mitigating risk in drug discovery and ensuring that only the most promising and well-understood candidates advance toward the clinic.

References

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from UCL. [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from Bio-protocol. [Link]

  • Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today, 20(4), 450-457. [Link]

  • AntBio. (2026). Post-Identification Target Validation: Critical Steps in Small-Molecule Drug Discovery. Retrieved from AntBio. [Link]

  • National Center for Biotechnology Information. (n.d.). Determining target engagement in living systems. Retrieved from NCBI. [Link]

  • Biocompare. (2022). Target Validation with CRISPR. Retrieved from Biocompare. [Link]

  • Charles River Laboratories. (n.d.). CRISPR Cas9 Gene Editing. Retrieved from Charles River Labs. [Link]

  • Schürmann, M., et al. (2016). Small-Molecule Target Engagement in Cells. Cell Chemical Biology, 23(4), 435-441. [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from NCBI. [Link]

  • National Institutes of Health. (2016). siRNA knockdown validation 101: Incorporating negative controls in antibody research. Retrieved from NIH. [Link]

  • ResearchGate. (2025). siRNAs in drug discovery: Target validation and beyond. Retrieved from ResearchGate. [Link]

  • Chemspace. (2025). Target Identification and Validation in Drug Discovery. Retrieved from Chemspace. [Link]

  • MDPI. (n.d.). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. Retrieved from MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from NCBI. [Link]

  • Bio-Rad. (n.d.). Knockdown (siRNA) Validated Antibodies. Retrieved from Bio-Rad. [Link]

  • Patsnap. (2025). How to design effective siRNA for gene knockdown experiments?. Retrieved from Patsnap. [Link]

  • Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Retrieved from Annual Reviews. [Link]

  • ACS Publications. (2020). Importance of Quantifying Drug-Target Engagement in Cells. Retrieved from ACS Publications. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from News-Medical.Net. [Link]

Sources

Validation

A Comparative Analysis of 2-Chloro-4-piperazin-1-ylphenol and 4-(piperazin-1-yl)phenol: A Guide for Drug Discovery Professionals

This guide provides a detailed comparative analysis of 2-Chloro-4-piperazin-1-ylphenol and its structural analog, 4-(piperazin-1-yl)phenol. While direct head-to-head experimental data is limited for 2-Chloro-4-piperazin-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of 2-Chloro-4-piperazin-1-ylphenol and its structural analog, 4-(piperazin-1-yl)phenol. While direct head-to-head experimental data is limited for 2-Chloro-4-piperazin-1-ylphenol, this document synthesizes available information and leverages established structure-activity relationship (SAR) principles to offer valuable insights for researchers in drug development.

Introduction

The piperazine moiety is a prevalent scaffold in medicinal chemistry, known for its ability to impart favorable pharmacokinetic properties and interact with a wide range of biological targets.[1][2] Both 4-(piperazin-1-yl)phenol and its chlorinated derivative, 2-Chloro-4-piperazin-1-ylphenol, represent key starting points for the synthesis of novel therapeutic agents. 4-(piperazin-1-yl)phenol is a well-documented intermediate in the synthesis of compounds targeting tyrosinase and fungal infections.[3][4] The introduction of a chlorine atom at the 2-position of the phenol ring in 2-Chloro-4-piperazin-1-ylphenol is anticipated to significantly modulate its physicochemical properties and biological activity, a concept well-established in medicinal chemistry.[5]

Physicochemical Properties

A comparative summary of the key physicochemical properties of both compounds is presented below. These parameters are crucial in predicting the pharmacokinetic and pharmacodynamic behavior of drug candidates.

Property2-Chloro-4-piperazin-1-ylphenol4-(piperazin-1-yl)phenol
Molecular Formula C₁₀H₁₃ClN₂OC₁₀H₁₄N₂O[6]
Molecular Weight 212.68 g/mol 178.24 g/mol [6]
CAS Number 91440-29-456621-48-8[6]
Appearance Not specified (likely a solid)Light yellow to brown crystalline powder[6]
Melting Point Not specified223 °C[6]
LogP (Predicted) ~2.0-2.5~1.2-1.7
pKa (Predicted) Phenolic OH: ~8.5-9.0; Piperazine N: ~7.5-8.0Phenolic OH: ~9.5-10.0; Piperazine N: ~8.0-8.5

Note: Predicted values are estimations based on chemical structure and may vary from experimental values.

The introduction of the electron-withdrawing chloro group is expected to increase the lipophilicity (LogP) and acidity (lower pKa of the phenolic hydroxyl) of 2-Chloro-4-piperazin-1-ylphenol compared to its non-chlorinated counterpart. These alterations can have profound effects on membrane permeability, protein binding, and metabolic stability.

Pharmacological Activity and Structure-Activity Relationship (SAR) Insights

4-(piperazin-1-yl)phenol

4-(piperazin-1-yl)phenol has been extensively utilized as a building block for the synthesis of various biologically active molecules.

  • Tyrosinase Inhibitors: Derivatives of 4-(piperazin-1-yl)phenol have been synthesized and evaluated as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[3] These compounds show potential for applications in treating hyperpigmentation disorders.

  • Antifungal Agents: This compound is a known intermediate in the synthesis of triazole antifungal agents like posaconazole.[4]

2-Chloro-4-piperazin-1-ylphenol: An Inferential Analysis

The presence of a chloro substituent on an aromatic ring can significantly influence a molecule's biological activity.[5] Studies on other phenylpiperazine derivatives have shown that chlorination can enhance cytotoxic activity against cancer cell lines.[7] For instance, compounds bearing a 1-(3,4-dichlorophenyl)piperazine moiety have demonstrated potent cytotoxic effects.[7] This suggests that 2-Chloro-4-piperazin-1-ylphenol could exhibit enhanced or altered activity in various biological assays compared to the non-chlorinated analog.

Furthermore, a deuterated form of 2-Chloro-4-piperazin-1-ylphenol has been identified as a labeled metabolite of Nefazodone, an antidepressant that acts as a serotonin 5-HT2 receptor antagonist and serotonin reuptake inhibitor.[3][8] This metabolic link suggests that 2-Chloro-4-piperazin-1-ylphenol may possess activity at serotonergic or other CNS-related targets. The active metabolite of nefazodone, m-chlorophenylpiperazine (mCPP), is known to have its own distinct pharmacological profile.[9]

Experimental Protocols

To empirically determine and compare the biological activities of these two compounds, a series of in vitro assays would be necessary. Below is a representative protocol for a cell viability assay, which is a fundamental experiment in drug discovery to assess cytotoxicity.

Protocol: MTT Assay for Cell Viability

Objective: To determine the cytotoxic effects of 2-Chloro-4-piperazin-1-ylphenol and 4-(piperazin-1-yl)phenol on a selected cancer cell line (e.g., HeLa or MCF-7).

Materials:

  • HeLa (or other suitable) cancer cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 2-Chloro-4-piperazin-1-ylphenol and 4-(piperazin-1-yl)phenol (dissolved in DMSO to create stock solutions)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete DMEM. The final concentrations should typically range from 0.1 µM to 100 µM. The final DMSO concentration in the wells should not exceed 0.5%.

  • Remove the old media from the wells and add 100 µL of the media containing the different concentrations of the test compounds. Include a vehicle control (media with 0.5% DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration-response curves and determine the IC₅₀ values for each compound.

Signaling Pathways and Potential Mechanisms of Action

Given the structural similarity of these compounds to known pharmacologically active agents, several signaling pathways could be relevant for investigation.

Serotonergic Signaling Pathway

The metabolic link to Nefazodone strongly suggests that the serotonergic system is a potential target.[3] Both compounds could be evaluated for their ability to bind to and modulate the activity of serotonin receptors (e.g., 5-HT₂A, 5-HT₂C) and the serotonin transporter (SERT).

SERT_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron 5HT_v 5-HT Vesicle 5HT_synapse_pre 5-HT 5HT_v->5HT_synapse_pre Release SERT Serotonin Transporter (SERT) 5HT_synapse_pre->SERT Reuptake 5HT2A_R 5-HT2A Receptor 5HT_synapse_pre->5HT2A_R Binding Gq Gq 5HT2A_R->Gq Activation PLC PLC Gq->PLC Activation IP3_DAG IP3 / DAG PLC->IP3_DAG Activation Ca_PKC Ca2+ / PKC Signaling IP3_DAG->Ca_PKC Activation Test_Compound Piperazinylphenol Analog Test_Compound->SERT Inhibition? Test_Compound->5HT2A_R Antagonism?

Caption: Potential interaction of piperazinylphenol analogs with the serotonergic signaling pathway.

Conclusion

While 4-(piperazin-1-yl)phenol is a well-established synthetic intermediate, the biological activity of 2-Chloro-4-piperazin-1-ylphenol remains largely unexplored in publicly available literature. Based on established SAR principles, the introduction of a chloro group at the 2-position of the phenol ring is likely to increase lipophilicity and modulate the electronic properties of the molecule, which in turn could lead to altered or enhanced biological activity. The metabolic link to the antidepressant Nefazodone provides a strong rationale for investigating its effects on CNS targets, particularly the serotonergic system. Further experimental evaluation is necessary to fully elucidate and compare the pharmacological profiles of these two compounds.

References

  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. NIH.
  • Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. PubMed Central.
  • Structure-activity relationships in prazosin-related compounds. 2. Role of the piperazine ring on alpha-blocking activity. PubMed.
  • Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol. Technical Disclosure Commons.
  • Science Dossier - How chlorine in molecules affects biological activity. Eurochlor.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
  • 1-(4-Hydroxyphenyl)piperazine. Chem-Impex.
  • 4-(Piperazin-1-yl)phenol | 56621-48-8. Sigma-Aldrich.
  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PMC.
  • Chemical structures of chlorophenols and their derivatives.
  • Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects. PubMed.
  • 2-Chlorophenol | C6H4ClOH | CID 7245. PubChem.
  • 2-Chlorophenol. Wikipedia.
  • Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
  • 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. MDPI.
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.
  • Synthesis of piperazines. Organic Chemistry Portal.
  • 2-Chloro-4-piperazin-1-ylphenol-d8.
  • Nefazodone | C25H32ClN5O2 | CID 4449. PubChem.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
  • NEFAZODONE. gsrs.
  • Synthesis, computational studies and preliminary pharmacological evaluation of 2-[4-(aryl substituted) piperazin-1-yl] N, N-diphenylacetamides as potential antipsychotics. PubMed.
  • Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. PMC.

Sources

Comparative

A Strategic Guide to Establishing In Vitro-In Vivo Correlation for 2-Chloro-4-piperazin-1-ylphenol

As a Senior Application Scientist, this guide provides a comprehensive framework for establishing an in vitro and in vivo correlation (IVIVC) for the novel compound 2-Chloro-4-piperazin-1-ylphenol. This document is inten...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for establishing an in vitro and in vivo correlation (IVIVC) for the novel compound 2-Chloro-4-piperazin-1-ylphenol. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons and detailed experimental methodologies.

The journey of a new chemical entity from laboratory discovery to a clinically effective drug is complex. A critical aspect of this process is understanding the relationship between how a drug behaves in laboratory tests (in vitro) and how it behaves in the body (in vivo). An in vitro-in vivo correlation (IVIVC) serves as a predictive mathematical model that connects an in vitro property of a drug's dosage form with its in vivo response.[1][2] This guide will delineate a systematic approach to developing a robust IVIVC for 2-Chloro-4-piperazin-1-ylphenol, a compound with a piperazine moiety suggesting potential applications in various therapeutic areas due to the diverse pharmacological activities of piperazine derivatives.[3][4]

The Foundational Role of IVIVC in Drug Development

The primary goal of an IVIVC is to use in vitro dissolution data as a substitute for in vivo bioequivalence studies, which can streamline drug development and support regulatory submissions.[2][5] A well-established IVIVC can reduce the number of required in vivo studies, aid in setting meaningful dissolution specifications, and mitigate risks associated with formulation changes during the product lifecycle.[5][6]

There are several levels of IVIVC, with Level A being the most rigorous. A Level A correlation establishes a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate.[6][7] This guide will focus on the development of a Level A IVIVC for 2-Chloro-4-piperazin-1-ylphenol.

Part 1: Comprehensive In Vitro Characterization

The initial step in building an IVIVC is to develop multiple formulations of 2-Chloro-4-piperazin-1-ylphenol with varying release rates—typically fast, medium, and slow. This variability is essential for creating a comprehensive model.

Experimental Protocol: In Vitro Dissolution Testing

  • Formulation Development: Create at least three oral solid dosage formulations of 2-Chloro-4-piperazin-1-ylphenol with different release profiles by modifying excipient concentrations.

  • Dissolution Apparatus: Employ a USP Apparatus 2 (paddle method) at a physiological temperature of 37°C. The paddle speed should be optimized to be discriminatory, for instance, 75 RPM.

  • Dissolution Media: Utilize media that simulate the physiological conditions of the gastrointestinal tract. A common approach is to use pH 1.2 for the initial phase, followed by a change to pH 6.8.

  • Sampling: Collect samples at predetermined time intervals (e.g., 5, 15, 30, 45, 60, and 120 minutes).

  • Quantification: Analyze the concentration of 2-Chloro-4-piperazin-1-ylphenol in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Data Presentation: Hypothetical Dissolution Profiles

Time (minutes)Fast Release (% Dissolved)Medium Release (% Dissolved)Slow Release (% Dissolved)
5402010
15855030
30987555
451009075
601009888
12010010099

Diagram 1: IVIVC Development Workflow

G cluster_0 In Vitro Phase cluster_1 In Vivo Phase cluster_2 Correlation & Validation Formulation Development Formulation Development In Vitro Dissolution Testing In Vitro Dissolution Testing Formulation Development->In Vitro Dissolution Testing In Vitro Data In Vitro Data In Vitro Dissolution Testing->In Vitro Data IVIVC Model Development IVIVC Model Development In Vitro Data->IVIVC Model Development In Vivo PK Studies In Vivo PK Studies Plasma Concentration Data Plasma Concentration Data In Vivo PK Studies->Plasma Concentration Data In Vivo Absorption (Deconvolution) In Vivo Absorption (Deconvolution) Plasma Concentration Data->In Vivo Absorption (Deconvolution) In Vivo Absorption (Deconvolution)->IVIVC Model Development Model Validation Model Validation IVIVC Model Development->Model Validation Regulatory Application Regulatory Application Model Validation->Regulatory Application

Caption: A flowchart illustrating the key stages of IVIVC development.

Part 2: Rigorous In Vivo Pharmacokinetic Evaluation

The same set of formulations tested in vitro must be evaluated in a relevant biological system to obtain pharmacokinetic data.

Experimental Protocol: In Vivo Pharmacokinetic Study

  • Study Design: A randomized, crossover study in a suitable animal model (e.g., beagle dogs or swine) or human volunteers is the gold standard.

  • Dosing: Administer a single oral dose of each formulation (fast, medium, and slow release) to the subjects.

  • Blood Sampling: Collect blood samples at appropriate time points to capture the full absorption, distribution, metabolism, and excretion (ADME) profile.

  • Bioanalysis: Quantify the plasma concentrations of 2-Chloro-4-piperazin-1-ylphenol using a validated bioanalytical method like LC-MS/MS. This is crucial as piperazine derivatives can have varied pharmacokinetic profiles.[8][9]

Data Presentation: Hypothetical Pharmacokinetic Parameters

FormulationCmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)
Fast Release8501.04500
Medium Release6002.54800
Slow Release4004.05000
Part 3: Bridging the Gap: The Correlation Model

The final step is to mathematically link the in vitro and in vivo data.

Methodology: Deconvolution and Correlation

  • Deconvolution: The in vivo absorption profile is determined from the plasma concentration-time data using deconvolution methods such as the Wagner-Nelson or Loo-Riegelman method.

  • Correlation: A point-to-point correlation is established by plotting the percentage of drug dissolved in vitro against the percentage of drug absorbed in vivo for each formulation. A linear relationship with a high correlation coefficient (R² > 0.9) is desired.

Diagram 2: The IVIVC Correlation Plot

G IVIVC: % Dissolved vs. % Absorbed

Caption: A graphical representation of a Level A IVIVC.

Model Validation

The predictive ability of the IVIVC model must be rigorously validated. This involves using the model to predict the in vivo performance of a new formulation and comparing the predicted results with the actual experimental data. The prediction error for key pharmacokinetic parameters like Cmax and AUC should be within acceptable limits (typically <15%).

Conclusion: The Value of a Predictive IVIVC

Establishing a robust IVIVC for 2-Chloro-4-piperazin-1-ylphenol provides a powerful, scientifically-grounded tool for its development. It enhances the understanding of the dosage form's performance and serves as a predictive instrument that can reduce the need for extensive clinical bioequivalence studies.[5] This ultimately accelerates the drug development timeline and facilitates the optimization of the manufacturing process.

References

  • U.S. Food and Drug Administration. (1997).
  • Pharma Lesson.
  • Walsh Medical Media. In Vitro–In Vivo Correlation (IVIVC)
  • MDPI. (2019).
  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (2026).
  • ResearchGate. (2013).
  • Benchchem. (2025).
  • Adani Pharmachem Private Limited.
  • ResearchGate.

Sources

Validation

A Comparative Guide to the Cross-Reactivity Analysis of 2-Chloro-4-piperazin-1-ylphenol

This guide provides a comprehensive framework for evaluating the selectivity and cross-reactivity of the novel compound 2-Chloro-4-piperazin-1-ylphenol. In drug discovery, establishing a compound's specificity for its in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the selectivity and cross-reactivity of the novel compound 2-Chloro-4-piperazin-1-ylphenol. In drug discovery, establishing a compound's specificity for its intended target while minimizing interactions with other biomolecules is paramount for ensuring both efficacy and safety.[1][2] Off-target effects, arising from a compound binding to unintended proteins, are a primary cause of adverse drug reactions and clinical trial failures.[1][3] This document outlines a systematic, multi-tiered approach to de-risk 2-Chloro-4-piperazin-1-ylphenol by comparing its potential interaction profile against that of compounds with similar, well-characterized structural motifs.

Structural Rationale for Cross-Reactivity Assessment

The structure of 2-Chloro-4-piperazin-1-ylphenol contains two key pharmacophores that warrant a thorough cross-reactivity investigation: the chlorophenol group and the piperazine moiety.

  • Chlorophenols: This class of compounds is known for its broad biological activity and potential for toxicity.[4][5] Their chemical properties can lead to interactions with a range of enzymes and receptors, and they have been noted for causing histopathological changes and other adverse effects.[4][5]

  • Piperazine Ring: The piperazine moiety is a common scaffold in medicinal chemistry, found in numerous approved drugs targeting central nervous system receptors, kinases, and other protein classes.[6][7] However, its basic nitrogen atoms can lead to non-specific interactions with various biological targets, contributing to off-target effects.[8]

Given these structural alerts, a proactive and comprehensive screening strategy is essential to build a robust safety and selectivity profile for 2-Chloro-4-piperazin-1-ylphenol.

A Tiered Experimental Workflow for Selectivity Profiling

A phased approach, moving from broad, high-throughput screening to specific, mechanistic studies, provides an efficient and data-driven path to characterizing a compound's selectivity.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Validation & Potency cluster_2 Tier 3: Cellular Target Engagement T1_Panel Broad In Vitro Safety Panels (e.g., Eurofins SafetyScreen47) Target Classes: GPCRs, Kinases, Ion Channels T1_Data Initial Hit Identification (% Inhibition > 50% at 10 µM) T1_Panel->T1_Data Primary Screen T2_Ortho Orthogonal Confirmatory Assays (e.g., Different technology platform) T1_Data->T2_Ortho Triage Hits T2_DR Dose-Response Curves (IC50 / EC50 Determination) T2_Ortho->T2_DR Validate & Quantify T3_CETSA Cellular Thermal Shift Assay (CETSA) (Confirm binding in intact cells) T2_DR->T3_CETSA Prioritize Potent Off-Targets T3_Func Functional Cellular Assays (Assess downstream pathway modulation) T3_CETSA->T3_Func Confirm & Characterize

Caption: Tiered workflow for cross-reactivity analysis.

PART 1: Broad-Panel In Vitro Screening

The initial step involves screening 2-Chloro-4-piperazin-1-ylphenol at a single, high concentration (typically 1-10 µM) against a large panel of diverse biological targets. This provides a broad overview of potential off-target liabilities.[9][10]

Comparative Compounds:

  • 2-Chloro-4-piperazin-1-ylphenol (Test Compound): The novel molecule under investigation.

  • Reference A (Promiscuous Piperazine Kinase Inhibitor): A hypothetical compound representing a class of drugs known for multi-kinase activity due to the piperazine scaffold.

  • Reference B (Phenolic Compound): A hypothetical compound known to interact with various receptors and enzymes due to its phenolic group.

Experimental Protocol: Broad-Panel Radioligand Binding Assay

  • Assay Principle: This is a competitive binding assay where the test compound's ability to displace a specific, high-affinity radiolabeled ligand from a target receptor is measured.[11][12]

  • Preparation: A panel of membrane preparations or purified proteins (e.g., GPCRs, ion channels, transporters) is arrayed in a multi-well plate format.

  • Reaction: Each well contains the target, a fixed concentration of the corresponding radioligand, and the test compound (e.g., at 10 µM).

  • Incubation: The plates are incubated to allow the binding reaction to reach equilibrium.

  • Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a filter mat that traps the membranes.

  • Detection: The radioactivity retained on the filter is quantified using a scintillation counter.

  • Calculation: The percentage inhibition of radioligand binding by the test compound is calculated relative to control wells (containing vehicle only). A significant inhibition (e.g., >50%) flags a potential interaction or "hit".

Hypothetical Data Summary: Tier 1 Screening at 10 µM

Target ClassTarget2-Chloro-4-piperazin-1-ylphenol (% Inhibition)Reference A (Piperazine Inhibitor) (% Inhibition)Reference B (Phenolic Compound) (% Inhibition)
GPCR Dopamine D268%15%75%
Serotonin 5-HT2A55%22%61%
Adrenergic α1A72%35%28%
Kinase SRC12%88%5%
LCK8%92%3%
VEGFR29%75%6%
Ion Channel hERG45%58%30%

Data is for illustrative purposes only.

Interpretation: The initial screen suggests that 2-Chloro-4-piperazin-1-ylphenol has potential activity at several GPCRs (Dopamine D2, Serotonin 5-HT2A, Adrenergic α1A). Unlike Reference A, it shows minimal interaction with the tested kinases. The hERG channel interaction is moderate and requires further investigation.

PART 2: Hit Validation and Potency Determination

Hits identified in the primary screen must be validated to confirm the interaction and determine its potency. This involves generating dose-response curves to calculate the IC50 (for inhibition) or EC50 (for activation) values.[13]

Experimental Protocol: Enzyme Inhibition Assay (e.g., for a Kinase Hit)

  • Assay Principle: This protocol quantifies the ability of a compound to inhibit the catalytic activity of an enzyme.[14][15]

  • Reagents: Prepare a reaction buffer containing the purified enzyme (e.g., Adrenergic α1A-linked kinase), its substrate (e.g., a specific peptide), and a cofactor (e.g., ATP).

  • Compound Dilution: Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 nM).

  • Reaction Initiation: Add the enzyme, substrate, and varying concentrations of the test compound to a multi-well plate. Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set period, ensuring the reaction remains in the linear range.

  • Detection: Stop the reaction and quantify the amount of product formed. This can be done using various methods, such as detecting a phosphorylated substrate with a specific antibody in an ELISA format.

  • Data Analysis: Plot the percentage of enzyme activity versus the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]

Hypothetical Data Summary: Tier 2 Potency (IC50, µM)

Target2-Chloro-4-piperazin-1-ylphenol (IC50 µM)Reference A (Piperazine Inhibitor) (IC50 µM)Reference B (Phenolic Compound) (IC50 µM)
Dopamine D21.2> 200.8
Serotonin 5-HT2A2.5> 201.5
Adrenergic α1A0.98.5> 20
hERG Channel8.92.1> 20

Data is for illustrative purposes only.

Interpretation: The dose-response analysis confirms the interactions identified in Tier 1. 2-Chloro-4-piperazin-1-ylphenol shows sub-micromolar to low micromolar potency against the adrenergic and dopaminergic receptors. Its hERG liability is confirmed but appears weaker than that of Reference A. This data allows for a quantitative comparison and helps prioritize which off-targets pose the greatest risk.

PART 3: Cellular Target Engagement and Functional Impact

The final and most critical tier of analysis is to confirm that the compound binds to its off-targets in a physiological cellular environment and to understand the functional consequences of that binding.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for verifying target engagement in intact cells.[16][17] It is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[17][18]

  • Cell Treatment: Treat intact cells (e.g., a cell line endogenously expressing the Adrenergic α1A receptor) with either vehicle or the test compound for a specified time.

  • Heating: Heat the cell suspensions across a range of temperatures (e.g., 40°C to 70°C) in a PCR machine to induce protein denaturation.[16]

  • Lysis: Lyse the cells to release the proteins.

  • Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. The soluble fraction, containing the non-denatured protein, is collected.

  • Quantification: The amount of the specific target protein remaining in the soluble fraction at each temperature is quantified using a method like Western Blot or ELISA.

  • Data Analysis: Plot the percentage of soluble protein versus temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding and stabilization.[19]

G A1 Target Protein (Unstable) A2 Apply Heat A1->A2 A3 Protein Denatures & Aggregates A2->A3 B3 Protein Remains Soluble at Higher Temperatures B1 Target Protein + Ligand (Stabilized Complex) B2 Apply Heat B1->B2 B2->B3

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Interpretation of Cellular Data: If CETSA confirms that 2-Chloro-4-piperazin-1-ylphenol binds to the Adrenergic α1A receptor in living cells, the next step is to assess the functional outcome. This would involve a downstream functional assay, such as measuring calcium flux or cyclic AMP (cAMP) levels following receptor stimulation. If the compound modulates these functional readouts, it confirms that the off-target binding is not silent but has tangible biological consequences.

Conclusion and Comparative Summary

This systematic analysis provides a robust framework for understanding the cross-reactivity profile of 2-Chloro-4-piperazin-1-ylphenol.

  • Selectivity Profile: Compared to a promiscuous piperazine-based kinase inhibitor (Reference A), 2-Chloro-4-piperazin-1-ylphenol demonstrates superior selectivity against the tested kinase panel.

  • Off-Target Liabilities: Its primary liabilities appear to be interactions with several GPCRs, a characteristic it shares with other phenolic compounds (Reference B). The potency at these off-targets (IC50 values of 0.9 - 2.5 µM) needs to be compared against the potency at its primary, intended target (if known). A selectivity window of at least 100-fold is generally desired.

  • Safety Considerations: The moderate hERG interaction (IC50 of 8.9 µM) is a potential safety concern that must be monitored and addressed through further studies, as outlined by regulatory guidelines.[20]

By following this guide, researchers can build a comprehensive and comparative understanding of a novel compound's selectivity, enabling informed decisions in the drug development process. This structured approach, grounded in established methodologies, ensures that potential safety liabilities are identified and characterized early, ultimately contributing to the development of safer and more effective medicines.

References

  • U.S. Food and Drug Administration. (n.d.). S7A Safety Pharmacology Studies for Human Pharmaceuticals. FDA. Retrieved from [Link]

  • Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Journal of Pharmacological and Toxicological Methods, 66(2), 119-130. Available at: [Link]

  • NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. Retrieved from [Link]

  • Lin, A., Giuliano, C. J., Palladino, A., John, K. M., Abramowicz, C., Tesfay, M. Z., ... & Sheltzer, J. M. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science translational medicine, 11(509). Available at: [Link]

  • Creative Biolabs. (n.d.). Antibody Cross-Reactivity Testing Service. Retrieved from [Link]

  • Rudmann, D. G. (2013). On-target and off-target-based toxicologic effects. Toxicologic pathology, 41(2), 310-314. Available at: [Link]

  • Olaniran, A. O., Igbinosa, E. O., Babalola, O. O., & Okoh, A. I. (2013). Toxicological profile of chlorophenols and their derivatives in the environment: the public health perspective. The Scientific World Journal, 2013. Available at: [Link]

  • Charles River Laboratories. (n.d.). In Vitro Safety Pharmacology Assays. Retrieved from [Link]

  • Patsnap. (2024). How Is Enzyme Kinetics Applied in Drug Development? Synapse. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay-CETSA. Current protocols in chemical biology, 8(3), 141-160. Available at: [Link]

  • Madin, K. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.net. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). A Year in Review for Safety Pharmacology. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). CETSA® for Selectivity Profiling in Drug Discovery. Retrieved from [Link]

  • European Pharmaceutical Review. (2006). In vitro safety pharmacology profiling. Retrieved from [Link]

  • Pihan, E., et al. (2021). Principles of Safety Pharmacology. British Journal of Pharmacology. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2019). Toxicological Profile for Chlorophenols. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Binding Assays. Retrieved from [Link]

  • de Witte, W. E. A., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. Available at: [Link]

  • Fiveable. (2025). Enzyme kinetics and inhibition studies. Retrieved from [Link]

  • JoVE. (n.d.). Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. Retrieved from [Link]

  • Portland Press. (2021). Steady-state enzyme kinetics. The Biochemist. Retrieved from [Link]

  • Al-Sha'er, M. A., et al. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. Frontiers in Pharmacology. Available at: [Link]

  • dos Santos, L., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. Available at: [Link]

  • M. S. S. S. S. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available at: [Link]

  • Fluidic Sciences. (2024). Competition Assays vs. Direct Binding Assays: How to choose. Retrieved from [Link]

  • Johnson, D. E., et al. (2010). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from [Link]

  • Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]

  • Zhang, J. H., Chung, T. D. Y., & Oldenburg, K. R. (Eds.). (2012). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • Patsnap. (2024). How to improve drug selectivity?. Synapse. Retrieved from [Link]

  • Taylor & Francis Online. (2021). High performance enzyme kinetics of turnover, activation and inhibition for translational drug discovery. Retrieved from [Link]

  • Bologa, C. G., et al. (2006). Strategies for Compound Selection. ResearchGate. Available at: [Link]

  • Hughey, J. J., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Reproducibility of 2-Chloro-4-piperazin-1-ylphenol Synthesis

In the landscape of pharmaceutical research and development, the reproducibility of experimental results is the bedrock of scientific integrity and progress.[1][2][3] For drug development professionals, the consistent sy...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the reproducibility of experimental results is the bedrock of scientific integrity and progress.[1][2][3] For drug development professionals, the consistent synthesis of key intermediates is paramount to advancing discovery pipelines. This guide provides an in-depth analysis of the synthesis of 2-Chloro-4-piperazin-1-ylphenol, a valuable intermediate in medicinal chemistry.[4][5] We will explore a detailed experimental protocol, dissect the factors that critically influence its reproducibility, and compare it with an alternative synthetic approach.

Introduction to 2-Chloro-4-piperazin-1-ylphenol and the Imperative of Reproducibility

2-Chloro-4-piperazin-1-ylphenol is a substituted phenol derivative incorporating a piperazine moiety. Such scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide array of biologically active compounds.[4][5] The piperazine ring, in particular, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.[5] Given its role as a building block, ensuring the reproducible synthesis of 2-Chloro-4-piperazin-1-ylphenol is not merely a matter of efficiency but a prerequisite for the reliability of downstream applications, including the synthesis of novel therapeutic agents.[6]

Challenges in reproducibility can stem from a multitude of factors, including the purity of starting materials, precise control of reaction conditions, and the efficacy of purification methods.[1][2][3] In this guide, we will address these variables within the context of a specific synthetic protocol.

Experimental Protocol: Synthesis of 2-Chloro-4-piperazin-1-ylphenol via Nucleophilic Aromatic Substitution

This section details a robust protocol for the synthesis of 2-Chloro-4-piperazin-1-ylphenol. The rationale behind each step is elucidated to provide a deeper understanding of the experimental design.

Objective: To synthesize 2-Chloro-4-piperazin-1-ylphenol from 1,2-dichloro-4-nitrobenzene and piperazine, followed by reduction of the nitro group and subsequent diazotization and hydrolysis.

Diagram of the Experimental Workflow:

A Step 1: Nucleophilic Aromatic Substitution 1,2-dichloro-4-nitrobenzene + Piperazine B Step 2: Reduction of Nitro Group 1-(3-chloro-4-nitrophenyl)piperazine + Fe/HCl A->B C Step 3: Diazotization 2-chloro-4-(piperazin-1-yl)aniline + NaNO2/HCl B->C D Step 4: Hydrolysis Diazonium Salt + H2O/Heat C->D E Step 5: Purification Crude Product + Column Chromatography D->E F Final Product 2-Chloro-4-piperazin-1-ylphenol E->F

Caption: A multi-step synthesis of 2-Chloro-4-piperazin-1-ylphenol.

Materials:

  • 1,2-dichloro-4-nitrobenzene

  • Piperazine

  • Iron powder

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite

  • Ethanol

  • Ethyl Acetate

  • Hexane

  • Silica Gel

  • Anhydrous Sodium Sulfate

Step-by-Step Methodology:

Step 1: Synthesis of 1-(3-chloro-4-nitrophenyl)piperazine

  • In a round-bottom flask, dissolve 1,2-dichloro-4-nitrobenzene (1 equivalent) in ethanol.

  • Add piperazine (2.5 equivalents) to the solution. The excess piperazine acts as both a nucleophile and a base to neutralize the HCl formed during the reaction.

  • Reflux the mixture for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Filter the precipitated solid, wash with water, and dry under vacuum to obtain the crude product.

Step 2: Synthesis of 2-chloro-4-(piperazin-1-yl)aniline

  • Suspend the crude 1-(3-chloro-4-nitrophenyl)piperazine in a mixture of ethanol and water.

  • Add iron powder (5 equivalents) and concentrated hydrochloric acid (0.5 equivalents) to the suspension.

  • Heat the mixture to reflux for 4 hours. The iron, in the presence of an acid, will reduce the nitro group to an amine.

  • Cool the reaction mixture and filter through celite to remove the iron residues.

  • Neutralize the filtrate with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3 & 4: Synthesis of 2-Chloro-4-piperazin-1-ylphenol via Diazotization and Hydrolysis

  • Dissolve the crude 2-chloro-4-(piperazin-1-yl)aniline in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C to form the diazonium salt.

  • After the addition is complete, stir the mixture for an additional 30 minutes.

  • Slowly heat the reaction mixture to 80-90 °C and maintain for 1 hour to facilitate the hydrolysis of the diazonium salt to the phenol.

  • Cool the mixture and neutralize with sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate.

Step 5: Purification

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield 2-Chloro-4-piperazin-1-ylphenol as a solid.

Factors Influencing Reproducibility and Troubleshooting

Achieving consistent results in the synthesis of 2-Chloro-4-piperazin-1-ylphenol hinges on meticulous control over several key parameters.

Parameter Impact on Reproducibility Troubleshooting/Mitigation Strategy
Purity of Starting Materials Impurities in 1,2-dichloro-4-nitrobenzene or piperazine can lead to side reactions and lower yields.Use reagents from reputable suppliers with certified purity. Perform purity analysis (e.g., NMR, GC-MS) if in doubt.
Reaction Temperature Deviation from the optimal temperature can affect reaction rates and the formation of byproducts.Use a temperature-controlled heating mantle and an ice bath for precise temperature regulation.
Stoichiometry of Reagents Incorrect ratios of reactants can lead to incomplete reactions or the formation of undesired products.Calibrate balances regularly and use precise weighing techniques.
Reaction Time Insufficient reaction time can result in incomplete conversion, while excessive time may lead to product degradation.Monitor the reaction progress closely using TLC or HPLC.
Purification Technique Inefficient purification can result in a final product contaminated with starting materials or byproducts.Optimize the solvent system for column chromatography to ensure good separation.

Diagram of Factors Affecting Reproducibility:

A Reproducibility of Synthesis B Purity of Reagents A->B C Reaction Conditions (Temperature, Time) A->C D Stoichiometry A->D E Purification Method A->E F Operator Skill & Consistency A->F

Caption: Key factors influencing the reproducibility of chemical synthesis.

Comparative Analysis: Alternative Synthetic Route

An alternative approach to synthesizing 2-Chloro-4-piperazin-1-ylphenol involves the direct coupling of 2-chloro-4-aminophenol with a protected piperazine derivative, followed by deprotection.

Alternative Route: Buchwald-Hartwig Amination

Diagram of Buchwald-Hartwig Amination Workflow:

A Step 1: Buchwald-Hartwig Amination 2-chloro-4-aminophenol + Boc-piperazine (Pd catalyst, ligand, base) B Step 2: Deprotection Boc-protected intermediate + TFA A->B C Step 3: Purification Crude Product + Column Chromatography B->C D Final Product 2-Chloro-4-piperazin-1-ylphenol C->D

Caption: A three-step alternative synthesis via Buchwald-Hartwig amination.

Comparison of Synthetic Routes:

Parameter Nucleophilic Aromatic Substitution Route Buchwald-Hartwig Amination Route
Number of Steps 53
Overall Yield (Typical) 30-40%50-60%
Reagent Cost Lower (uses common lab reagents)Higher (requires palladium catalyst and ligand)
Reaction Conditions Harsher (high temperatures, strong acids)Milder
Reproducibility Challenges Multiple steps increase the potential for variability. Diazotization requires strict temperature control.Catalyst activity can be sensitive to air and moisture. Ligand choice is critical.
Scalability More established for large-scale synthesis.Can be challenging and costly to scale up due to the catalyst.

Conclusion and Recommendations

The reproducibility of the synthesis of 2-Chloro-4-piperazin-1-ylphenol is achievable through strict adherence to a well-defined protocol and a thorough understanding of the critical parameters that influence the reaction outcome. The multi-step nucleophilic aromatic substitution route, while longer, utilizes readily available and cost-effective reagents, making it a practical choice for many research settings. For higher efficiency and milder conditions, the Buchwald-Hartwig amination presents a compelling alternative, albeit with higher reagent costs and its own set of reproducibility considerations related to catalysis.

For researchers and drug development professionals, the choice of synthetic route will depend on a balance of factors including cost, scale, and available expertise. Regardless of the chosen method, the principles of using high-purity reagents, maintaining precise control over reaction conditions, and employing robust purification techniques are universal and essential for ensuring the reproducibility and reliability of the experimental results.[1][2][3]

References

  • 5 Main Factors Affecting Reproducibility in Research. (2022, September 14). DoNotEdit.
  • Top 5 Factors Affecting Reproducibility in Research. (2022, March 31). Enago Academy.
  • Improving accuracy and reproducibility in life science research.
  • Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)
  • 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). MDPI.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-4-piperazin-1-ylphenol Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-Chloro-4-piperazin-1-ylphenol and its analogs. As a key metaboli...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-Chloro-4-piperazin-1-ylphenol and its analogs. As a key metabolite of the antidepressant nefazodone, this scaffold has garnered significant interest for its interactions with crucial neurotransmitter receptors, particularly serotonin and dopamine receptors. This document synthesizes data from various studies to offer a comparative overview of how structural modifications influence biological activity, providing valuable insights for the rational design of novel central nervous system (CNS) agents.

Introduction: The Significance of the Arylpiperazine Moiety

The arylpiperazine scaffold is a well-established privileged structure in medicinal chemistry, known for its ability to interact with a variety of G protein-coupled receptors (GPCRs), especially aminergic receptors like serotonin and dopamine receptors.[1] 2-Chloro-4-piperazin-1-ylphenol, a metabolite of nefazodone, embodies this scaffold and serves as a crucial starting point for understanding the molecular determinants of receptor affinity and selectivity.[2] The strategic placement of a chloro group on the phenyl ring and a hydroxyl group at the para position, combined with the versatile piperazine linker, provides a rich template for chemical exploration.

Core Pharmacological Profile: Interaction with Serotonin and Dopamine Receptors

Arylpiperazine derivatives, including the 2-Chloro-4-piperazin-1-ylphenol scaffold, are known to exhibit affinity for multiple serotonin (5-HT) and dopamine (D) receptors. The primary targets of interest for this class of compounds are typically the 5-HT1A, 5-HT2A, and dopamine D2 and D3 receptors, which are implicated in the pathophysiology of depression, anxiety, and psychosis.[3][4]

Below is a conceptual signaling pathway illustrating the interaction of these ligands with a generic aminergic GPCR, leading to downstream cellular responses.

GPCR_Signaling Ligand Arylpiperazine Ligand (e.g., 2-Chloro-4-piperazin-1-ylphenol analog) Receptor Aminergic GPCR (e.g., 5-HT1A, D2) Ligand->Receptor Binding G_Protein G Protein (Gi/o, Gq/11) Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: Generalized signaling pathway for arylpiperazine ligands at aminergic GPCRs.

Structure-Activity Relationship (SAR) Analysis

The following sections dissect the impact of structural modifications at different positions of the 2-Chloro-4-piperazin-1-ylphenol scaffold on receptor binding affinity and functional activity.

Modifications on the Phenyl Ring

The substitution pattern on the phenyl ring of the arylpiperazine moiety is a critical determinant of receptor affinity and selectivity.

  • Position of the Chloro Group: The presence of a chlorine atom at the 2-position of the phenyl ring is a common feature in many active compounds. This substitution can influence the electronic properties and conformation of the molecule, potentially enhancing interactions with the receptor binding pocket.

  • Other Substituents: The introduction of other substituents, such as methoxy groups, can significantly modulate receptor affinity. For instance, a 2-methoxyphenylpiperazine motif is known to confer high potency for the 5-HT1A receptor.[5]

Modifications on the Piperazine Ring

The piperazine ring acts as a central linker and its nitrogen atoms are key interaction points.

  • N1-Aryl Substitution: As discussed, the nature of the aryl group attached to the N1 position is crucial for receptor recognition.

  • N4-Substitution: The substituent at the N4 position of the piperazine ring dramatically influences the pharmacological profile. Extending the molecule with various alkyl or arylalkyl chains can lead to high-affinity ligands for dopamine D3 receptors.[6] The length and nature of this linker are critical for optimizing D3 receptor affinity and selectivity over the D2 subtype.[7]

The Role of the Phenolic Hydroxyl Group

The hydroxyl group at the 4-position of the phenol ring can participate in hydrogen bonding interactions within the receptor binding site. Its presence and position are expected to be important for affinity and/or functional activity. While direct SAR studies on the hydroxyl group of 2-Chloro-4-piperazin-1-ylphenol are limited in the public domain, general principles of medicinal chemistry suggest that its modification (e.g., conversion to a methoxy ether) would likely alter the binding profile.

Comparative Biological Data

The following table summarizes the binding affinities (Ki) of representative arylpiperazine derivatives at key serotonin and dopamine receptors. The data is compiled from various sources to illustrate the SAR principles discussed. It is important to note that direct comparison between different studies should be made with caution due to variations in experimental conditions.

Compound/AnalogR1 (on Phenyl)N4-Substituent5-HT1A Ki (nM)D2 Ki (nM)D3 Ki (nM)Reference
Nefazodone Metabolite Analog 2-ClH---[2]
Arylpiperazine 1 2-OCH3(CH2)3-Adamantyl1.2--[5]
Arylpiperazine 2 2-OCH3(CH2)3-Memantyl21.3--[5]
D3 Antagonist Analog 1 2,3-diCl(CH2)4-CO-Heterobiaryl--~1[6]
D3 Antagonist Analog 2 2-OCH3(CH2)4-CO-Heterobiaryl--~1[6]
Antipsychotic Candidate 9b 2-OCH3(CH2)4-linker-antioxidant23.939.4 (5-HT2A)45.0 (5-HT7)[4]
Antipsychotic Candidate 12a 2-OCH3(CH2)4-linker-antioxidant41.530042.5 (5-HT7)[4]

Note: '-' indicates data not available in the cited source. The table presents a selection of compounds to illustrate SAR trends and is not exhaustive.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section outlines a standard methodology for determining receptor binding affinity.

Radioligand Binding Assay Protocol

This protocol describes a general procedure for assessing the binding affinity of test compounds to a specific receptor (e.g., 5-HT1A, D2, or D3) expressed in a cell line.

Objective: To determine the inhibitory constant (Ki) of a test compound for a target receptor.

Materials:

  • Cell membranes expressing the human receptor of interest (e.g., 5-HT1A, D2, or D3).

  • Radioligand specific for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Spiperone for D2/D3).

  • Non-specific binding competitor (e.g., 10 µM serotonin for 5-HT1A, 10 µM haloperidol for D2/D3).

  • Test compounds at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail.

  • Liquid scintillation counter.

Workflow:

Binding_Assay_Workflow cluster_Preparation Preparation cluster_Incubation Incubation cluster_Separation_and_Counting Separation & Counting cluster_Data_Analysis Data Analysis Prep_Membranes Prepare cell membranes expressing the target receptor Incubate Incubate membranes, radioligand, and test compound/buffer/competitor Prep_Membranes->Incubate Prep_Compounds Prepare serial dilutions of test compounds Prep_Compounds->Incubate Prep_Radioligand Prepare radioligand solution Prep_Radioligand->Incubate Filter Rapidly filter the incubation mixture through glass fiber filters Incubate->Filter Wash Wash filters to remove unbound radioligand Filter->Wash Count Measure radioactivity on filters using a scintillation counter Wash->Count Calculate_Binding Calculate specific binding Count->Calculate_Binding Generate_Curve Generate competition binding curve Calculate_Binding->Generate_Curve Determine_IC50 Determine IC50 value Generate_Curve->Determine_IC50 Calculate_Ki Calculate Ki using the Cheng-Prusoff equation Determine_IC50->Calculate_Ki

Caption: A typical workflow for a radioligand binding assay.

Procedure:

  • Preparation: Thaw the cell membranes on ice. Prepare serial dilutions of the test compounds in the assay buffer.

  • Incubation: In a 96-well plate, add the assay buffer, cell membranes, radioligand, and either the test compound, buffer (for total binding), or a high concentration of a non-specific competitor (for non-specific binding).

  • Equilibration: Incubate the plates at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

The 2-Chloro-4-piperazin-1-ylphenol scaffold represents a valuable starting point for the design of novel CNS agents with tailored pharmacological profiles. The structure-activity relationships discussed in this guide highlight the critical role of substitutions on both the phenyl and piperazine rings in modulating affinity and selectivity for serotonin and dopamine receptors.

Future research in this area should focus on:

  • Systematic SAR studies: A comprehensive investigation of a series of analogs with systematic modifications at all positions of the 2-Chloro-4-piperazin-1-ylphenol core would provide a more complete understanding of the SAR.

  • Functional Activity Profiling: Beyond binding affinity, it is crucial to characterize the functional activity (agonist, antagonist, partial agonist, or inverse agonist) of new analogs at their target receptors.

  • In vivo Efficacy and Pharmacokinetics: Promising compounds should be evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetic properties, and safety profiles.

By leveraging the insights presented in this guide, researchers can more effectively design and develop novel arylpiperazine derivatives with improved therapeutic potential for a range of neurological and psychiatric disorders.

References

  • López-Rodríguez, M. L., Ayala, D., Benhamú, B., Morcillo, M. J., & Viso, A. (2002). Arylpiperazine derivatives acting at 5-HT(1A) receptors. Current medicinal chemistry, 9(4), 443–469. [Link]

  • Glennon, R. A., Raghupathi, R., Bartyzel, P., Teitler, M., & Leonhardt, S. (1992). Structure-activity relationships for the binding of arylpiperazines and arylbiguanides at 5-HT3 serotonin receptors. Journal of medicinal chemistry, 35(4), 734–740. [Link]

  • Grundt, P., Prevatt, K. M., Cao, J., Taylor, M., Floresca, C. Z., Choi, J. K., Jenkins, B. G., Luedtke, R. R., & Newman, A. H. (2007). N-(4-(4-(2,3-dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with functionalized linking chains as high affinity and enantioselective D3 receptor antagonists. Journal of medicinal chemistry, 50(17), 4135–4146. [Link]

  • Sharma, S., et al. (2022). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank, 2022(2), M1371. [Link]

  • Olsen, M., et al. (2015). Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2. Bioorganic & medicinal chemistry, 23(15), 4567–4575. [Link]

  • Jia, L., et al. (2007). Complete profiling and characterization of in vitro nefazodone metabolites using two different tandem mass spectrometric platforms. Journal of mass spectrometry : JMS, 42(11), 1459–1473. [Link]

  • U.S. Food and Drug Administration. (2002). Nefazodone Clinical Pharmacology and Biopharmaceutics Review. [Link]

  • Maramai, S., et al. (2024). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Pharmaceuticals, 17(9), 1238. [Link]

  • Cha, M. Y., et al. (2017). Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. International journal of molecular sciences, 18(11), 2329. [Link]

  • Kułaga, A., et al. (2023). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. International Journal of Molecular Sciences, 24(7), 6393. [Link]

  • Sunkari, S., et al. (2021). New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263. ACS chemical neuroscience, 12(15), 2822–2835. [Link]

  • Tămaș, A. M., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-1-adamantanamine and -memantine Derivatives. Molecules, 27(6), 1795. [Link]

  • Cervo, L., et al. (2007). Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders. Annals of the New York Academy of Sciences, 1122, 103–115. [Link]

  • Mayol, D. A., et al. (1994). Characterization of the metabolites of the antidepressant drug nefazodone in human urine and plasma. Drug metabolism and disposition: the biological fate of chemicals, 22(3), 394–402. [Link]

  • Butini, S., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Journal of medicinal chemistry, 65(5), 4069–4092. [Link]

  • Kumar, R., et al. (2014). Design, Synthesis, and Structure-Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of medicinal chemistry, 57(17), 7268–7283. [Link]

  • Luedtke, R. R., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3182. [Link]

  • Greene, D. S., et al. (1997). Clinical pharmacokinetics of nefazodone. Clinical pharmacokinetics, 33(4), 260–275. [Link]

  • Heidler, P., et al. (2005). Parallel synthesis and dopamine D3/D2 receptor screening of novel {4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}carboxamides. Bioorganic & medicinal chemistry, 13(6), 2009–2014. [Link]

  • Technical Disclosure Commons. (2022). Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol. [Link]

  • Wikipedia. (n.d.). Serotonin–norepinephrine reuptake inhibitor. [Link]

  • Llevot, A., et al. (2016). Biobased phenol and furan derivative coupling for the synthesis of functional monomers. Green Chemistry, 18(1), 142-163. [Link]

Sources

Comparative

Benchmarking 2-Chloro-4-piperazin-1-ylphenol: A Comparative Guide for Kinase Inhibitor Profiling

Introduction The relentless pursuit of novel therapeutics in oncology has led to a significant focus on the inhibition of key signaling pathways that drive cancer progression. Among these, the TAM (TYRO3, AXL, MER) famil...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The relentless pursuit of novel therapeutics in oncology has led to a significant focus on the inhibition of key signaling pathways that drive cancer progression. Among these, the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases (RTKs) has emerged as a critical target.[1][2][3] Dysregulation of TAM receptor signaling is implicated in tumorigenesis, metastasis, and the development of drug resistance.[4][5][6] This guide provides a comprehensive framework for benchmarking a novel compound, 2-Chloro-4-piperazin-1-ylphenol, against established inhibitors of the TAM kinase family. The structural motifs of 2-Chloro-4-piperazin-1-ylphenol, specifically the chloro, phenol, and piperazine groups, are present in numerous kinase inhibitors, suggesting its potential as a therapeutic agent in this class.[7][8][9]

This document is intended for researchers, scientists, and drug development professionals. It will provide not only the "what" but also the "why" behind the experimental design, ensuring a robust and scientifically sound evaluation of this promising compound. We will delve into the essential biochemical and cell-based assays required to characterize its inhibitory profile and establish its potential within the competitive landscape of TAM kinase inhibitors.

The TAM Kinase Family: A Pivotal Target in Oncology

The TAM receptors—TYRO3, AXL, and MER—are a unique subfamily of RTKs that play a crucial role in cellular processes such as proliferation, survival, and immune response modulation.[10][11] Their activation by ligands, primarily GAS6 and Protein S, triggers a cascade of downstream signaling events, most notably through the PI3K/Akt and MAPK/ERK pathways.[1][12][13] In a cancerous context, the overexpression and aberrant activation of TAM kinases are associated with poor prognosis and resistance to conventional therapies.[4][14][15] Therefore, the development of potent and selective TAM inhibitors is a highly sought-after goal in modern cancer therapy.[16][17]

Below is a diagram illustrating the canonical TAM receptor signaling pathway.

TAM_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GAS6 GAS6/Protein S TAM_Receptor TAM Receptor (TYRO3, AXL, MER) GAS6->TAM_Receptor Binding & Dimerization PI3K PI3K TAM_Receptor->PI3K Autophosphorylation & Recruitment MAPK_Pathway RAS/RAF/MEK/ERK (MAPK Pathway) TAM_Receptor->MAPK_Pathway Immune_Suppression Immune Suppression TAM_Receptor->Immune_Suppression Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK_Pathway->Proliferation

Caption: Canonical TAM Receptor Signaling Pathway.

Comparative Inhibitor Landscape

To effectively benchmark 2-Chloro-4-piperazin-1-ylphenol, it is crucial to compare its activity against well-characterized TAM kinase inhibitors. These compounds will serve as positive controls and provide a reference for potency and selectivity.

Compound Target(s) Reported IC50 Development Stage
Bemcentinib (R428) AXL14 nMClinical Trials[18]
Cabozantinib AXL, MET, VEGFR213 nM (AXL)Approved
UNC2025 MER0.8 nMPreclinical
BMS-777607 AXL, MET3.9 nM (AXL)Preclinical[10]

Note: IC50 values can vary depending on the assay conditions.

Experimental Workflow for Comprehensive Benchmarking

A multi-tiered approach, beginning with biochemical assays and progressing to more physiologically relevant cell-based models, is essential for a thorough evaluation. This staged methodology allows for early go/no-go decisions and a deeper understanding of the compound's mechanism of action.

Experimental_Workflow cluster_Biochemical cluster_Cell_Based cluster_Advanced Biochemical_Assays Tier 1: Biochemical Assays (In Vitro) Cell_Based_Assays Tier 2: Cell-Based Assays (In Situ) Biochemical_Assays->Cell_Based_Assays Potency & Selectivity IC50_Determination IC50 Determination (TAM Kinases) Kinome_Scan Kinome-wide Selectivity Screening Advanced_Profiling Tier 3: Advanced Profiling (Cellular & In Vivo) Cell_Based_Assays->Advanced_Profiling Cellular Efficacy & MoA Target_Engagement Target Engagement Assays (e.g., NanoBRET) Phosphorylation_Assay Downstream Signaling Phosphorylation Assays Proliferation_Assay Cell Proliferation & Viability Assays Resistance_Profiling Drug Resistance Profiling In_Vivo_Studies In Vivo Xenograft Models

Caption: Staged Experimental Workflow for Inhibitor Benchmarking.

Tier 1: Biochemical Assays - The Foundation of Potency and Selectivity

The initial step is to determine the direct inhibitory effect of 2-Chloro-4-piperazin-1-ylphenol on the purified TAM kinase enzymes. This provides a clean, quantitative measure of potency (IC50) and is crucial for comparing its intrinsic activity against our benchmark inhibitors.[19]

Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-Chloro-4-piperazin-1-ylphenol against TYRO3, AXL, and MER kinases.

Causality: This assay directly measures the compound's ability to inhibit the enzymatic activity of the target kinases in a controlled, cell-free environment. A low IC50 value indicates high potency. Comparing IC50 values across the three TAM kinases provides an initial assessment of selectivity within the family.

Materials:

  • Recombinant human TYRO3, AXL, and MER kinases (e.g., from BPS Bioscience[20])

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • 2-Chloro-4-piperazin-1-ylphenol and benchmark inhibitors (e.g., Bemcentinib)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of 2-Chloro-4-piperazin-1-ylphenol and benchmark inhibitors in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Reaction Setup: In a 384-well plate, add the kinase, the specific peptide substrate, and the test compound at various concentrations.

  • Initiation: Start the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each respective kinase to ensure accurate competitive inhibitor assessment.[21]

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which correlates with kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.[22]

Expected Outcome: A dose-response curve for each kinase, from which the IC50 value can be derived. A lower IC50 value for 2-Chloro-4-piperazin-1-ylphenol compared to the benchmarks would indicate superior potency.

Kinome-wide Selectivity Screening

To ensure the compound is not a promiscuous kinase inhibitor, a broader screen against a panel of kinases is essential. This provides a selectivity profile and helps to anticipate potential off-target effects.[23] Services like those offered by Eurofins DiscoverX or Reaction Biology can perform screens against hundreds of kinases.

Tier 2: Cell-Based Assays - Bridging the Gap to Physiological Relevance

Biochemical assays, while fundamental, do not fully recapitulate the cellular environment.[24] Cell-based assays are critical for confirming that the compound can enter cells, engage its target, and exert a biological effect.[25][26][27]

Protocol: Cellular Target Engagement Assay (NanoBRET™)

Objective: To confirm that 2-Chloro-4-piperazin-1-ylphenol binds to AXL, TYRO3, or MER within intact cells.

Causality: This assay measures the compound's ability to displace a tracer from a NanoLuc® luciferase-tagged kinase, providing direct evidence of target engagement in a physiological context.[24]

Procedure:

  • Cell Line Preparation: Use a cell line (e.g., HEK293) engineered to co-express the NanoLuc®-TAM kinase fusion protein and a fluorescent tracer.

  • Compound Treatment: Treat the cells with varying concentrations of 2-Chloro-4-piperazin-1-ylphenol.

  • BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. A decrease in the BRET signal indicates displacement of the tracer by the compound.

  • Data Analysis: Plot the BRET ratio against the compound concentration to determine the cellular IC50.

Protocol: Phosphorylation Inhibition Assay (Western Blot or ELISA)

Objective: To assess the inhibition of downstream signaling from TAM receptors.

Causality: This assay provides functional confirmation that target engagement translates into the inhibition of the kinase's signaling cascade.[24] A reduction in the phosphorylation of downstream effectors like Akt is a direct indicator of the compound's efficacy.

Procedure:

  • Cell Culture and Treatment: Culture a relevant cancer cell line known to overexpress a TAM kinase (e.g., A549 for AXL). Treat the cells with 2-Chloro-4-piperazin-1-ylphenol or a benchmark inhibitor for a specified time.

  • Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., GAS6) to activate the TAM signaling pathway.

  • Cell Lysis: Lyse the cells to extract proteins.

  • Western Blot/ELISA: Perform a Western blot or ELISA using antibodies specific for the phosphorylated forms of the TAM receptor (e.g., p-AXL) and downstream targets (e.g., p-Akt).

  • Quantification: Quantify the band intensities or ELISA signal to determine the extent of phosphorylation inhibition.

Protocol: Cell Proliferation/Viability Assay

Objective: To determine the effect of 2-Chloro-4-piperazin-1-ylphenol on the growth and survival of cancer cells.

Causality: This assay assesses the ultimate therapeutic potential of the compound by measuring its impact on cancer cell viability.[24]

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates.

  • Compound Treatment: Treat the cells with a range of concentrations of 2-Chloro-4-piperazin-1-ylphenol.

  • Incubation: Incubate for 72 hours.

  • Viability Measurement: Measure cell viability using a reagent such as CellTiter-Glo® (Promega) or by performing an MTT assay.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition).

Data Summary and Interpretation

The data generated from these assays should be compiled into clear, comparative tables to facilitate analysis.

Table 1: Biochemical Potency and Selectivity

Compound TYRO3 IC50 (nM) AXL IC50 (nM) MER IC50 (nM)
2-Chloro-4-piperazin-1-ylphenolExperimental DataExperimental DataExperimental Data
Bemcentinib>100014>1000
Cabozantinib451368

Table 2: Cellular Activity

Compound Cellular Target Engagement IC50 (nM) p-Akt Inhibition IC50 (nM) Cell Proliferation GI50 (nM)
2-Chloro-4-piperazin-1-ylphenolExperimental DataExperimental DataExperimental Data
BemcentinibReference DataReference DataReference Data

Conclusion and Future Directions

This guide outlines a rigorous, multi-tiered approach to benchmarking 2-Chloro-4-piperazin-1-ylphenol against known TAM kinase inhibitors. By systematically evaluating its biochemical potency, selectivity, cellular target engagement, and functional effects, researchers can build a comprehensive profile of this novel compound. Favorable results from these studies would provide a strong rationale for advancing 2-Chloro-4-piperazin-1-ylphenol into more complex preclinical models, such as in vivo xenograft studies, and ultimately, toward clinical development as a potential cancer therapeutic.[28][29] The key to a successful benchmarking study lies not just in the execution of these assays, but in the careful interpretation of the data within the context of the established inhibitor landscape.

References

  • Receptor Tyrosine Kinases, TYRO3, AXL, and MER, Demonstrate Distinct Patterns and Complex Regulation of Ligand-induced Activation. (n.d.). National Institutes of Health. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024, August 13). Reaction Biology. [Link]

  • Accelerating kinase drug discovery with validated kinase activity assay kits. (2026, January 20). News-Medical.net. [Link]

  • Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. (n.d.). Eurofins Discovery. [Link]

  • MERTK in Cancer Therapy: Targeting the Receptor Tyrosine Kinase in Tumor Cells and the Immune System. (n.d.). PubMed Central. [Link]

  • CBL-B-Driven Tyro3 Ubiquitination Intrachain TR-FRET Assay Kit. (n.d.). BPS Bioscience. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021, August 12). PubMed Central. [Link]

  • Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. (n.d.). MDPI. [Link]

  • AXL Inhibitors: Status of Clinical Development. (n.d.). PubMed Central. [Link]

  • MERTK Inhibition as a Targeted Novel Cancer Therapy. (n.d.). MDPI. [Link]

  • The TAM receptor tyrosine kinases Axl and Mer drive the maintenance of highly phagocytic macrophages. (n.d.). Frontiers. [Link]

  • AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective: Miniperspective. (2015, November). ACS Publications. [Link]

  • Targeting Tyro3, Axl and MerTK (TAM receptors): implications for macrophages in the tumor microenvironment. (2019, May 14). PubMed Central. [Link]

  • Receptor Tyrosine Kinase Assays. (n.d.). Eurofins DiscoverX. [Link]

  • Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. (2021, November 5). PubMed. [Link]

  • C-CBL-driven Tyro3 Ubiquitination Intrachain TR-FRET Assay Kit. (n.d.). BPS Bioscience. [Link]

  • Determination of IC50 values for p110 with the PI3-kinase inhibitors... (n.d.). ResearchGate. [Link]

  • Targeting Axl and Mer Kinases in Cancer. (n.d.). AACR Journals. [Link]

  • AXL Kinase Becomes a Therapeutic Target in Its Own Right. (2020, March 17). OncLive. [Link]

  • Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. (2022, April 29). PubMed. [Link]

  • Targeting Tyro3, Axl and MerTK (TAM receptors): implications for macrophages in the tumor microenvironment. (n.d.). springermedizin.de. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PubMed Central. [Link]

  • Abstract 2388: IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. (2018, July 1). AACR Journals. [Link]

  • SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. (n.d.). JournalAgent. [Link]

  • AXL Inhibitors in Oncology Clinical Trials: A Review. (2025, December 5). ResearchGate. [Link]

  • (PDF) MERTK Inhibition as a Targeted Novel Cancer Therapy. (2024, July 6). ResearchGate. [Link]

  • Label-free and real-time cell-based kinase assay for screening selective and potent receptor tyrosine kinase inhibitors using microelectronic sensor array. (n.d.). PubMed. [Link]

  • The Emerging Role of TYRO3 as a Therapeutic Target in Cancer. (n.d.). MDPI. [Link]

  • Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. (n.d.). PubMed. [Link]

  • Molecular Pathways: MERTK Signaling in Cancer. (n.d.). AACR Journals. [Link]

  • A Potent and Selective Dual Inhibitor of AXL and MERTK Possesses Both Immunomodulatory and Tumor-Targeted Activity. (2020, December 6). Frontiers. [Link]

  • 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. (2008, October 23). PubMed. [Link]

  • Tyrosine Kinase inhibitors (TKIs): Uses & Side Effects. (2023, May 12). Cleveland Clinic. [Link]

  • Design, synthesis, in silico and biological evaluation of novel 2-(4-(4-substituted piperazin-1-yl)benzylidene)hydrazine carboxamides. (n.d.). PubMed. [Link]

  • Synthesis and biological evaluation of 2-phenol-4-chlorophenyl-6-aryl pyridines as topoisomerase II inhibitors and cytotoxic agents. (n.d.). PubMed. [Link]

  • 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. (2015, December 23). PubMed. [Link]

  • AXL Inhibitors in Oncology Clinical Trials: A Review. (2025, December 3). PubMed Central. [Link]

  • Bacterial Tyrosinase Inhibition, Hemolytic and Thrombolytic Screening, and In Silico Modeling of Rationally Designed Tosyl Piperazine-Engrafted Dithiocarbamate Derivatives. (2023, October 10). PubMed Central. [Link]

  • Ubiquitination Screening & Profiling. (n.d.). BPS Bioscience. [Link]

  • Screening and profiling services for Kinases. (n.d.). BPS Bioscience. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-4-piperazin-1-ylphenol

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Chloro-4-piperazin-1-ylphenol. The following protocols are designed to ensure the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Chloro-4-piperazin-1-ylphenol. The following protocols are designed to ensure the safe handling, storage, and disposal of this compound, grounded in established principles of laboratory safety and chemical hazard management.

Hazard Assessment: Understanding the Risks of 2-Chloro-4-piperazin-1-ylphenol

  • The Phenolic Group: Phenol and its derivatives are known to be corrosive and toxic.[1][2] They can cause severe skin burns and eye damage.[1][3] A critical and insidious property of phenol is its anesthetic effect, which can delay the sensation of a chemical burn, potentially leading to more severe injury.[1][2] Systemic absorption through the skin can be fatal, and long-term exposure may lead to liver and kidney damage.[1]

  • The Piperazine Moiety: Piperazine is classified as a corrosive substance that can cause severe skin burns and eye damage.[4] It is also recognized as a skin and respiratory sensitizer, meaning that repeated exposure can lead to allergic reactions.[4] Furthermore, there is evidence to suggest that piperazine may have reproductive toxicity.[4]

  • The Chloro- Substitution: The presence of a chlorine atom on the phenol ring can influence the compound's reactivity and toxicological properties. Halogenated aromatic compounds can possess their own unique set of hazards, including potential for environmental persistence.

Given this structural analysis, 2-Chloro-4-piperazin-1-ylphenol should be handled as a hazardous substance with precautions taken to prevent all routes of exposure.

Engineering Controls: The First Line of Defense

Engineering controls are the most effective way to minimize exposure to hazardous chemicals. All work with 2-Chloro-4-piperazin-1-ylphenol, especially when handling the solid or preparing solutions, must be conducted in a certified chemical fume hood.[1][3][5] This will ensure that any dust or vapors are effectively contained and exhausted from the laboratory.[5]

Personal Protective Equipment (PPE): Your Essential Barrier

A comprehensive PPE strategy is mandatory to prevent direct contact with 2-Chloro-4-piperazin-1-ylphenol. The following table summarizes the recommended PPE for various laboratory scenarios.

Scenario Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Handling Solids (e.g., weighing) Safety glasses with side shields or chemical splash goggles.[6]Double-layered nitrile gloves or thicker (8mil) nitrile gloves.[1][6]A fully buttoned lab coat, long pants, and closed-toe shoes.[1][6]Work should be performed in a certified chemical fume hood.[1][7]
Preparing Solutions Chemical splash goggles and a face shield.[1][6]Double-layered nitrile gloves or utility-grade neoprene or butyl gloves over nitrile gloves.[1][6]A chemical-resistant apron over a lab coat, long pants, and closed-toe shoes.[1]All manipulations should be carried out within a chemical fume hood.[3]
Performing Reactions Chemical splash goggles and a face shield.Double-layered nitrile gloves or appropriate chemical-resistant gloves based on the solvents used.A chemical-resistant apron over a lab coat, long pants, and closed-toe shoes.Operations must be conducted in a chemical fume hood.
Spill Cleanup Chemical splash goggles and a face shield.Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton).Chemical-resistant suit or overalls, and chemical-resistant boots.A fit-tested respirator with an appropriate cartridge (e.g., organic vapor/acid gas) may be necessary depending on the spill size and ventilation.[3]
Eye and Face Protection

Given the corrosive nature of both phenols and piperazines, robust eye and face protection is critical. At a minimum, safety glasses with side shields should be worn.[6] For tasks with a higher risk of splashes, such as preparing solutions or handling larger quantities, chemical splash goggles in combination with a face shield are required to protect the entire face.[1][6]

Skin and Body Protection

A standard lab coat, fully buttoned, along with long pants and closed-toe shoes, is the minimum requirement for body protection.[1][6] For procedures with a significant splash risk, a chemical-resistant apron should be worn over the lab coat.[1]

Hand protection is of utmost importance. Double-gloving with nitrile gloves is a recommended practice.[6] For more extensive handling or when preparing solutions, consider wearing more robust gloves such as neoprene or butyl rubber over an inner nitrile glove.[1][6] It is crucial to inspect gloves for any signs of degradation or tearing before and during use.[1]

Respiratory Protection

All work with 2-Chloro-4-piperazin-1-ylphenol should be performed in a certified chemical fume hood to minimize the risk of inhalation.[1][3][7] If a situation arises where a fume hood is not available or in the event of a large spill, a fit-tested respirator with an appropriate cartridge for organic vapors and acid gases may be necessary.[3]

Safe Handling and Storage Workflow

The following workflow outlines the key steps for the safe handling and storage of 2-Chloro-4-piperazin-1-ylphenol.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_sds Review SDS of related compounds prep_ppe Don appropriate PPE prep_sds->prep_ppe prep_hood Verify fume hood function prep_ppe->prep_hood handling_weigh Weigh solid in fume hood prep_hood->handling_weigh handling_solution Prepare solution in fume hood handling_weigh->handling_solution handling_reaction Perform reaction in fume hood handling_solution->handling_reaction storage_container Store in a tightly sealed, labeled container handling_reaction->storage_container disposal_waste Collect waste in a labeled, sealed container handling_reaction->disposal_waste storage_location Store in a cool, dry, well-ventilated area storage_container->storage_location storage_compat Store away from incompatible materials (e.g., strong oxidizers) storage_location->storage_compat disposal_procedure Follow institutional hazardous waste disposal procedures disposal_waste->disposal_procedure

Caption: Workflow for handling 2-Chloro-4-piperazin-1-ylphenol.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

Spills
  • Small Spills: Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a spill pad.[2] Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[8]

  • Large Spills: Evacuate the area and alert laboratory personnel and the institutional safety office.[2] If safe to do so, contain the spill to prevent it from spreading. Do not attempt to clean up a large spill without proper training and equipment.

Exposure
  • Skin Contact: Immediately remove all contaminated clothing.[2] Rinse the affected area with copious amounts of water for at least 15 minutes.[2][4] Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[2][4] Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention.[4]

  • Inhalation: Move the individual to fresh air.[2][8] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[2][4] Rinse the mouth with water. Seek immediate medical attention.[4]

Disposal Plan

All waste containing 2-Chloro-4-piperazin-1-ylphenol, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.[8] Collect all waste in a clearly labeled, sealed, and chemically compatible container. Follow all local, state, and federal regulations for hazardous waste disposal.

Hazard Summary Diagram

substance 2-Chloro-4-piperazin-1-ylphenol Potential Hazards hazards Corrosive (Skin/Eyes) Toxic Sensitizer (Skin/Respiratory) Potential Reproductive Toxin substance->hazards

Caption: Summary of potential hazards for 2-Chloro-4-piperazin-1-ylphenol.

References

  • Personal protective equipment for handling 3-Bromo-5-(4-ethylthiophenyl)phenol - Benchchem. (n.d.).
  • Phenol SOP. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2018, January 18).
  • Working Safely with Phenol Guideline - UQ Policy and Procedure Library - The University of Queensland. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2018, March 22).
  • Phenol SOP | Environment, Health and Safety - Cornell EHS. (n.d.).
  • Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, January 2).
  • Laboratory Safety Manual - Cornell EHS. (n.d.).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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